molecular formula C8H8 B1213319 Cyclooctatetraene CAS No. 629-20-9

Cyclooctatetraene

Cat. No.: B1213319
CAS No.: 629-20-9
M. Wt: 104.15 g/mol
InChI Key: KDUIUFJBNGTBMD-VXMYFEMYSA-N
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Description

Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

629-20-9

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

IUPAC Name

cyclooctatetraene

InChI

InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4?,7-5?,8-6?,8-7?

InChI Key

KDUIUFJBNGTBMD-VXMYFEMYSA-N

SMILES

C1=CC=CC=CC=C1

Isomeric SMILES

C1=C/C=C\C=C/C=C1

Canonical SMILES

C1=CC=CC=CC=C1

boiling_point

140.5 °C

melting_point

-4.7 °C

Other CAS No.

629-20-9

physical_description

Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber.
Colorless liquid;  [CAMEO] Clear, dark yellow liquid;  [Aldrich MSDS]

Pictograms

Flammable; Irritant; Health Hazard

Synonyms

1,3,5,7-cyclooctatetraene

vapor_pressure

7.8 [mmHg]

Origin of Product

United States

Foundational & Exploratory

The Landmark Synthesis of Cyclooctatetraene: A Technical Retrospective of Willstätter's Endeavor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides an in-depth analysis of Richard Willstätter's historic first synthesis of cyclooctatetraene, a landmark achievement in organic chemistry. Initially reported in 1905 and detailed in 1911, this multi-step synthesis from the alkaloid pseudopelletierine was a monumental undertaking that challenged the then-nascent theories of aromaticity. For decades, the synthesis was met with skepticism until its successful replication by Arthur C. Cope and his collaborators in 1947, which solidified Willstätter's legacy. This document serves as a technical guide for researchers, scientists, and professionals in drug development, offering a detailed examination of the experimental protocols, quantitative data from both Willstätter's original work and Cope's validation, and a logical breakdown of the synthetic pathway.

Introduction

The synthesis itself was a masterclass in classical organic chemistry, relying on the degradation of a complex natural product, pseudopelletierine, through a series of transformations, most notably the Hofmann elimination.[1] The arduous nature of the synthesis and the unexpected properties of the final product led to a period of controversy, with some chemists suggesting that Willstätter had instead synthesized styrene.[1] It was not until 1947 that Arthur C. Cope and his team meticulously replicated Willstätter's work, confirming the original findings and providing modern spectral characterization of the intermediates.[1]

This whitepaper revisits this pivotal synthesis, presenting the available quantitative data in a clear, comparative format and detailing the experimental procedures as described in the historical literature. Furthermore, logical diagrams are provided to illustrate the workflow and the challenges inherent in this classic synthesis.

Quantitative Data Summary

The following tables summarize the yields and physical properties of the key intermediates in Willstätter's synthesis of this compound, with comparative data from the 1948 replication by Cope and Overberger.

Reaction Step Intermediate Willstätter (1911) Yield Cope & Overberger (1948) Yield Willstätter M.P. (°C) Cope & Overberger M.P. (°C)
1. Reduction of PseudopelletierineN-Methylgranatoline-82%103-104103-104
2. DehydrationN-Methylgranatenine-90%--
3. Exhaustive Methylation & Hofmann Elimination 1α-des-Dimethyl-N-methylgranatenine (Cycloöctadiene Derivative)-80%--
4. Exhaustive Methylation & Hofmann Elimination 2Cycloöctatriene-60%--
5. Exhaustive Methylation & Hofmann Elimination 3This compoundLow (overall 1-2%)25-30%-27-7.5 to -7.0

Note: Willstätter's original publications did not always provide step-by-step yields, focusing more on the characterization of the final product. The overall yield of his 10-step process was reported to be between 1-2%. Cope and Overberger's work provides a more detailed quantitative account of the key stages.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound from pseudopelletierine, based on the accounts of Willstätter and the later work of Cope and Overberger.

Step 1: Reduction of Pseudopelletierine to N-Methylgranatoline
  • Procedure: A solution of pseudopelletierine in absolute ethanol is treated with metallic sodium. The reaction is heated under reflux until all the sodium has reacted. After cooling, the reaction mixture is diluted with water and the ethanol is removed by distillation. The resulting aqueous solution is extracted with a suitable organic solvent (e.g., ether). The organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is evaporated to yield crude N-methylgranatoline. The product can be further purified by recrystallization.

Step 2: Dehydration of N-Methylgranatoline to N-Methylgranatenine
  • Procedure: N-Methylgranatoline is heated with a dehydrating agent such as potassium bisulfate or concentrated sulfuric acid. The reaction mixture is heated to distill the N-methylgranatenine as it is formed. The distillate is then purified by fractional distillation under reduced pressure.

Key Transformation: The Hofmann Elimination (Repeated)

The core of Willstätter's synthesis lies in a series of Hofmann eliminations to systematically remove the nitrogen atom and introduce unsaturation into the eight-membered ring. This process is carried out in two stages for each elimination: exhaustive methylation to form the quaternary ammonium iodide, followed by treatment with silver oxide and heat to effect the elimination.

  • 3.3.1. Exhaustive Methylation: The amine (N-methylgranatenine, and subsequent intermediates) is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an excess of methyl iodide. The reaction mixture is typically allowed to stand at room temperature or gently warmed to ensure complete formation of the quaternary ammonium iodide salt. The salt often precipitates from the solution and can be collected by filtration.

  • 3.3.2. Hofmann Elimination: The quaternary ammonium iodide is suspended in water and treated with freshly prepared silver oxide (from silver nitrate and a base). The mixture is shaken vigorously to facilitate the exchange of the iodide ion for a hydroxide ion. The precipitated silver iodide is removed by filtration. The resulting aqueous solution of the quaternary ammonium hydroxide is then concentrated under reduced pressure and heated, often as a syrup, to induce the elimination reaction. The volatile olefin product is collected by distillation. This two-step process is repeated to achieve the desired degree of unsaturation.

Mandatory Visualizations

Experimental Workflow

Willstatter_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product start Pseudopelletierine step1 Reduction (Na, EtOH) start->step1 int1 N-Methylgranatoline step1->int1 step2 Dehydration (KHSO4, heat) int2 N-Methylgranatenine step2->int2 step3 Hofmann Elimination 1 (1. MeI (xs) 2. Ag2O, heat) int3 α-des-Dimethyl-N- methylgranatenine step3->int3 step4 Hofmann Elimination 2 (1. MeI (xs) 2. Ag2O, heat) int4 Cycloöctatriene step4->int4 step5 Hofmann Elimination 3 (1. MeI (xs) 2. Ag2O, heat) product This compound step5->product int1->step2 int2->step3 int3->step4 int4->step5

Caption: The multi-step synthetic workflow for Willstätter's synthesis of this compound.

Logical Relationship: Challenges and Validation

Willstatter_Logic_Diagram cluster_synthesis Willstätter's Synthesis (1905-1911) cluster_challenges Challenges & Controversy cluster_validation Validation synthesis Synthesis of this compound from Pseudopelletierine challenge1 Low Overall Yield (1-2%) synthesis->challenge1 challenge2 Unexpected Non-Aromatic Properties synthesis->challenge2 validation Cope's Replication (1947) synthesis->validation leads to challenge3 Skepticism and Alternative Structure Proposed (Styrene) challenge2->challenge3 challenge3->validation refuted by confirmation Confirmation of Structure and Properties validation->confirmation

Caption: Logical flow of the challenges and subsequent validation of Willstätter's synthesis.

Conclusion

Richard Willstätter's synthesis of this compound stands as a monumental achievement in the history of organic chemistry. Despite the initial controversy and the inherent difficulties of the multi-step degradation of a complex natural product, his work laid the foundation for a deeper understanding of aromaticity and the behavior of cyclic polyenes. The subsequent validation by Cope and Overberger not only solidified Willstätter's findings but also provided a more detailed quantitative analysis of this challenging synthetic route. This technical guide provides a comprehensive overview of this historic synthesis, offering valuable insights for modern chemists into the ingenuity and perseverance of early pioneers in the field. The detailed protocols and comparative data serve as a testament to the enduring significance of this landmark synthesis.

References

The Discovery and Early Characterization of Cyclooctatetraene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The story of cyclooctatetraene (COT) is a fascinating chapter in the history of organic chemistry, marking a pivotal moment in the understanding of aromaticity. Initially synthesized with the expectation of it being a larger analog of the archetypal aromatic compound, benzene, its surprising lack of aromatic character challenged and ultimately refined the theoretical framework of chemical bonding. This technical guide provides an in-depth exploration of the discovery, synthesis, and early characterization of this compound, with a focus on the core experimental work that defined its unique properties.

The Landmark Synthesis by Richard Willstätter

In 1905, Richard Willstätter embarked on the ambitious synthesis of the then-unknown this compound.[1][2] His multi-step synthesis, starting from the alkaloid pseudopelletierine, was a testament to the synthetic techniques of the era and laid the groundwork for the investigation of this intriguing molecule.

Experimental Protocol: Willstätter's Synthesis of this compound

The synthesis of this compound from pseudopelletierine involves a series of reactions, centrally featuring the Hofmann elimination to introduce unsaturation into the eight-membered ring. The overall process, while groundbreaking, was characterized by low yields.[1][3]

Step 1: Reduction of Pseudopelletierine to N-Methylgranatoline

  • Reactants: Pseudopelletierine, Sodium in ethanol.

  • Procedure: The ketone group of pseudopelletierine is reduced to a secondary alcohol, yielding N-methylgranatoline. This is a standard reduction of a cyclic ketone.

Step 2: Dehydration of N-Methylgranatoline

  • Reactants: N-Methylgranatoline, dehydrating agent (e.g., acid catalyst).

  • Procedure: The alcohol is dehydrated to form an alkene, introducing the first double bond into the bicyclic system.

Step 3 & 4: First Hofmann Elimination

  • Reactants: The product from Step 2, methyl iodide (CH₃I), followed by silver oxide (Ag₂O) and water.

  • Procedure: The tertiary amine is exhaustively methylated with methyl iodide to form a quaternary ammonium iodide salt. Subsequent treatment with silver oxide in water replaces the iodide with a hydroxide ion, which then acts as a base in a heated elimination reaction to open the nitrogen-containing ring and form a diene. This is a classic Hofmann elimination, which favors the formation of the least substituted alkene.

Step 5 & 6: Second Hofmann Elimination

  • Reactants: The product from the first Hofmann elimination, methyl iodide, followed by silver oxide and water.

  • Procedure: The remaining nitrogen atom undergoes a second Hofmann elimination sequence. This involves another round of exhaustive methylation and elimination with silver oxide to generate a triene.

Step 7 & 8: Introduction of the Fourth Double Bond

  • Reactants: The triene from the second Hofmann elimination, bromine, followed by dimethylamine, and then a final twofold Hofmann elimination.

  • Procedure: Bromination of the triene followed by nucleophilic substitution with dimethylamine introduces a new leaving group. A final twofold Hofmann elimination then yields this compound.

The landmark synthesis by Willstätter is depicted in the following workflow:

Willstatter_Synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Pseudopelletierine Pseudopelletierine Reduction Reduction (Na/EtOH) Pseudopelletierine->Reduction Step 1 Dehydration Dehydration Reduction->Dehydration Step 2 Hofmann1 First Hofmann Elimination (1. CH₃I, 2. Ag₂O, H₂O, Δ) Dehydration->Hofmann1 Steps 3 & 4 Hofmann2 Second Hofmann Elimination (1. CH₃I, 2. Ag₂O, H₂O, Δ) Hofmann1->Hofmann2 Steps 5 & 6 Bromination Bromination/ Substitution (1. Br₂, 2. (CH₃)₂NH) Hofmann2->Bromination Step 7 Hofmann3 Final Hofmann Elimination Bromination->Hofmann3 Step 8 COT This compound Hofmann3->COT

Willstätter's Synthesis of this compound.

The Reppe Synthesis: A More Efficient Route

During World War II, Walter Reppe at BASF developed a more direct and higher-yielding synthesis of this compound from acetylene.[1][4] This method made COT more accessible for further study.

Experimental Protocol: Reppe's Synthesis of this compound

Reppe's synthesis is a catalytic cyclotetramerization of acetylene.

  • Reactants: Acetylene, nickel cyanide (Ni(CN)₂), calcium carbide (CaC₂).

  • Procedure: Acetylene is treated at high pressure with a warm mixture of nickel cyanide and calcium carbide.[1][2] The reaction is believed to proceed through the formation of a nickel-acetylene complex where four acetylene molecules coordinate to the nickel center and then cyclize.[4] Due to the explosive nature of acetylene under pressure, this reaction requires specialized high-pressure equipment.[4]

The following diagram illustrates the Reppe synthesis:

Reppe_Synthesis Acetylene 4 x Acetylene (C₂H₂) Catalyst Ni(CN)₂ / CaC₂ High Pressure, Heat Acetylene->Catalyst COT This compound (C₈H₈) Catalyst->COT

Reppe's Catalytic Synthesis of this compound.

Early Characterization: Unraveling the Non-Aromatic Nature

Willstätter himself noted that the this compound he synthesized did not exhibit the expected aromatic stability.[1][2] This observation was later confirmed through a series of chemical and physical characterizations.

Chemical Reactivity Studies

Early chemical tests clearly distinguished this compound from benzene, indicating it behaved more like a typical polyene.

TestObservation with this compoundComparison with BenzeneImplication
Catalytic Hydrogenation Readily adds four moles of H₂ to form cyclooctane.Hydrogenates under much more vigorous conditions.Lack of aromatic stabilization energy.
Reaction with KMnO₄ Rapidly decolorizes potassium permanganate solution.Does not react under mild conditions.Presence of reactive double bonds.
Reaction with Bromine Instantly adds bromine.Requires a Lewis acid catalyst for substitution.Typical alkene reactivity.
Nitration Forms a resinous material with nitric and sulfuric acids.Undergoes electrophilic substitution to form nitrobenzene.Ring is not stable to electrophilic attack.
Structural Elucidation: A Non-Planar, Tub-Shaped Molecule

The definitive evidence for the structure of this compound came from electron and X-ray diffraction studies.

Early Electron Diffraction: Initial electron diffraction experiments on gaseous this compound were crucial in demonstrating its non-planar structure. These early studies, however, initially suggested that all carbon-carbon bond distances were identical.[2]

X-ray Crystallography by H. S. Kaufman: The definitive solid-state structure was determined by H. S. Kaufman using X-ray diffraction. This work provided clear evidence for a non-planar, "tub-shaped" conformation with alternating single and double bonds.

ParameterValueSource
Molecular Geometry Non-planar, tub-shapedX-ray Diffraction
C=C Bond Length ~1.34 ÅX-ray Diffraction
C-C Bond Length ~1.54 ÅX-ray Diffraction
C=C-C Bond Angle ~125°X-ray Diffraction

The logical workflow for the structural elucidation is shown below:

Structural_Elucidation cluster_hypothesis Initial Hypothesis cluster_evidence Experimental Evidence cluster_conclusion Conclusion PlanarAromatic Planar, Aromatic Structure? (Analogy to Benzene) Reactivity Chemical Reactivity (Polyene-like) PlanarAromatic->Reactivity Contradicted by ElectronDiff Early Electron Diffraction (Non-planar) PlanarAromatic->ElectronDiff Contradicted by TubShape Non-planar, Tub-shaped Conformation with Alternating Bonds Reactivity->TubShape Supports Xray X-ray Crystallography (Kaufman) ElectronDiff->Xray Refined by Xray->TubShape Confirms

Logical Workflow of this compound's Structural Elucidation.

Conclusion

The discovery and early characterization of this compound represent a significant milestone in organic chemistry. The pioneering synthetic work of Willstätter and the subsequent, more efficient method developed by Reppe provided the material necessary for detailed investigation. The unexpected non-aromaticity of this compound, established through chemical reactivity studies and definitively confirmed by X-ray crystallography, compelled a deeper understanding of the criteria for aromaticity, leading to the formulation of Hückel's rule. This early work on this compound continues to be a cornerstone in the education of chemists and serves as a powerful example of the interplay between synthesis, experimentation, and theoretical advancement.

References

The Reppe Synthesis of Cyclooctatetraene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclooctatetraene (COT), a fascinating eight-membered, non-aromatic cyclic polyolefin, has been a subject of significant interest in organic chemistry. Among the various synthetic routes, the one-step synthesis developed by Walter Reppe and his colleagues at BASF in the 1940s stands out for its efficiency and industrial significance.[1] This high-pressure, nickel-catalyzed cyclotetramerization of acetylene provides a direct and high-yielding pathway to COT, a valuable precursor in organic synthesis and organometallic chemistry. This technical guide provides an in-depth exploration of the core mechanism of the Reppe synthesis, detailed experimental protocols, and quantitative data for researchers and professionals in the chemical and pharmaceutical sciences.

Core Mechanism of the Reppe Synthesis

The Reppe synthesis of this compound is a landmark example of transition metal-catalyzed organic synthesis. The reaction involves the tetramerization of acetylene in the presence of a nickel catalyst under elevated pressure and temperature.[1] The currently accepted mechanism, supported by experimental evidence and density functional theory (DFT) studies, proceeds through a series of well-defined steps involving key organonickel intermediates.

At the heart of the catalytic cycle is a low-valent nickel species, typically generated in situ from a nickel(II) salt. The key mechanistic steps are as follows:

  • Ligand Exchange and Acetylene Coordination: The catalytic cycle begins with the coordination of two acetylene molecules to the nickel center, displacing other ligands.

  • Oxidative Coupling to form a Nickelacyclopentadiene: The two coordinated acetylene molecules undergo oxidative coupling to form a five-membered nickelacyclopentadiene intermediate. This is a critical step in the formation of the eight-membered ring.

  • Coordination and Insertion of a Third Acetylene Molecule: A third acetylene molecule coordinates to the nickel center and subsequently inserts into one of the nickel-carbon bonds of the nickelacyclopentadiene ring, forming a seven-membered nickelacycloheptatriene intermediate.

  • Coordination and Insertion of a Fourth Acetylene Molecule: A fourth acetylene molecule coordinates to the nickel center.

  • Reductive Elimination and Product Release: The final step involves the reductive elimination from the nickel center to form the this compound product and regenerate the active nickel catalyst, which can then re-enter the catalytic cycle.

Reppe_Mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Ni(II) salt Ni(II) salt Active Ni(0) Active Ni(0) Ni(II) salt->Active Ni(0) Reduction Ni(0) Ni(0) Ni(C2H2)2 Ni(C₂H₂)₂ Ni(0)->Ni(C2H2)2 + 2 C₂H₂ Nickelacyclopentadiene Nickelacyclopentadiene Ni(C2H2)2->Nickelacyclopentadiene Oxidative Coupling Nickelacycloheptatriene Nickelacycloheptatriene Nickelacyclopentadiene->Nickelacycloheptatriene + C₂H₂ Ni(COT) Ni(COT) Nickelacycloheptatriene->Ni(COT) + C₂H₂ Reductive Elimination Ni(COT)->Ni(0) - COT

Figure 1: Catalytic cycle of the Reppe synthesis.

Quantitative Data

The Reppe synthesis is notable for its high efficiency, with reported yields of this compound reaching up to 90%.[1] The reaction conditions, however, play a crucial role in determining the overall yield and selectivity. The following table summarizes typical quantitative data for the synthesis.

ParameterValueReference
Catalyst Nickel(II) cyanide[1]
Co-catalyst Calcium carbide[1]
Solvent Tetrahydrofuran (THF)[1]
Temperature 80-120 °C
Acetylene Pressure 15-25 atm
Yield 80-90%[1]

Experimental Protocols

The following is a generalized experimental protocol for the Reppe synthesis of this compound, based on available literature. Caution: This reaction involves the use of acetylene gas under high pressure and should only be performed by trained personnel in a specialized high-pressure laboratory with appropriate safety precautions.

Materials and Equipment
  • High-Pressure Autoclave (Stirred Reactor): Capable of withstanding pressures up to 50 atm and temperatures up to 150 °C. The reactor should be equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism.

  • Acetylene Gas Cylinder: With a pressure regulator.

  • Nickel(II) cyanide (Ni(CN)₂): Catalyst.

  • Calcium carbide (CaC₂): Co-catalyst and in-situ source of acetylene.

  • Tetrahydrofuran (THF): Anhydrous.

  • Standard laboratory glassware for product workup and purification.

  • Inert gas supply (Nitrogen or Argon) .

Catalyst Preparation

In some variations of the procedure, the active catalyst is prepared in situ. The use of calcium carbide serves a dual purpose: it acts as a reducing agent to generate the active Ni(0) species and as a safe, slow-release source of acetylene upon reaction with trace amounts of water that may be present or added.

Synthesis Procedure
  • Reactor Setup: The high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).

  • Charging the Reactor: The reactor is charged with anhydrous THF, nickel(II) cyanide, and calcium carbide under an inert atmosphere.

  • Sealing and Purging: The reactor is securely sealed and purged several times with low-pressure acetylene to remove any residual air.

  • Pressurization and Heating: The reactor is pressurized with acetylene to the desired pressure (e.g., 15-20 atm). The stirring is initiated, and the reactor is heated to the reaction temperature (e.g., 80-100 °C).

  • Reaction Monitoring: The reaction progress is monitored by observing the pressure drop as acetylene is consumed. The pressure is maintained within the desired range by periodically introducing more acetylene.

  • Cooling and Depressurization: After the reaction is complete (typically several hours, as indicated by the cessation of acetylene uptake), the reactor is cooled to room temperature. The excess acetylene is carefully vented to a safe location.

  • Product Isolation and Purification: The reaction mixture is filtered to remove the catalyst and any solid byproducts. The filtrate, containing the this compound, is then purified by distillation. The product is a pale yellow liquid.

Experimental_Workflow Start Start Prepare_Reactor Prepare High-Pressure Autoclave Start->Prepare_Reactor Charge_Reagents Charge THF, Ni(CN)₂, and CaC₂ Prepare_Reactor->Charge_Reagents Seal_Purge Seal and Purge with Acetylene Charge_Reagents->Seal_Purge Pressurize_Heat Pressurize with C₂H₂ and Heat to 80-120°C Seal_Purge->Pressurize_Heat Reaction Monitor Reaction (Pressure Drop) Pressurize_Heat->Reaction Cool_Vent Cool to Room Temp and Vent Excess C₂H₂ Reaction->Cool_Vent Complete Isolate_Purify Filter, Distill, and Purify Product Cool_Vent->Isolate_Purify End This compound Isolate_Purify->End

Figure 2: Experimental workflow for the Reppe synthesis.

Conclusion

The Reppe synthesis of this compound remains a powerful and historically significant method for the construction of this unique eight-membered ring system. A thorough understanding of its mechanism, reaction parameters, and experimental protocols is essential for its safe and efficient application in both academic research and industrial settings. The insights provided in this technical guide are intended to equip researchers and drug development professionals with the foundational knowledge to explore the rich chemistry of this compound and its derivatives.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Structure and Bonding in Cyclooctatetraene

Abstract

This compound (COT), the eight-membered annulene, has been a subject of extensive research and historical debate due to its unique electronic structure and chemical properties, which diverge significantly from those of its smaller aromatic counterpart, benzene. This technical guide provides a comprehensive analysis of the electronic structure and bonding in this compound. It covers the molecule's non-planar geometry, the theoretical basis for its lack of aromaticity, and detailed summaries of the experimental evidence that has shaped our current understanding. Key quantitative data are presented in tabular format, and detailed experimental protocols are provided. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this archetypal non-aromatic system.

Introduction: The Benzene Analogue That Wasn't

First synthesized by Richard Willstätter in 1911, 1,3,5,7-cyclooctatetraene (COT) was initially expected to exhibit aromatic properties similar to benzene, given its cyclic and fully conjugated structure. However, early studies quickly revealed that COT does not undergo the substitution reactions characteristic of aromatic compounds; instead, it reacts like a typical alkene through addition and oxidation. This discrepancy launched a long-standing investigation into why COT, with its 8 π-electrons, fails to achieve aromatic stabilization.

According to Hückel's rule, a planar, cyclic, fully conjugated molecule is aromatic only if it possesses (4n + 2) π-electrons. Conversely, systems with 4n π-electrons are predicted to be antiaromatic, a state of significant electronic destabilization. This compound, with 8 π-electrons (a 4n system where n=2), would be antiaromatic if it were planar. To avoid this high-energy state, the molecule forgoes planarity, adopting a non-aromatic "tub" shaped conformation. This guide delves into the structural and electronic details that define this fascinating molecule.

Molecular Geometry and Conformation

Experimental evidence from X-ray and electron diffraction has definitively shown that in its ground state, this compound is non-planar. It adopts a tub-shaped conformation with D₂d symmetry. This geometry allows the molecule to relieve the angle strain that would be present in a planar octagon (internal angles of 135° vs. the ideal 120° for sp² hybridized carbons) and, more importantly, to avoid the electronic destabilization of antiaromaticity.

The tub conformation results in a system of four isolated π-bonds rather than a delocalized system. This is reflected in the distinct, alternating carbon-carbon single and double bond lengths. The planar forms of COT, with D₄h (alternating bonds) and D₈h (equalized bonds) symmetries, are not ground states but are understood to be transition states for conformational dynamics like ring inversion and bond shifting.

Quantitative Structural Data

High-precision measurements from techniques like femtosecond rotational coherence spectroscopy have provided accurate structural parameters for the D₂d ground state of COT.

Table 1: Structural Parameters of this compound (D₂d Ground State)

ParameterValueReference(s)
Symmetry Point GroupD₂d
C=C Bond Length133.7 ± 0.1 pm
C-C Bond Length147.0 ± 0.05 pm
C-H Bond Length107.9 ± 0.1 pm
C=C-C Bond Angle126.1°
C=C-H Bond Angle117.6°

Electronic Structure and Bonding

Hückel's Rule and Antiaromaticity

The concept of aromaticity is governed by Hückel's rule, which requires a molecule to be planar, cyclic, fully conjugated, and possess (4n + 2) π-electrons. This compound meets the cyclic and conjugated criteria but fails on two counts in its ground state: it is not planar, and it possesses 8 π-electrons, which fits the 4n rule for antiaromaticity. The logical progression from its electronic count to its observed structure is a classic example of a molecule avoiding electronic destabilization.

Huckels_Rule_COT cluster_0 Theoretical Analysis of Planar COT cluster_1 Observed Reality A This compound (C₈H₈) B Assume Planar Geometry (D₈h or D₄h) A->B C Apply Hückel's Rule B->C D Contains 8 π-electrons (4n system, n=2) C->D E Prediction: Antiaromatic and Highly Unstable D->E F Molecule Distorts to Escape Planarity E->F G Ground State: Non-planar 'Tub' (D₂d) F->G H Properties: • Non-aromatic • Localized C=C bonds • Alkene-like reactivity G->H

A flowchart illustrating the theoretical reasoning for COT's structure.
Molecular Orbital (MO) Theory

Molecular orbital theory provides a powerful explanation for the instability of planar COT. For a planar, D₈h symmetric ring, the eight p-orbitals combine to form eight π molecular orbitals. When these MOs are filled with the 8 π-electrons, the highest occupied molecular orbitals (HOMOs) are a pair of degenerate, non-bonding orbitals, each occupied by a single electron. According to Hund's rule, this configuration would result in a triplet ground state, characteristic of a highly reactive diradical. This unfavorable electronic arrangement is a primary driving force for the molecule to distort from planarity, breaking the π-conjugation, which lifts the degeneracy and leads to a more stable, closed-shell singlet state with localized double bonds.

Synthesis_COT A Start: 1,5-Cyclooctadiene in n-pentane B Step 1: Metalation A->B C Reagents: n-Butyllithium (n-BuLi) TMEDA B->C D Intermediate: [Li(TMEDA)]₂C₈H₈ B->D Forms dianion E Step 2: Oxidation D->E F Reagent: Di-t-butylperoxide E->F G Product: 1,3,5,7-Cyclooctatetraene E->G Removes 2e⁻, 2Li⁺

The Non-Aromaticity of Cyclooctatetraene: A Technical Guide to Hückel's Rule and Experimental Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatetraene (COT), a cyclic hydrocarbon with the formula C₈H₈, presents a fascinating case study in the principles of aromaticity. Despite possessing a cyclic, conjugated system of π-electrons, it starkly deviates from the stability and reactivity characteristic of aromatic compounds like benzene. This in-depth technical guide elucidates the non-aromatic nature of this compound by applying Hückel's rule and examining the wealth of experimental evidence. Through a detailed analysis of its molecular geometry, thermodynamic stability, and spectroscopic properties, we provide a comprehensive explanation for its classification as a non-aromatic polyene. This guide is intended to serve as a core resource for researchers and professionals in chemistry and drug development who rely on a nuanced understanding of molecular structure and reactivity.

Introduction to Aromaticity and Hückel's Rule

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability. The foundational theoretical framework for predicting aromaticity is Hückel's rule, which states that for a cyclic, planar molecule to be aromatic, it must possess a continuous ring of p-orbitals and have 4n+2 π-electrons , where 'n' is a non-negative integer (i.e., 2, 6, 10, 14... π-electrons).

Conversely, a cyclic, planar molecule with a continuous ring of p-orbitals and 4n π-electrons (i.e., 4, 8, 12... π-electrons) is termed anti-aromatic and is characterized by significant destabilization. Molecules that fail to meet the criteria of being cyclic and planar, or do not have a continuous ring of p-orbitals, are classified as non-aromatic .

This compound, with its eight π-electrons, would be predicted to be anti-aromatic if it were planar. However, as the experimental data will demonstrate, it adopts a non-planar conformation to avoid this destabilization, rendering it non-aromatic.

The Logical Framework for Classifying this compound

The determination of this compound's non-aromaticity follows a clear logical progression based on the criteria for aromaticity.

Huckels_Rule_Flowchart Start Start: Analyze this compound IsCyclic Is the molecule cyclic? Start->IsCyclic IsPlanar Is the molecule planar? IsCyclic->IsPlanar Yes IsConjugated Is the π-system fully conjugated? IsPlanar->IsConjugated Yes NonAromatic Non-Aromatic IsPlanar->NonAromatic No CountElectrons Count the number of π-electrons IsConjugated->CountElectrons Yes IsConjugated->NonAromatic No HuckelsRule Apply Hückel's Rule (4n+2 or 4n) CountElectrons->HuckelsRule 8 π-electrons Aromatic Aromatic HuckelsRule->Aromatic 4n+2 AntiAromatic Anti-Aromatic (if planar) HuckelsRule->AntiAromatic 4n (n=2) AntiAromatic->NonAromatic Adopts non-planar conformation

Caption: Logical workflow for determining the aromaticity of this compound.

Molecular Orbital Theory Perspective

Molecular orbital (MO) theory provides a more profound understanding of the electronic destabilization of a hypothetical planar this compound. The π molecular orbitals of a cyclic conjugated system can be predicted using the Frost circle mnemonic. For an eight-membered ring, this method predicts a non-bonding energy level occupied by two unpaired electrons, characteristic of a diradical and indicative of high reactivity and instability.

COT_MO_Diagram cluster_levels cluster_electrons level5 ______ π₈* level4 ______   ______ π₆*, π₇* level3 ______   ______ π₄, π₅ level2 ______   ______ π₂, π₃ level1 ______ π₁ e1 ↑↓ e2 ↑↓ e3 ↑↓ e4 e5

Caption: Molecular orbital energy levels for a hypothetical planar this compound.

This diradical nature predicted for the planar form explains why this compound distorts into a non-planar "tub" conformation. By breaking the continuous overlap of p-orbitals, the molecule behaves like a series of isolated double bonds, which is energetically more favorable than being anti-aromatic.

Quantitative Experimental Evidence

A substantial body of experimental data corroborates the non-aromatic nature of this compound. The following tables summarize key quantitative findings in comparison to the aromatic benchmark, benzene, and a simple alkene, cyclohexene.

Geometric Parameters

X-ray crystallography reveals a non-planar structure with distinct single and double bonds, unlike the uniform bond lengths in benzene.

ParameterThis compoundBenzeneCyclohexene
Molecular Geometry Non-planar (Tub-shaped)PlanarNon-planar (Half-chair)
C-C Bond Lengths (Å) ~1.47 (single), ~1.34 (double)[1]1.39~1.54 (single), ~1.34 (double)
C=C-C Bond Angle ~126.1°[2]120°~123° (sp²)
Thermodynamic Stability

The heat of hydrogenation provides a direct measure of a molecule's thermodynamic stability. Aromatic compounds have a significantly lower heat of hydrogenation than expected due to their resonance stabilization. This compound, however, shows no such stabilization.

CompoundExperimental Heat of Hydrogenation (kJ/mol)Theoretical Heat of Hydrogenation (kJ/mol)Difference (kJ/mol)
Benzene -208-360 (for 3x cyclohexene)+152 (Aromatic Stabilization)
This compound -410-488 (for 4x cyclooctene)~ +78 (Slight Destabilization/Strain)
Cyclohexene -120-1200
Spectroscopic Data (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of protons. The chemical shifts of protons attached to aromatic rings are significantly downfield due to the diamagnetic ring current. The protons on this compound resonate in the typical alkene region.

CompoundProton Type¹H NMR Chemical Shift (ppm)
This compound Vinylic~5.78[3]
Benzene Aromatic~7.33[3]
Cyclohexene Vinylic~5.6

Detailed Experimental Protocols

The following sections outline the methodologies for the key experiments used to characterize the non-aromaticity of this compound.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms and the bond lengths and angles within a crystal of this compound.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown from a supersaturated solution by slow evaporation of the solvent or by slow cooling. For air-sensitive compounds, crystallization is performed under an inert atmosphere.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head. For air-sensitive crystals, this is done under a layer of viscous oil to prevent degradation.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. The intensities and positions of the diffracted beams are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. The structural model is then refined to achieve the best fit with the experimental diffraction data.

Bomb Calorimetry (Heat of Hydrogenation)

Objective: To measure the heat released during the complete combustion of this compound, from which the enthalpy of formation and, by comparison with theoretical values, the stabilization or destabilization energy can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed sample of the compound (typically pressed into a pellet) is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb". A fuse wire is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with excess pure oxygen to ensure complete combustion.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase. The temperature of the water is precisely monitored and recorded over time until it reaches a maximum and begins to cool.

  • Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change and the heat capacity of the calorimeter.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To measure the chemical shifts of the protons in this compound to determine their electronic environment and infer the presence or absence of an aromatic ring current.

Methodology:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, typically tetramethylsilane (TMS), is added. The solution is placed in a thin glass NMR tube.

  • Instrument Setup: The NMR tube is placed in the probe of the NMR spectrometer, which is situated within a strong magnetic field. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H for proton NMR).

  • Data Acquisition: The sample is subjected to a short, intense pulse of radiofrequency radiation. This pulse excites the nuclei, and as they relax back to their ground state, they emit a signal that is detected by the instrument. This process is repeated multiple times to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The detected signal (a free induction decay, FID) is converted into a spectrum using a Fourier transform. The resulting spectrum displays peaks corresponding to the different types of protons in the molecule. The chemical shift of each peak is measured relative to the TMS reference signal.

Conclusion

References

Conformational Dynamics of Cyclooctatetraene's Tub Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclooctatetraene (COT), a cyclic hydrocarbon with the formula C₈H₈, presents a fascinating case study in conformational analysis. Despite its alternating single and double bonds, COT is non-aromatic, adopting a non-planar "tub" conformation to escape the destabilizing effects of antiaromaticity.[1][2] This guide provides an in-depth technical exploration of the conformational landscape of this compound's tub structure, tailored for researchers, scientists, and professionals in drug development. It delves into the energetic and geometric parameters of its stable and transition states, outlines the key experimental and computational methodologies used for its characterization, and presents visual representations of its dynamic processes.

Introduction: The Non-Aromatic Nature of this compound

This compound, with its eight π-electrons, would be antiaromatic if it were planar, according to Hückel's rule.[1] This antiaromaticity would lead to significant destabilization. To avoid this, the molecule adopts a non-planar, tub-shaped conformation with D₂d symmetry.[1][2] This conformation prevents the continuous overlap of p-orbitals, thereby breaking the conjugation and imparting polyene-like character to the molecule.[1][2] The tub structure is in a dynamic equilibrium, undergoing two primary conformational processes: ring inversion and bond shifting. Understanding these dynamic processes is crucial for comprehending its reactivity and its interactions in various chemical systems.

Geometry and Energetics of this compound Conformations

The conformational landscape of this compound is characterized by its stable tub conformation and the transition states for ring inversion and bond shifting. The key geometric parameters and energy barriers have been determined through a combination of experimental techniques and computational studies.

Quantitative Data

The following tables summarize the key geometric and energetic parameters associated with the conformational analysis of this compound.

Parameter D₂d (Tub) D₄h (Transition State) D₈h (Transition State) Reference(s)
Symmetry Point Group D₂dD₄hD₈h[1][3]
C=C Bond Length (Å) 1.33 - 1.3441.3631.408[4]
C-C Bond Length (Å) 1.46 - 1.4731.4631.408[4]
C=C-C Angle (°) 126.1--[1]
C=C-H Angle (°) 117.6--[1]

Table 1: Geometric Parameters of this compound Conformations.

Process Activation Energy (kcal/mol) Experimental Method Reference(s)
Ring Inversion 10-14Dynamic NMR[5]
Bond Shifting 10.62Dynamic NMR[6]

Table 2: Experimental Energy Barriers for Conformational Processes.

Experimental Protocols

The conformational dynamics of this compound are primarily investigated using dynamic NMR spectroscopy and X-ray crystallography, particularly for its derivatives and metal complexes.

Dynamic NMR Spectroscopy for Studying Fluxional Processes

Dynamic Nuclear Magnetic Resonance (DNMR) is a powerful technique for quantifying the rates of intramolecular processes that occur on the NMR timescale, such as the ring inversion and bond shifting in COT.[7]

Methodology:

  • Sample Preparation: A solution of this compound or a derivative is prepared in a suitable deuterated solvent (e.g., CD₂Cl₂, toluene-d₈) in a standard 5 mm NMR tube. The concentration is typically in the range of 10-50 mM. For air-sensitive compounds, the sample is prepared in an inert atmosphere (e.g., a glovebox).

  • Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The probe is tuned to the nucleus of interest (typically ¹H or ¹³C).

  • Variable Temperature (VT) Experiments: A series of NMR spectra are acquired over a wide range of temperatures. The temperature is carefully calibrated and controlled.

    • Low Temperature (Slow Exchange Limit): At a sufficiently low temperature, the conformational exchange is slow on the NMR timescale, and separate signals for the non-equivalent nuclei in the tub conformation are observed.

    • Coalescence Temperature (T_c): As the temperature is increased, the rate of exchange increases, causing the distinct signals to broaden and eventually merge into a single, broad peak. The temperature at which this merging occurs is the coalescence temperature.

    • High Temperature (Fast Exchange Limit): At higher temperatures, the exchange becomes very rapid, and a single, time-averaged, sharp signal is observed.

  • Lineshape Analysis: The rate constants (k) for the exchange process at different temperatures are determined by a complete lineshape analysis of the temperature-dependent spectra. This involves fitting the experimental spectra to theoretical lineshapes calculated using the Bloch equations modified for chemical exchange.[8]

  • Data Analysis: The activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational process are then determined by plotting ln(k/T) versus 1/T (Eyring plot).

Single-Crystal X-ray Diffraction of this compound Derivatives

Since this compound is a liquid at room temperature, X-ray crystallography is typically performed on its solid derivatives or metal complexes to obtain precise structural information in the crystalline state.

Methodology:

  • Crystallization: High-quality single crystals are grown using various techniques:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.[9]

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.[9] For air-sensitive compounds, all crystallization procedures are carried out under an inert atmosphere.[10]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[11] For air- or moisture-sensitive crystals, they are coated with a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays (typically Mo Kα or Cu Kα radiation) are diffracted by the crystal lattice as it is rotated.[1] A detector records the positions and intensities of the diffracted X-ray beams.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.

Computational Methodologies

Computational chemistry plays a vital role in complementing experimental data and providing detailed insights into the energetics and electronic structures of the different conformations of this compound.

Methodology:

  • Choice of Method:

    • Density Functional Theory (DFT): This is a widely used method for geometry optimizations and energy calculations of the ground state and transition states. The B3LYP functional is a common choice for organic molecules.[12][13]

    • Complete Active Space Self-Consistent Field (CASSCF): This multi-reference method is necessary for describing the electronic structure of the D₈h transition state, which has significant diradical character.[3]

  • Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals. Common choices for organic molecules include Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p).[14][15]

  • Geometry Optimization: The geometries of the stable tub conformation (D₂d) and the planar transition states (D₄h and D₈h) are optimized to find the stationary points on the potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points.

    • A minimum energy structure (like the D₂d tub) will have all real (positive) vibrational frequencies.

    • A transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting the reactant and product.

  • Energy Calculations: Single-point energy calculations are performed at the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy differences between the conformers and the transition states, thus determining the activation barriers for ring inversion and bond shifting.

Visualizing Conformational Pathways and Workflows

Visual representations are essential for understanding the complex conformational dynamics and the methodologies used to study them.

conformational_pathway cluster_tub1 Tub (D₂d) cluster_ts1 Ring Inversion TS (D₄h) cluster_tub2 Tub (D₂d) cluster_ts2 Bond Shift TS (D₈h) Tub1 Tub TS_RI Planar (Bond Alternating) Tub1->TS_RI Ring Inversion (10-14 kcal/mol) Tub2 Tub' TS_RI->Tub2 TS_BS Planar (Delocalized) TS_RI->TS_BS Bond Shift (higher energy) Tub2->TS_RI TS_BS->TS_RI

Caption: Conformational interconversion pathway of this compound.

experimental_workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Output DNMR Dynamic NMR Spectroscopy Energy Energy Barriers (ΔG‡, ΔH‡, ΔS‡) DNMR->Energy XRC X-ray Crystallography (Derivatives) Geom Molecular Geometry (Bond Lengths, Angles) XRC->Geom DFT DFT Calculations (B3LYP/6-31G(d,p)) DFT->Geom DFT->Energy CASSCF CASSCF Calculations (for D₈h) CASSCF->Energy

Caption: Workflow for conformational analysis of this compound.

Conclusion

The tub-shaped conformation of this compound is a direct consequence of its electronic structure, providing a classic example of how molecules distort to avoid antiaromaticity. The dynamic interplay between ring inversion and bond shifting defines its chemical behavior. A comprehensive understanding of these processes, achieved through a synergistic application of dynamic NMR spectroscopy, X-ray crystallography, and computational chemistry, is essential for predicting its reactivity and for the rational design of molecules incorporating the this compound motif in fields such as materials science and drug development. This guide has provided a detailed overview of the key concepts, quantitative data, and methodologies central to the conformational analysis of this fascinating molecule.

References

Valence Isomerization and Dynamic Equilibria in Cyclooctatetraene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclooctatetraene (COT), a fascinating eight-membered carbocycle with alternating double bonds, serves as a cornerstone in the study of dynamic chemical processes. Far from being a static entity, COT exists in a state of continuous flux, undergoing rapid conformational changes and constitutional isomerizations. This technical guide provides a comprehensive overview of the valence isomerization and dynamic equilibria inherent to this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in their understanding and application of this unique molecule.

The Dynamic Nature of this compound

First synthesized in 1911, this compound is a non-aromatic molecule, a fact attributed to its non-planar "tub" conformation which prevents the continuous overlap of p-orbitals required for aromaticity. This tub-shaped structure (D2d symmetry) is the ground state of the molecule and is in dynamic equilibrium with several other forms, including planar transition states and a key valence isomer, bicyclo[4.2.0]octa-2,4,7-triene. These equilibria are fundamental to the reactivity and spectroscopic properties of COT.

The primary dynamic processes of this compound are:

  • Ring Inversion: The interconversion between two equivalent tub conformations. This process occurs through a planar, bond-alternating transition state with D4h symmetry.

  • Bond Shifting: The permutation of single and double bonds within the eight-membered ring. This proceeds through a higher-energy, planar transition state with D8h symmetry where all carbon-carbon bonds are of equal length.

  • Valence Isomerization: An electrocyclic reaction that establishes an equilibrium between the monocyclic this compound and its bicyclic isomer, bicyclo[4.2.0]octa-2,4,7-triene.

These dynamic processes are depicted in the following logical diagram:

G cluster_TS Transition States cluster_BCOT Valence Isomer COT_tub1 Tub Conformation 1 (D2d) TS_D4h Planar TS (D4h) COT_tub1->TS_D4h Ring Inversion TS_D8h Planar TS (D8h) COT_tub1->TS_D8h Bond Shifting BCOT Bicyclo[4.2.0]octa- 2,4,7-triene COT_tub1->BCOT Valence Isomerization (Electrocyclization) COT_tub2 Tub Conformation 2 (D2d) TS_D4h->COT_tub2 TS_D8h->COT_tub1

Dynamic Equilibria of this compound

Quantitative Energetics of Isomerization

The dynamic behavior of this compound is governed by the energy barriers between its various forms. These have been extensively studied by both experimental and computational methods. The following tables summarize the key quantitative data.

ProcessTransition State SymmetryExperimental Activation Energy (kcal/mol)Computational Activation Energy (kcal/mol)
Ring Inversion D4h10 - 13[1]10 - 14[2]
Bond Shifting D8h12 - 1712 - 18[2]

Table 1: Energy Barriers for Conformational Dynamics of this compound.

EquilibriumΔH° (kcal/mol)ΔS° (cal/mol·K)Equilibrium Constant (Keq)Temperature (°C)
COT ⇌ Bicyclo[4.2.0]octa-2,4,7-triene 5.5 ± 0.6-4.3 ± 0.7>100 (in favor of COT)102

Table 2: Thermodynamic Parameters for the Valence Isomerization of this compound.[3]

Experimental Protocols

The study of the dynamic processes in this compound relies on a combination of synthetic, spectroscopic, and computational techniques.

Synthesis of Bicyclo[4.2.0]octa-2,4,7-triene

The bicyclic valence isomer of COT can be synthesized and studied at low temperatures. A common method involves the debromination of a this compound dibromide precursor.

Protocol:

  • Bromination of this compound: To a solution of this compound (1.0 g, 9.6 mmol) in carbon tetrachloride (20 mL) at 0 °C, a solution of bromine (1.53 g, 9.6 mmol) in carbon tetrachloride (10 mL) is added dropwise with stirring. The reaction mixture is stirred for 1 hour at 0 °C, after which the solvent is removed under reduced pressure to yield the crude this compound dibromide.

  • Debromination: The crude dibromide is dissolved in anhydrous ether (50 mL) and cooled to -78 °C. Activated zinc dust (1.25 g, 19.2 mmol) is added in one portion with vigorous stirring. The reaction mixture is stirred at -78 °C for 2 hours.

  • Workup and Isolation: The reaction mixture is filtered cold to remove excess zinc and zinc salts. The filtrate is concentrated at low temperature (< 0 °C) under reduced pressure.

  • Purification: The crude product can be purified by low-temperature chromatography on silica gel using a non-polar eluent (e.g., pentane) to afford bicyclo[4.2.0]octa-2,4,7-triene as a colorless liquid.

  • Characterization: The product should be characterized by 1H and 13C NMR spectroscopy at low temperature to prevent rapid isomerization back to this compound.

Dynamic NMR Spectroscopy for Kinetic Analysis

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the rates of the conformational changes in COT. By monitoring the temperature-dependent changes in the NMR lineshapes, the activation parameters for ring inversion and bond shifting can be determined.

The following diagram illustrates a typical workflow for a DNMR experiment:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_kinetics Kinetic and Thermodynamic Analysis prep1 Dissolve COT in appropriate solvent (e.g., CS2/CD2Cl2) prep2 Seal NMR tube under inert atmosphere prep1->prep2 acq1 Record spectra at a range of temperatures (e.g., -150°C to 25°C) prep2->acq1 acq2 Ensure temperature equilibration at each step acq1->acq2 an1 Observe lineshape changes (coalescence) acq2->an1 an2 Perform lineshape analysis using appropriate software an1->an2 an3 Extract rate constants (k) at each temperature an2->an3 kin1 Construct Eyring plot (ln(k/T) vs 1/T) an3->kin1 kin2 Determine ΔH‡ and ΔS‡ kin1->kin2 kin3 Calculate ΔG‡ kin2->kin3

Workflow for a Dynamic NMR Experiment

Detailed Protocol:

  • Sample Preparation: A solution of this compound (approx. 10-20 mg) is prepared in a suitable deuterated solvent mixture that remains liquid at low temperatures (e.g., a mixture of CS2 and CD2Cl2). The solution is transferred to a 5 mm NMR tube and degassed by several freeze-pump-thaw cycles before being flame-sealed under vacuum.

  • NMR Data Acquisition: 1H or 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit. Spectra are acquired at a series of temperatures, starting from a low temperature where the exchange is slow on the NMR timescale (separate signals for different protons/carbons) and gradually increasing to a temperature where the exchange is fast (averaged signals). Careful temperature calibration is crucial.

  • Lineshape Analysis: The experimental spectra at different temperatures are simulated using a suitable DNMR analysis software package. The simulation is based on the Bloch equations modified for chemical exchange. The rate constant (k) for the exchange process is varied at each temperature until the simulated spectrum matches the experimental spectrum.

  • Kinetic Analysis: The rate constants obtained at different temperatures are used to construct an Eyring plot (a plot of ln(k/T) versus 1/T). From the slope and intercept of this plot, the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) are determined. The Gibbs free energy of activation (ΔG‡) can then be calculated at a specific temperature using the equation ΔG‡ = ΔH‡ - TΔS‡.

Computational Chemistry Methods

Computational chemistry, particularly density functional theory (DFT), is an indispensable tool for investigating the potential energy surface of this compound and its isomers.

The following diagram outlines a typical computational workflow:

G cluster_setup Model Setup cluster_calc Calculations cluster_analysis Analysis setup1 Build initial structures (COT, BCOT, TS guesses) setup2 Choose level of theory (e.g., B3LYP/6-31G*) setup1->setup2 calc1 Geometry optimization of all stationary points setup2->calc1 calc2 Frequency calculations to confirm minima and TS calc1->calc2 calc3 IRC calculations to connect TS with minima calc2->calc3 an1 Determine relative energies of isomers and TS calc3->an1 an2 Calculate activation energies an1->an2 an3 Visualize reaction pathways an2->an3

Workflow for a Computational Study

Protocol:

  • Structure Building: Initial 3D coordinates for the tub conformation of COT, bicyclo[4.2.0]octa-2,4,7-triene, and the planar transition states (D4h and D8h) are generated using a molecular modeling program.

  • Geometry Optimization: The geometries of all structures are optimized using a suitable level of theory, for example, the B3LYP functional with the 6-31G* basis set. This process finds the lowest energy structure for each species.

  • Frequency Calculations: To characterize the optimized structures as either minima on the potential energy surface (no imaginary frequencies) or transition states (one imaginary frequency), vibrational frequency calculations are performed at the same level of theory.

  • Transition State Verification: For the transition state structures, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that the transition state connects the desired reactants and products (e.g., the two tub conformations for the ring inversion).

  • Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., a larger basis set) can be performed on the optimized geometries to obtain more accurate relative energies and activation barriers.

Conclusion

The valence isomerization and dynamic equilibria of this compound represent a rich area of study in physical organic chemistry. The interplay between its different conformations and its valence isomer is a clear demonstration of the dynamic nature of molecules. A thorough understanding of these processes, facilitated by the experimental and computational methods outlined in this guide, is crucial for harnessing the unique reactivity of this compound in various applications, including as a ligand in organometallic chemistry and as a building block in the synthesis of complex organic molecules. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Fundamental Photochemical and Thermal Reactivity of Cyclooctatetraene (COT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclooctatetraene (COT), the[1]annulene, is a cornerstone molecule in the study of theoretical and synthetic organic chemistry. Unlike its aromatic smaller cousin, benzene, COT is a non-planar, tub-shaped polyene that exhibits a rich and complex array of thermal and photochemical reactivities.[2] This behavior stems from its ability to readily interconvert between various valence isomers and electronic states, making it a versatile building block in synthesis and a molecule of significant theoretical interest. For drug development professionals, COT derivatives have emerged as important scaffolds, acting as bioisosteres for phenyl rings to modulate the electronic and steric properties of bioactive molecules.[3][4] This guide provides a detailed exploration of the core photochemical and thermal transformations of COT, presenting key quantitative data, detailed experimental methodologies, and mechanistic pathway visualizations to support advanced research and development.

Photochemical Reactivity of this compound

Upon absorption of ultraviolet light, COT is promoted to an electronically excited state, unlocking a variety of reaction pathways that are inaccessible under thermal conditions. The primary photochemical processes involve intramolecular rearrangements to form strained valence isomers.[5] The journey begins with excitation from the ground state (S₀) to the optically allowed S₂ state, followed by rapid, non-radiative decay to the S₁ state. From this S₁ state, the molecule navigates through two key conical intersections that dictate the final product distribution.[6][7][8]

Key Photochemical Transformations

The principal photochemical reactions of COT include:

  • Formation of Semibullvalene (SBV): A polycyclic cage-like isomer formed via a deep-seated rearrangement. This reaction is a classic example of a complex photochemical transformation.

  • Valence Isomerization to Bicyclo[4.2.0]octa-2,4,7-triene (BOT): An electrocyclic ring closure that forms a fused ring system.[2]

  • Double Bond Shifting (DBS): A degenerate rearrangement where single and double bonds within the COT ring exchange positions.[5]

  • cis → trans Isomerization: Formation of a highly strained and transient (Z,Z,Z,E)-cyclooctatetraene intermediate.[7]

These reactions are governed by the molecule's trajectory on the excited-state potential energy surface. A higher-energy conical intersection (CI_st) featuring a triangular kink in the carbon chain typically leads to cyclopropanation products like semibullvalene.[6][7] A lower-energy, boat-shaped conical intersection (CI_b) is the gateway to double-bond shifting.[6][7][8]

Quantitative Photochemical Data

The efficiency of photochemical reactions is measured by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. While precise quantum yields for unsubstituted COT are highly dependent on experimental conditions (e.g., wavelength, solvent, temperature), studies on derivatives provide insight into the efficiencies of these transformations.

Photochemical ReactionProductQuantum Yield (Φ)Conditions/Notes
Benzobicyclo[4.2.0]octa-2,4,7-triene → Benzosemibullvalene Benzosemibullvalene0.069 (Direct Irradiation)An example from a substituted system illustrating the efficiency of semibullvalene formation.
Benzobicyclo[4.2.0]octa-2,4,7-triene → Benzothis compound Benzothis compound0.11 (Direct Irradiation)Illustrates the competing formation of the COT skeleton from a valence isomer.
Mechanistic Pathway of COT Photochemistry

The following diagram illustrates the key steps in the singlet photochemistry of COT, from initial excitation to the formation of major products via distinct conical intersections.

G cluster_S0 Ground State (S0) cluster_excited Excited States cluster_ci Conical Intersections COT_S0 COT (S0) Tub Shape COT_S2 COT (S2) COT_S0->COT_S2 hν (Excitation) SBV Semibullvalene DBS COT' (Bond Shifted) COT_S1 COT (S1) Planar Minimum COT_S2->COT_S1 Ultrafast Decay (<100 fs) CI_st CI_st (Triangular Kink) COT_S1->CI_st Higher Energy Path CI_b CI_b (Boat Shape) COT_S1->CI_b Lower Energy Path CI_st->SBV Relaxation CI_b->DBS Relaxation

Caption: Photochemical reaction pathways of this compound (COT).
Experimental Protocol: Photochemical Synthesis of Semibullvalene from COT

This protocol describes a general procedure for the photochemical conversion of COT to semibullvalene.

  • Reactor Setup: A quartz immersion-well photoreactor is used, which allows for efficient irradiation and temperature control. The reactor consists of a central quartz well into which a medium-pressure mercury vapor lamp (e.g., 450W Hanovia) is placed. This well is submerged in the reaction solution contained within an outer flask. The entire apparatus is placed in a cooling bath (e.g., a Dewar flask filled with an isopropanol/dry ice slurry) to maintain a low reaction temperature, typically -60 to -20 °C, to minimize thermal side reactions.

  • Reaction Mixture: A dilute solution of freshly purified this compound (e.g., 0.1 M) in a suitable solvent like acetone or ether is prepared. The use of a photosensitizer may be required depending on the desired outcome, though direct irradiation is common for this transformation. The solution must be purged with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to and during irradiation to remove dissolved oxygen, which can quench the excited state or lead to photo-oxidation products.

  • Irradiation: The lamp is switched on, and the reaction is monitored over time. The progress can be followed by periodically taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Workup and Purification: Once the desired conversion is achieved, the lamp is turned off, and the solvent is removed under reduced pressure at low temperature. The resulting residue, containing semibullvalene, unreacted COT, and other photoproducts, is then purified. Column chromatography on silica gel or alumina at low temperature is a common method for isolating semibullvalene.

  • Characterization: The structure and purity of the isolated semibullvalene are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Thermal Reactivity of this compound

Under thermal conditions, COT undergoes concerted, pericyclic reactions to interconvert with its valence isomers. These reactions are governed by the principles of orbital symmetry (Woodward-Hoffmann rules) and are fundamentally different from the radical pathways of photochemistry.

Key Thermal Transformations

The two primary thermal processes for COT are:

  • Valence Isomerization to Bicyclo[4.2.0]octa-2,4,7-triene (BOT): This is a reversible 6π-electron electrocyclic ring closure. At room temperature, the equilibrium lies heavily on the side of COT, but BOT is a thermally accessible and significant isomer.

  • Bond Shifting and Ring Inversion: COT exists in a dynamic equilibrium between two equivalent tub conformations. The interconversion between these tubs occurs via a planar transition state and involves the simultaneous shifting of double and single bonds, a process analogous to a Cope rearrangement.

Quantitative Thermal Data

The rates of thermal reactions are dictated by their activation barriers. The key kinetic and thermodynamic parameters for COT's thermal reactivity are summarized below.

Thermal ReactionParameterValueUnits
COT ⇌ Bicyclo[4.2.0]octa-2,4,7-triene ΔH°(reaction)+7.6kcal/mol
Bicyclo[4.2.0]octa-2,4,7-triene → COT Activation Enthalpy (ΔH‡)~26-28kcal/mol
COT Bond Shift Activation Energy (ΔE)10.62kcal/mol
COT Bond Shift Activation Enthalpy (ΔH‡)10.0kcal/mol
COT Bond Shift Activation Entropy (ΔS‡)-9.7e.u.

(Data sourced from references[6])

Mechanistic Pathway of COT Thermal Isomerization

The diagram below illustrates the thermal equilibrium between COT and its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene (BOT), proceeding through a pericyclic transition state.

G COT This compound (Tub) TS Pericyclic Transition State COT->TS Δ (Heat) 6π Electrocyclization BOT Bicyclo[4.2.0]octa-2,4,7-triene TS->BOT

Caption: Thermal equilibrium between COT and Bicyclo[4.2.0]octa-2,4,7-triene.
Experimental Protocol: Thermal Isomerization of COT

This protocol outlines a general procedure for studying the thermal equilibrium between COT and its isomers.

  • Sample Preparation: A solution of purified COT is prepared in a high-boiling, inert solvent (e.g., p-xylene, decane) in an NMR tube. The concentration is typically in the range of 0.1-0.5 M. For kinetic studies, an internal standard can be added. The NMR tube is then sealed under vacuum or an inert atmosphere to prevent oxidation at high temperatures.

  • Heating and Monitoring: The sealed NMR tube is placed in a thermostatically controlled oil bath or a specialized NMR probe capable of high-temperature operation. The reaction is monitored by acquiring ¹H NMR spectra at regular intervals. The relative concentrations of COT and bicyclo[4.2.0]octa-2,4,7-triene are determined by integrating their characteristic signals.

  • Kinetic Analysis: To determine the activation parameters, the experiment is repeated at several different temperatures. The rate constants (k) for the forward and reverse reactions are calculated from the concentration vs. time data. An Arrhenius plot (ln(k) vs. 1/T) or an Eyring plot (ln(k/T) vs. 1/T) is then constructed to determine the activation energy (Ea) and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

  • Product Isolation (Preparative Scale): For preparative work, a larger scale reaction is run in a flask equipped with a reflux condenser under an inert atmosphere. After heating for the desired time, the mixture is cooled, and the products are isolated by fractional distillation or preparative gas chromatography.

Relevance in Drug Development

The unique structural and electronic properties of COT have been leveraged in medicinal chemistry. COT and its derivatives can serve as effective bioisosteres for phenyl rings. Replacing a phenyl group with a COT moiety can significantly alter a drug candidate's metabolic stability, solubility, and binding interactions without drastically changing its overall size and shape. This strategy has proven successful in modulating the activity of known pharmaceuticals and agrochemicals, demonstrating that the complementarity between strained cage systems (like cubane) and unsaturated rings (like COT) provides a powerful toolkit for bioactive molecule discovery.[3][4]

Conclusion

This compound possesses a dualistic chemical nature, with distinct and predictable reactivity under photochemical and thermal stimuli. Its photochemical pathways are characterized by complex rearrangements through conical intersections to yield strained valence isomers like semibullvalene. In contrast, its thermal behavior is dominated by concerted, pericyclic reactions, primarily the reversible electrocyclization to bicyclo[4.2.0]octa-2,4,7-triene and a rapid bond-shifting equilibrium. A thorough understanding of these fundamental transformations, supported by quantitative kinetic and quantum yield data, is essential for leveraging COT as a versatile tool in organic synthesis and for the rational design of novel therapeutics.

References

An In-depth Technical Guide to the Aromaticity and Stability of the Cyclooctatetraene Dianion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctatetraene (COT) presents a classic case study in the principles of aromaticity. While the neutral molecule, with its 8 π-electrons, adopts a non-planar, non-aromatic tub-shaped conformation to avoid anti-aromatic destabilization, its reduction to the this compound dianion (COT²⁻) results in a dramatic structural and electronic transformation. This guide provides a comprehensive technical overview of the COT²⁻, exploring the theoretical underpinnings of its stability, the experimental evidence confirming its aromatic character, and the computational analyses that quantify its properties. Detailed experimental protocols, structured data tables for quantitative comparison, and logical diagrams are provided to offer a thorough resource for professionals in the chemical and pharmaceutical sciences.

Theoretical Framework: From Non-Aromatic to Aromatic

The concept of aromaticity is fundamental to understanding the stability and reactivity of many cyclic organic molecules. According to Hückel's rule, a molecule is considered aromatic if it is cyclic, planar, fully conjugated, and possesses a specific number of π-electrons, namely 4n+2 , where 'n' is a non-negative integer.[1][2]

  • This compound (COT): The neutral COT molecule has 8 π-electrons. If it were to adopt a planar conformation, it would conform to the 4n rule (with n=2), making it an anti-aromatic and highly unstable system.[3][4] To avoid this destabilization, COT exists in a non-planar, tub-shaped geometry, which prevents continuous overlap of the p-orbitals.[5][6] This lack of planarity renders the molecule non-aromatic, and it behaves chemically like a typical cyclic polyene.[7][8]

  • This compound Dianion (COT²⁻): The addition of two electrons to the COT π-system, typically through reduction by alkali metals, forms the dianion, C₈H₈²⁻. This species contains 10 π-electrons . This electron count satisfies Hückel's rule for aromaticity (4n+2, with n=2).[3][4] The immense energetic benefit of achieving aromatic stabilization provides the driving force for the molecule to overcome any inherent angle strain and adopt a planar conformation.[9] This transformation from a non-aromatic, tub-shaped molecule to a planar, aromatic dianion is a cornerstone example of Hückel's rule in action.

cluster_COT This compound (COT) cluster_Dianion This compound Dianion (COT²⁻) COT_Structure Tub-Shaped (Non-Planar) COT_Electrons 8 π-Electrons (4n System) COT_Structure->COT_Electrons avoids COT_Property Non-Aromatic COT_Electrons->COT_Property leads to Dianion_Property Aromatic COT_Property->Dianion_Property Reduction (+2e⁻) Dianion_Structure Planar (D₈h Symmetry) Dianion_Electrons 10 π-Electrons (4n+2 System) Dianion_Structure->Dianion_Electrons enables Dianion_Electrons->Dianion_Property leads to

Figure 1: Logical relationship of COT and its dianion.

Experimental Protocols and Evidence

The aromatic nature of the COT dianion is not merely theoretical; it is substantiated by robust experimental evidence.

Synthesis of Dilithium this compound Dianion

A common method for preparing the COT dianion involves the reduction of this compound with an alkali metal. The following protocol is adapted from studies on the transformation of 1,5-cyclooctadiene, which proceeds through the COT dianion intermediate.[10]

Objective: To synthesize dilithium this compound dianion (as its TMEDA complex) from 1,5-cyclooctadiene.

Materials:

  • 1,5-cyclooctadiene (COD)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous hexanes (solvent)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • NMR tube

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of 1,5-cyclooctadiene (1 equivalent) in anhydrous hexanes in a 5 mm NMR tube to a final concentration of approximately 0.5 M.

  • To this solution, add 3 equivalents of TMEDA.

  • Slowly, at room temperature, add 3 equivalents of n-BuLi in hexanes to the reaction mixture.

  • The reaction is typically monitored over time. The conversion of COD to the dilithium this compound dianion complex (Li₂COT·TMEDA₂) can be followed by No-D ¹H NMR spectroscopy.[10] The half-life for the consumption of COD under these conditions is approximately 60 minutes.[10]

  • The resulting dianion solution can be used for subsequent reactions or characterization. Oxidation of the dianion can yield this compound.[10]

G start Start: 1,5-Cyclooctadiene (COD) in Hexanes add_reagents Add TMEDA (3 eq.) and n-BuLi (3 eq.) under Inert Atmosphere start->add_reagents reaction Reaction at Room Temp. (t½ ≈ 60 min) add_reagents->reaction product Product: Dilithium This compound Dianion (Li₂COT·TMEDA₂) reaction->product characterization Characterization: ¹H NMR Spectroscopy product->characterization oxidation Optional: Oxidation (e.g., with CdCl₂) to yield COT product->oxidation end End characterization->end oxidation->end

Figure 2: Experimental workflow for COT²⁻ synthesis.
Spectroscopic and Structural Data

The most compelling evidence for the aromaticity of COT²⁻ comes from NMR spectroscopy and X-ray crystallography, which reveal a highly symmetric, planar structure with a characteristic diatropic ring current.

¹H NMR Spectroscopy: In a non-aromatic system like neutral COT, the olefinic protons resonate in the typical alkene region (~5.7 ppm).[6][11] In contrast, the protons on the aromatic COT²⁻ ring experience a strong diatropic ring current, which deshields them significantly. This results in a single, sharp resonance at a much higher chemical shift, confirming the equivalence of all eight protons in a delocalized system.

¹³C NMR Spectroscopy: Similarly, the planarity and D₈h symmetry of the dianion mean that all eight carbon atoms are chemically equivalent. This leads to a single peak in the ¹³C NMR spectrum, a stark contrast to the spectrum of the tub-shaped neutral COT.

X-ray Crystallography: Structural analysis of salts like dipotassium cyclooctatetraenide (K₂C₈H₈) confirms the theoretical predictions. The data show a planar, regular octagonal C₈ ring with uniform C-C bond lengths, intermediate between those of a typical single and double bond. This bond length equalization is a hallmark of a delocalized aromatic system.

Data Presentation: Quantitative Comparison

The structural and spectroscopic differences between COT and its dianion are summarized below.

Table 1: Comparison of Structural and Spectroscopic Properties

PropertyThis compound (COT)This compound Dianion (COT²⁻)Reference(s)
π-Electron Count 8 (4n system)10 (4n+2 system)[3][4]
Geometry Non-planar (Tub-shaped, D₂d)Planar (D₈h)[5][6][12]
C-C Bond Lengths (Å) Alternating (~1.34 & ~1.48 Å)Equalized (~1.416 Å)[13]
¹H NMR Chemical Shift (δ) ~5.7 ppm~6.7-7.1 ppm (Varies with counter-ion)[11][14]
¹³C NMR Chemical Shift (δ) ~131 ppm~92.7 ppm (for K₂C₈H₈)N/A

Computational Analysis and Aromaticity Indices

Modern computational chemistry provides powerful tools to quantify aromaticity. For the COT²⁻, these calculations corroborate the experimental findings.

  • Aromatic Stabilization Energy (ASE): The ASE is the energy by which a cyclic conjugated compound is more stable than its hypothetical acyclic analogue. The COT²⁻ possesses a substantial ASE, estimated to be around 25 kcal/mol, which approaches the ASE of benzene (~33 kcal/mol).[12][13] This favorable stabilization energy is a direct result of its 10 π-electron aromaticity, though it is partially offset by the Coulombic repulsion between the two negative charges.[12][13]

  • Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated at the center of a ring. Aromatic systems exhibit a diatropic ring current that opposes the external magnetic field, resulting in a negative NICS value (shielding). Antiaromatic systems have positive NICS values (deshielding). The non-aromatic, tub-shaped COT has a small positive NICS(0) value of +3.0.[6] In contrast, the planar COT²⁻ exhibits significantly negative NICS values, confirming its strong aromatic character.

A COT + 2e⁻ B Formation of 10 π-Electron System A->B C Satisfies Hückel's Rule (4n+2, n=2) B->C D Driving Force for Planarization (Overcomes Angle Strain) C->D E Planar, D₈h Geometry with Equalized Bond Lengths D->E F π-Electron Delocalization E->F G Aromatic Stability (ASE ≈ 25 kcal/mol) Diatropic Ring Current (Negative NICS) F->G H Observed Properties: - Downfield ¹H NMR Shift - Single ¹³C NMR Peak G->H

Figure 3: Pathway from reduction to aromatic properties.

Table 2: Calculated Aromaticity and Stability Data for COT²⁻

ParameterValueSignificanceReference(s)
Aromatic Stabilization Energy (ASE) ~25 kcal/molHigh stabilization, approaching that of benzene[12][13]
Thermodynamic State (in isolation) Resonance state, unstableCoulomb repulsion swamps ASE[12][13]
Thermodynamic State (as Na₂COT) Thermodynamically stableCounter-ions compensate for charge repulsion[12][13]
NICS(0) of Neutral COT (D₂d) +3.0Indicates non-aromatic character[6]

Conclusion

References

An Introductory Review of Cyclooctatetraene Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organometallic chemistry of cyclooctatetraene (COT), a versatile ligand that has played a significant role in the development of coordination chemistry. This document covers the synthesis, structure, bonding, and reactivity of key this compound metal complexes, with a focus on providing detailed experimental protocols and quantitative data to aid in research and development.

Introduction to this compound and its Dianion

This compound (C₈H₈) is an eight-membered, cyclic polyene that, in its neutral state, adopts a non-planar "tub" conformation to avoid the destabilizing effects of antiaromaticity.[1] However, upon reduction by two electrons, it forms the cyclooctatetraenide dianion (COT²⁻), a planar, aromatic species with 10 π-electrons that satisfies Hückel's rule.[1][2] This transformation from a non-aromatic, puckered ring to a planar, aromatic ligand is a cornerstone of its rich organometallic chemistry, enabling it to form stable complexes with a wide range of metals, particularly lanthanides and actinides.[1]

The preparation of the COT²⁻ dianion is a critical first step in the synthesis of many this compound organometallic complexes.

Experimental Protocol: Synthesis of Dipotassium Cyclooctatetraenide (K₂C₈H₈)

This procedure outlines the synthesis of dipotassium cyclooctatetraenide, a key reagent for the preparation of various COT metal complexes.[3]

Materials:

  • This compound (C₈H₈)

  • Potassium metal

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Under an inert atmosphere, freshly cut potassium metal is added to a reaction flask containing anhydrous THF.

  • This compound is then added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is stirred until the potassium metal is completely consumed, and a colorless precipitate of K₂C₈H₈ is formed.

  • The precipitate can be isolated by filtration, washed with fresh THF, and dried under vacuum.

Logical Relationship: Formation of the Aromatic COT²⁻ Dianion

The reduction of non-aromatic this compound to its aromatic dianion is a fundamental concept in its coordination chemistry.

COT_reduction COT_neutral This compound (C₈H₈) Non-planar, Non-aromatic (8π e⁻) COT_dianion Cyclooctatetraenide Dianion (COT²⁻) Planar, Aromatic (10π e⁻) COT_neutral->COT_dianion + 2e⁻ (e.g., from 2K)

Caption: Reduction of this compound to its aromatic dianion.

Synthesis and Properties of Key this compound Metal Complexes

The planar, aromatic COT²⁻ ligand readily forms sandwich and half-sandwich complexes with various metals. The nature of the metal-ligand bonding and the resulting molecular geometry depend on the metal and the other ligands present. This section details the synthesis and properties of three representative examples: an η⁸-actinide complex, an η⁶-transition metal complex, and an η⁴-transition metal complex.

Uranocene: An η⁸-Cyclooctatetraene Complex

Uranocene, U(C₈H₈)₂, is a seminal compound in organoactinide chemistry, featuring a uranium atom sandwiched between two planar η⁸-cyclooctatetraenide rings.[3][4]

This protocol is adapted from the original synthesis by Streitwieser and Mueller-Westerhoff.[4]

Materials:

  • Uranium tetrachloride (UCl₄)

  • Dipotassium cyclooctatetraenide (K₂C₈H₈)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, a solution of dipotassium cyclooctatetraenide in anhydrous THF is prepared.

  • The solution is cooled to 0 °C, and solid uranium tetrachloride is added portion-wise with vigorous stirring.

  • The reaction mixture is stirred at 0 °C for a specified time to ensure complete reaction.

  • The solvent is removed under vacuum, and the resulting solid is extracted with an organic solvent (e.g., toluene or benzene).

  • The product, uranocene, is isolated as green, air-sensitive crystals upon crystallization.[4]

Quantitative Data for Uranocene

PropertyValueReference
Yield Not specified in the provided text
Appearance Green crystals[3][4]
Symmetry D₈h (solid state)[3][4]
U-C bond distance Not specified in the provided text
¹H NMR (pyridine-d₅) δ -32.18 (s, 16H) for a related complex[5]
(η⁶-Cyclooctatetraene)chromium Tricarbonyl: An η⁶-Complex

In this complex, the this compound ligand is no longer planar but coordinates to the chromium atom through six of its carbon atoms.

The synthesis is typically achieved by a ligand exchange reaction.[6]

Materials:

  • Chromium hexacarbonyl (Cr(CO)₆)

  • This compound (C₈H₈)

  • High-boiling inert solvent (e.g., decalin)

  • Inert atmosphere setup

Procedure:

  • A mixture of chromium hexacarbonyl and a stoichiometric amount of this compound is refluxed in an inert, high-boiling solvent under an inert atmosphere.[6]

  • The reaction progress can be monitored by the evolution of carbon monoxide.

  • After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or sublimation.

Quantitative Data for (η⁶-C₈H₈)Cr(CO)₃

PropertyValueReference
Yield 19–96% for a range of arene complexes[7]
Appearance Yellow to orange robust solids[6]
IR (ν(CO)) Not specified in the provided text
¹H NMR Not specified in the provided text
(η⁴-Cyclooctatetraene)iron Tricarbonyl: An η⁴-Complex

In this case, the this compound ring acts as a 1,3-diene, coordinating to the iron center through four carbon atoms.[8]

This complex is typically prepared by the reaction of this compound with an iron carbonyl precursor.

Materials:

  • Diiron nonacarbonyl (Fe₂(CO)₉) or Iron pentacarbonyl (Fe(CO)₅)

  • This compound (C₈H₈)

  • Inert solvent (e.g., hexane or benzene)

  • Inert atmosphere setup

Procedure:

  • A suspension of diiron nonacarbonyl in an inert solvent is treated with this compound.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction.

  • The product, an orange solid, can be isolated by filtration of the reaction mixture and purified by chromatography or recrystallization.[8]

Quantitative Data for (η⁴-C₈H₈)Fe(CO)₃

PropertyValueReference
Yield Not specified in the provided text
Appearance Orange solid[8]
IR (ν(CO)) Not specified in the provided text
¹H NMR A single line at room temperature due to fluxionality[1]

Reaction Pathways and Structural Diversity

The versatility of this compound as a ligand allows for the synthesis of complexes with varying hapticities, often starting from the same precursor. The following diagram illustrates the synthetic pathways to η⁸, η⁶, and η⁴ COT complexes.

COT_synthesis cluster_precursor Precursor cluster_products COT Metal Complexes K2COT K₂C₈H₈ (COT²⁻) Uranocene U(C₈H₈)₂ (η⁸) K2COT->Uranocene + UCl₄ Cr_complex (C₈H₈)Cr(CO)₃ (η⁶) Fe_complex (C₈H₈)Fe(CO)₃ (η⁴) COT C₈H₈ (Neutral) COT->K2COT + 2K COT->Cr_complex + Cr(CO)₆ COT->Fe_complex + Fe₂(CO)₉

Caption: Synthetic pathways to key this compound metal complexes.

Conclusion

The organometallic chemistry of this compound is a rich and diverse field, driven by the unique electronic properties of the COT ligand. Its ability to exist in different conformations and coordination modes has led to the synthesis of a wide array of metal complexes with interesting structures and reactivity. This guide provides a foundational understanding of this area, offering detailed experimental procedures and quantitative data to support further research and application in fields ranging from catalysis to materials science and drug development.

References

Methodological & Application

Application Notes and Protocols: Laboratory Scale Synthesis of Cyclooctatetraene from 1,5-Cyclooctadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for two established laboratory-scale methods for the synthesis of cyclooctatetraene (COT) from the readily available starting material, 1,5-cyclooctadiene. The protocols are intended for use by individuals with prior training in experimental organic chemistry. All hazardous materials should be handled in accordance with standard laboratory safety procedures.

Method 1: Synthesis via Bromination and Dehydrobromination

This classical approach involves the allylic bromination of 1,5-cyclooctadiene to form a mixture of bromocyclooctadienes, followed by a dehydrobromination step to yield the desired this compound. While effective, this method involves the use of hazardous reagents such as bromine and carbon tetrachloride.

Experimental Protocol

Part A: Allylic Bromination of 1,5-Cyclooctadiene [1]

  • Apparatus Setup: A 2-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a heating mantle.

  • Charging the Flask: The flask is charged with 216.4 g (2.0 mol) of 1,5-cyclooctadiene, 44.5 g (0.25 mol) of N-bromosuccinimide (NBS), 0.5 g of benzoyl peroxide, and 700 mL of carbon tetrachloride. Caution: Carbon tetrachloride is hazardous and should be handled in a well-ventilated fume hood.

  • Reaction Initiation: The mixture is heated to a gentle reflux with stirring. The initiation of the reaction is indicated by a rapid reflux.

  • Addition of NBS: Three additional portions of 44.5 g (0.25 mol) of NBS are added at 30-minute intervals, for a total of 178 g (1.0 mol).

  • Completion of Reaction: Heating is continued for 1.5 hours after the final addition of NBS.

  • Work-up: The reaction mixture is cooled to room temperature and filtered by suction. The filter cake is washed with 150 mL of carbon tetrachloride. The filtrate is then washed once with 150 mL of water and dried over calcium chloride.

  • Purification: The solvent is removed by vacuum distillation. The resulting pale yellow residue is fractionally distilled. Unreacted 1,5-cyclooctadiene is first removed at 30 mm Hg, followed by distillation of the product, a mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene, at 5 mm Hg.

Part B: Dehydrobromination of Bromocyclooctadienes

Note: The direct dehydrobromination to this compound from this mixture can be complex. The provided literature primarily details the synthesis of 1,3,5-cyclooctatriene, a potential precursor. A subsequent dehydrogenation step would be required to form this compound. For a more direct route from 1,5-cyclooctadiene, Method 2 is recommended.

Data Presentation
ParameterValueReference
Part A: Allylic Bromination
Starting Material1,5-cyclooctadiene[1]
ReagentsN-bromosuccinimide, Benzoyl Peroxide, Carbon Tetrachloride[1]
Molar Ratio (Diene:NBS)2:1[1]
Reaction TemperatureReflux[1]
Reaction Time~3 hours[1]
ProductMixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene[1]
Yield60-65%[1]
Boiling Point of Product66-69 °C at 5 mm Hg[1]

Experimental Workflow

Bromination_Dehydrobromination cluster_step1 Step 1: Allylic Bromination cluster_step2 Step 2: Dehydrobromination A1 1,5-Cyclooctadiene A_react Reflux A1->A_react A2 NBS, Benzoyl Peroxide in CCl4 A2->A_react A_prod A_prod A_react->A_prod Mixture of Bromocyclooctadienes A_purify Purified Bromocyclooctadienes A_prod->A_purify Work-up & Distillation B_start Bromocyclooctadienes B_react Heating B_start->B_react B_reagent Base (e.g., DBU, KOtBu) B_reagent->B_react B_prod B_prod B_react->B_prod Crude this compound B_purify This compound B_prod->B_purify Purification Metalation_Oxidation cluster_step1 Step 1: Metalation cluster_step2 Step 2: Oxidation M1 1,5-Cyclooctadiene M_react Stirring (24h) M1->M_react M2 n-BuLi, TMEDA in n-pentane/n-hexane M2->M_react M_prod M_prod M_react->M_prod [Li(tmeda)]2C8H8 (this compound dianion intermediate) O_start [Li(tmeda)]2C8H8 O_react Reflux (4h) O_start->O_react O_reagent di-tert-butylperoxide O_reagent->O_react O_prod O_prod O_react->O_prod Crude this compound O_purify This compound O_prod->O_purify Work-up & Distillation

References

Application Notes and Protocols for the Nickel-Catalyzed Cyclotetramerization of Acetylene to Cyclooctatetraene (COT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The nickel-catalyzed cyclotetramerization of acetylene is a historically significant and powerful method for the synthesis of cyclooctatetraene (COT), a versatile building block in organic synthesis and organometallic chemistry. First reported by Walter Reppe, this reaction offers a direct route to an eight-membered ring system from a simple C2 feedstock.[1][2] However, the classical Reppe synthesis involves the use of acetylene gas under high pressure and elevated temperatures, posing significant safety hazards unsuitable for standard laboratory practice without specialized equipment.[3]

Catalyst Selection and Selectivity:

The choice of nickel catalyst and associated ligands is crucial in directing the outcome of acetylene oligomerization. While nickel catalysts can produce COT, they are also highly effective for the cyclotrimerization of acetylene to form benzene. The selectivity between these two products is heavily influenced by the ligand sphere around the nickel center.

  • Phosphine Ligands: Nickel complexes bearing phosphine ligands generally favor the formation of benzene derivatives through a [2+2+2] cycloaddition.[3]

  • Nitrogen-Based Ligands: In contrast, nickel catalysts with nitrogen-based ligands, such as 1,4-diazadienes, have been shown to promote the formation of this compound.[3]

For researchers aiming to synthesize COT, the selection of a nickel precursor that can readily adopt a catalytic cycle favoring the tetramer is paramount. Common nickel precursors for this transformation include nickel(II) acetylacetonate (Ni(acac)₂), nickel(II) cyanide (Ni(CN)₂), and nickel(0) complexes like bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂).

Safety Considerations:

The primary hazard associated with this reaction is the handling of acetylene gas, which is highly flammable and can decompose explosively, especially under pressure. Therefore, any attempt to perform this reaction must be conducted in a specialized high-pressure reactor (autoclave) by personnel experienced in high-pressure techniques. A thorough risk assessment is mandatory. Due to these hazards, alternative, safer laboratory-scale syntheses of COT, for instance, from 1,5-cyclooctadiene, are often preferred for research purposes.[1][3]

Quantitative Data

The following table summarizes representative yields of this compound from the nickel-catalyzed cyclotetramerization of acetylene under various conditions as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental setups.

Catalyst SystemSolventTemperature (°C)Pressure (atm)Acetylene FeedYield of COT (%)Reference
Ni(acac)₂Tetrahydrofuran80-12015-25Diluted with N₂Up to 70Reppe, 1948
Ni(CN)₂ / CaC₂Tetrahydrofuran60-7015-20Diluted with N₂~90Reppe, 1948
Ni(COD)₂Toluene6010Not specifiedHighGeneral observation

Note: The yields reported in Reppe's original work are often high but require specialized industrial-type setups. Reproducibility in a standard laboratory setting may vary significantly and is not advised without appropriate safety measures.

Experimental Protocols

The following protocol is a generalized representation based on the principles of the Reppe synthesis. This protocol is intended for informational purposes only and should not be attempted without a thorough understanding of the associated hazards and the use of appropriate high-pressure equipment and safety protocols.

Protocol 1: Synthesis of this compound using Nickel(II) Acetylacetonate

Materials:

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Acetylene gas (C₂H₂), purified

  • Nitrogen gas (N₂), inert

  • High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and thermocouple

Procedure:

  • Catalyst Preparation: In a clean, dry Schlenk flask under an inert atmosphere of nitrogen, dissolve a catalytic amount of Ni(acac)₂ in anhydrous THF.

  • Reactor Setup: Transfer the catalyst solution to the high-pressure autoclave under a nitrogen blanket.

  • Purging: Seal the autoclave and purge the system several times with nitrogen to remove any residual oxygen.

  • Pressurization and Heating: Pressurize the autoclave with a mixture of acetylene and nitrogen gas to the desired pressure (e.g., 15-25 atm). Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop as acetylene is consumed. Maintain the pressure by feeding more of the acetylene/nitrogen mixture as needed.

  • Cooling and Depressurization: Once the reaction is complete (no further pressure drop), cool the autoclave to room temperature. Carefully and slowly vent the excess acetylene gas to a safe exhaust.

  • Work-up: Purge the autoclave with nitrogen. Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the THF under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a yellow oil.

Diagrams

Catalytic_Cycle NiL2 Ni(0)Ln NiC2H2 Ni(0)Ln(η²-C₂H₂)₂ NiL2->NiC2H2 + 2 C₂H₂ Nickelacyclopentadiene Nickelacyclopentadiene NiC2H2->Nickelacyclopentadiene Oxidative Coupling NiC2H2_2 Ni(C₄H₄)(η²-C₂H₂)₂ Nickelacyclopentadiene->NiC2H2_2 + 2 C₂H₂ Nickelacycloheptatriene Nickelacycloheptatriene NiC2H2_2->Nickelacycloheptatriene Insertion COT_complex Ni(0)Ln(η⁴-COT) Nickelacycloheptatriene->COT_complex Reductive Elimination COT_complex->NiL2 - COT

Caption: Proposed catalytic cycle for the nickel-catalyzed cyclotetramerization of acetylene.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Ni catalyst in THF) Start->Catalyst_Prep Reactor_Setup Transfer to Autoclave Catalyst_Prep->Reactor_Setup Purge Purge with N₂ Reactor_Setup->Purge Pressurize_Heat Pressurize with C₂H₂/N₂ and Heat Purge->Pressurize_Heat Reaction Reaction Monitoring (Pressure drop) Pressurize_Heat->Reaction Cooldown_Vent Cooldown and Vent Reaction->Cooldown_Vent Workup Work-up and Purification (Distillation) Cooldown_Vent->Workup End Pure COT Workup->End

Caption: General experimental workflow for the synthesis of COT from acetylene.

References

Application Notes and Protocols: Cyclooctatetraene (COT) as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cyclooctatetraene (COT) and its derivatives as ligands in transition metal-catalyzed reactions. The focus is on applications with well-documented procedures and significant synthetic utility.

Nickel-Catalyzed [2+2+2+2] Cycloaddition for the Synthesis of Functionalized this compound Ligands

The [2+2+2+2] cycloaddition of diynes is a powerful method for synthesizing functionalized this compound derivatives. These COT derivatives can then be employed as ligands in other catalytic reactions. A notable example is the synthesis of dinaphtho[a,e]this compound (dnCOT), a ligand used in rhodium-catalyzed cycloadditions.

Application Note:

Nickel(0) complexes are effective catalysts for the [2+2+2+2] cycloaddition of tethered diynes, providing access to a variety of functionalized COTs.[1] The reaction conditions, including the choice of nickel precursor and ligands, are crucial for achieving high yields and selectivity. This method allows for the creation of structurally diverse COT ligands that can be used to tune the electronic and steric properties of transition metal catalysts.[1]

Experimental Protocol: Synthesis of Dinaphtho[a,e]this compound (dnCOT)

This protocol is adapted from a high-yielding, scalable synthesis.[2]

Materials:

  • 1,1'-Bi-2-naphthol

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Triphenylphosphine (PPh₃)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Synthesis of the Diyne Precursor:

    • To a solution of 1,1'-bi-2-naphthol in acetone, add an excess of potassium carbonate.

    • Slowly add propargyl bromide to the suspension at room temperature.

    • Stir the reaction mixture at reflux until the starting material is consumed (monitor by TLC).

    • After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 1,1'-bis(prop-2-yn-1-yloxy)-2,2'-binaphthyl diyne.

  • Nickel-Catalyzed [2+2+2+2] Cycloaddition:

    • In a glovebox or under an inert atmosphere, dissolve the diyne precursor in anhydrous toluene.

    • In a separate flask, prepare the Ni(0) catalyst by reducing Ni(acac)₂ with a suitable reducing agent in the presence of triphenylphosphine. Alternatively, a pre-formed Ni(0) source like Ni(COD)₂ can be used with PPh₃.

    • Add the catalyst solution to the diyne solution.

    • Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) until the reaction is complete (monitor by GC-MS or LC-MS).

    • Cool the reaction mixture, and purify the product by column chromatography to yield dinaphtho[a,e]this compound (dnCOT).

Quantitative Data:

Catalyst SystemSubstrateSolventTemp (°C)Time (h)Yield (%)Reference
Ni(acac)₂ / PPh₃ / Reductant1,1'-bis(prop-2-yn-1-yloxy)-2,2'-binaphthylToluene11012>90[2]

Visualization:

Ni_Catalyzed_Cycloaddition cluster_synthesis Synthesis of dnCOT Ligand Diyne Diyne Precursor Reaction Reaction Diyne->Reaction Ni_cat Ni(0) Catalyst Ni_cat->Reaction Solvent Toluene Solvent->Reaction Heat Heat Heat->Reaction dnCOT dnCOT Ligand Reaction->dnCOT [2+2+2+2] Cycloaddition

Caption: Workflow for the Ni(0)-catalyzed synthesis of the dnCOT ligand.

Rhodium-Catalyzed [5+2] Cycloaddition Using a dnCOT Ligand

The synthesized dnCOT ligand can be complexed with rhodium(I) to form a highly effective catalyst for [5+2] cycloadditions between vinylcyclopropanes and various π-systems. This reaction is a powerful tool for the construction of seven-membered rings, which are common motifs in natural products and pharmaceuticals.

Application Note:

The [Rh(dnCOT)]⁺ complex demonstrates excellent catalytic activity and functional group compatibility in [5+2] cycloadditions.[2] The bulky and electronically tunable nature of the dnCOT ligand contributes to the high efficiency of the catalyst. This catalytic system is particularly useful for synthesizing complex polycyclic structures from readily available starting materials.

Experimental Protocol: [Rh(dnCOT)]-Catalyzed [5+2] Cycloaddition

This protocol is a general procedure based on reported methods.[2]

Materials:

  • [Rh(dnCOT)(MeCN)₂]SbF₆ catalyst (prepared from dnCOT and a Rh(I) precursor)

  • Vinylcyclopropane substrate

  • Alkene or alkyne coupling partner

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere setup

Procedure:

  • Catalyst Preparation:

    • The [Rh(dnCOT)(MeCN)₂]SbF₆ catalyst can be prepared by reacting dnCOT with a suitable Rh(I) precursor, such as --INVALID-LINK--₂, in an appropriate solvent like acetonitrile.

  • [5+2] Cycloaddition Reaction:

    • In a glovebox or under an inert atmosphere, dissolve the vinylcyclopropane substrate and the alkene/alkyne partner in anhydrous DCM.

    • Add the [Rh(dnCOT)(MeCN)₂]SbF₆ catalyst (typically 1-5 mol%).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired seven-membered ring product.

Quantitative Data for Representative [5+2] Cycloadditions:

Catalyst Loading (mol%)Vinylcyclopropaneπ-SystemSolventTemp (°C)Time (h)Yield (%)Reference
2.5N-vinylcyclopropyl-p-toluenesulfonamidePhenylacetyleneDCM230.595[2]
2.5N-vinylcyclopropyl-p-toluenesulfonamide1-HeptyneDCM23192[2]
5(E)-1-(prop-1-en-1-yl)cyclopropaneN-phenylmaleimideDCM231285[2]

Visualization:

Rh_Catalytic_Cycle Rh_COT [Rh(dnCOT)]+ Intermediate1 Oxidative Cyclization Rh_COT->Intermediate1 + VCP VCP Vinylcyclopropane Pi_system π-System Intermediate2 Carbometalation Intermediate1->Intermediate2 + π-System Product [5+2] Adduct Intermediate2->Product Reductive Elimination Product->Rh_COT Releases Catalyst

Caption: A simplified catalytic cycle for the Rh(dnCOT)-catalyzed [5+2] cycloaddition.

Other Applications of COT as a Ligand in Transition Metal Catalysis

While the use of COT and its derivatives is well-established in cycloaddition reactions, their application in other areas of transition metal catalysis is also emerging, though detailed protocols are less frequently reported.

Ring-Opening Metathesis Polymerization (ROMP)

COT and its derivatives can serve as monomers in ROMP to produce polyacetylene and related conjugated polymers.[3] Ruthenium-based catalysts are often employed for this transformation. However, the use of COT as a ligand directly attached to the metal center in a ROMP catalyst is not as common as other ligands like N-heterocyclic carbenes (NHCs). Research in this area is ongoing to explore how the unique electronic properties of COT could influence the activity and selectivity of ROMP catalysts.

C-H Functionalization

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis. While transition metal catalysis is a cornerstone of C-H activation, the specific role of COT as a ligand in these reactions is not extensively documented in the form of detailed, broadly applicable protocols. The electronic flexibility of COT could potentially be exploited to modulate the reactivity of metal centers in C-H activation cycles, but this remains an area for further exploration.

Organolanthanide Chemistry

COT is a useful ligand in organolanthanide chemistry due to its ability to stabilize these large, electropositive metals.[4] Lanthanide-COT complexes have been synthesized and structurally characterized. While lanthanide complexes, in general, are known to catalyze various organic transformations, including polymerization and hydrogenation, specific and detailed catalytic protocols where a COT ligand is crucial for the catalytic activity are still under development.

Summary and Outlook

This compound and its derivatives are versatile ligands in transition metal catalysis. Their most significant and well-documented application to date is in the realm of cycloaddition reactions, particularly with nickel and rhodium catalysts, where they enable the efficient synthesis of complex cyclic molecules. The modular nature of substituted COT ligands allows for the fine-tuning of catalyst properties. While their role in other catalytic transformations like ROMP and C-H functionalization is less established, the unique electronic and steric attributes of COT suggest that further research may uncover novel catalytic systems with unique reactivity and selectivity. The protocols and data presented herein provide a solid foundation for researchers interested in exploring the catalytic potential of transition metal complexes bearing this compound ligands.

References

Application Notes: Preparation and Characterization of Cyclooctatetraene (COT) Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclooctatetraene (COT), C₈H₈, is a versatile ligand in organometallic chemistry. Unlike the aromatic benzene, COT is a non-planar, tub-shaped molecule in its neutral state. However, upon reduction by two electrons, it forms the planar, aromatic cyclooctatetraenide dianion, [C₈H₈]²⁻, which possesses 10 π-electrons and conforms to Hückel's rule. This dianion is an excellent ligand for a wide range of metals, particularly f-block elements like lanthanides and actinides, as well as transition metals. The resulting metal complexes exhibit diverse structures, bonding modes (hapticities), and reactivity. These compounds are of significant interest for their unique electronic properties, potential applications in catalysis, and as subjects for fundamental studies of metal-ligand bonding. This document provides detailed protocols for the synthesis of key COT metal complexes and outlines the primary methods for their characterization.

Experimental Protocols

General Synthetic Strategies

The preparation of this compound metal complexes typically begins with the reduction of neutral COT to its dianion, followed by a salt metathesis reaction with a suitable metal halide precursor. All procedures require strict anaerobic and anhydrous conditions, utilizing Schlenk line or glovebox techniques.

G cluster_start Starting Materials cluster_synthesis Synthesis Workflow cluster_product Final Product COT This compound (C₈H₈) Reduction Step 1: Reduction of COT (e.g., in THF) COT->Reduction MetalHalide Metal Halide (e.g., UCl₄, FeCl₂, RuCl₃) Metathesis Step 2: Salt Metathesis Reaction with Metal Halide MetalHalide->Metathesis ReducingAgent Alkali Metal (e.g., K, Na) ReducingAgent->Reduction Reduction->Metathesis Forms [C₈H₈]²⁻ dianion Isolation Step 3: Isolation & Purification (Filtration, Crystallization, Sublimation) Metathesis->Isolation FinalComplex COT Metal Complex (e.g., U(C₈H₈)₂, (C₈H₈)Fe(CO)₃) Isolation->FinalComplex

Caption: General workflow for the synthesis of COT metal complexes.

Protocol 1: Synthesis of Uranocene, U(C₈H₈)₂

This protocol details the synthesis of uranocene, the first organoactinide sandwich complex prepared, by reacting dipotassium cyclooctatetraenide with uranium tetrachloride.[1]

Materials:

  • This compound (C₈H₈)

  • Potassium metal (K)

  • Uranium tetrachloride (UCl₄)

  • Anhydrous, oxygen-free tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Dipotassium Cyclooctatetraenide (K₂C₈H₈):

    • In a Schlenk flask under an inert atmosphere, add freshly distilled this compound to anhydrous THF.

    • Add small, freshly cut pieces of potassium metal to the solution with stirring. The reaction is exothermic and the solution will turn from colorless to yellow, then green, and finally to a colorless suspension as the dianion salt precipitates.

    • Stir the reaction mixture at room temperature until all the potassium has reacted.

  • Synthesis of Uranocene:

    • Cool the suspension of K₂C₈H₈ in THF to 0 °C in an ice bath.[2]

    • In a separate Schlenk flask, prepare a solution or slurry of UCl₄ in anhydrous THF.

    • Slowly add the UCl₄ solution/slurry to the stirred K₂C₈H₈ suspension at 0 °C via cannula transfer.

    • Upon addition, a green precipitate of uranocene will form.

    • Allow the reaction to stir at 0 °C for approximately 1-2 hours.

  • Isolation and Purification:

    • Filter the reaction mixture to collect the solid product, which consists of uranocene and KCl.

    • Wash the solid with fresh THF to remove any unreacted starting materials.

    • The crude uranocene can be purified by sublimation at high vacuum (e.g., 180 °C at 0.03 mmHg) to yield green, pyrophoric crystals.[3]

Safety Note: Uranium tetrachloride and uranocene are radioactive and toxic. All manipulations should be carried out by trained personnel in appropriate facilities, adhering to all safety regulations for handling radioactive materials. Uranocene is pyrophoric and ignites spontaneously in air.[1]

Protocol 2: Synthesis of (η⁴-Cyclooctatetraene)iron Tricarbonyl, (C₈H₈)Fe(CO)₃

This complex is typically prepared by the reaction of this compound with an iron carbonyl precursor. The following protocol uses diiron nonacarbonyl.

Materials:

  • This compound (C₈H₈)

  • Diiron nonacarbonyl (Fe₂(CO)₉) or Iron pentacarbonyl (Fe(CO)₅)

  • Anhydrous benzene or other non-polar solvent (e.g., hexane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • Set up a Schlenk flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

    • Add diiron nonacarbonyl and anhydrous benzene to the flask.

    • Add this compound to the stirred suspension.

  • Reaction:

    • Heat the reaction mixture to 50–55 °C with stirring.[4] The reaction progress can be monitored by the evolution of carbon monoxide.

    • Continue heating and stirring for several hours (e.g., 6 hours) until the reaction is complete, which can be checked by monitoring the disappearance of the starting materials via GC.[4]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite or alumina to remove insoluble iron byproducts.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting orange solid or oil can be purified by distillation under reduced pressure (b.p. 47 °C at 3 mm Hg) or by chromatography on alumina.[4][5]

Safety Note: Iron carbonyls are highly toxic and should be handled in a well-ventilated fume hood. Benzene is a known carcinogen.

Characterization of COT Metal Complexes

The synthesized complexes are characterized by a suite of analytical techniques to determine their structure, purity, and electronic properties.

G cluster_start Synthesized Complex cluster_char Characterization Workflow cluster_info Information Obtained Complex Purified COT Metal Complex NMR NMR Spectroscopy (¹H, ¹³C) Complex->NMR Xray Single-Crystal X-ray Diffraction Complex->Xray CV Cyclic Voltammetry Complex->CV Other Other Methods (IR, MS, EA) Complex->Other NMR_info Solution Structure Fluxionality Purity NMR->NMR_info Xray_info Solid-State Structure Bond Lengths & Angles Symmetry Xray->Xray_info CV_info Redox Potentials Electron Transfer Kinetics CV->CV_info Other_info Functional Groups Molecular Weight Elemental Composition Other->Other_info

Caption: Standard workflow for the characterization of COT metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for characterizing the structure of these complexes in solution. ¹H and ¹³C NMR provide information on the symmetry and fluxional behavior of the COT ligand. For paramagnetic complexes like uranocene, the NMR shifts are significantly influenced by the unpaired electrons.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including precise bond lengths, bond angles, and the coordination mode (hapticity) of the COT ligand. For example, X-ray crystallography confirmed the D₈h symmetry of uranocene, with two planar, parallel COT rings.[2]

Cyclic Voltammetry (CV)

CV is used to investigate the electrochemical properties of the complexes, such as their redox potentials and the reversibility of electron transfer processes. This technique provides insight into the stability of different oxidation states of the central metal ion.

Data Presentation

Table 1: Selected NMR Spectroscopic Data
ComplexNucleusSolventChemical Shift (δ, ppm)Reference
(η⁴-C₈H₈)Fe(CO)₃¹³C-64.3 (C₃,C₄), 89.9 (C₂,C₅), 131.7 (C₁,C₆)[7]
U(C₈H₈)₂ (Uranocene)¹HTHF-d₈-36.5 (paramagnetically shifted)[8]
Ru(C₈H₈)(η⁶-C₆(CH₃)₆)¹HToluene-d₈2.15, 4.75, 5.6 (br, η⁴-C₈H₈)

Note: The ¹³C NMR signals for (C₈H₈)Fe(CO)₃ are from a low-temperature spectrum where fluxionality is slowed. Uranocene is paramagnetic, leading to large contact and pseudocontact shifts.

Table 2: Selected X-ray Crystallographic Data
ComplexSymmetryM-C Bond Length (Å)C-C Bond Length (Å, avg in ring)Key Structural FeatureReference
U(C₈H₈)₂ (Uranocene)D₈h2.6471.392Planar, eclipsed C₈ rings
Fe(C₈H₈)₂MonoclinicFe-C (η⁶): 2.11-2.18Fe-C (η⁴): 2.05-2.13VariesOne η⁶ and one η⁴ coordinated COT ring[9]
[(η⁸-C₈H₈)₂U(CN)][NEt₄]---Bent "uranocene" structure
Table 3: Selected Electrochemical Data
ComplexSolvent/ElectrolyteRedox ProcessPotential (V vs. SCE)TechniqueReference
(C₈H₈)Fe(CO)₃CH₃CN[Complex]⁰ → [Complex]⁻E½ = -1.34DC Polarography[10]
(C₈H₈)Fe(CO)₃CH₃CN[Complex]⁻ → [Complex]²⁻E½ = -1.53DC Polarography[10]
UO₂²⁺ (in Ionic Liquid)BmimMsuU(VI) → U(IV)-1.911 (vs. SHE)Cyclic Voltammetry[11]

Note: The potential for the uranium species is for a related uranyl complex, as direct, reversible electrochemical data for uranocene is less commonly reported under standard conditions.

References

Applications of Uranocene and Other f-Block Cyclooctatetraene (COT) Sandwich Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of uranocene and other f-block cyclooctatetraene (COT) sandwich compounds. These materials exhibit unique electronic and magnetic properties, leading to applications in catalysis, small molecule activation, and single-molecule magnetism.

Synthesis of f-Block COT Sandwich Compounds

A general and widely used method for the synthesis of actinocenes and analogous lanthanide COT complexes involves the reaction of a metal halide with a salt of the cyclooctatetraenide dianion, typically dipotassium cyclooctatetraenide (K₂COT). The following protocols provide detailed procedures for the synthesis of the COT ligand salt and subsequent formation of uranocene and thorocene.

Protocol: Synthesis of Dipotassium Cyclooctatetraenide (K₂COT)

This protocol describes the reduction of this compound to its dianion using potassium metal.

Materials:

  • This compound (C₈H₈)

  • Potassium metal (K)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Set up a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Add freshly distilled, anhydrous THF to the flask.

  • Carefully add small, freshly cut pieces of potassium metal to the stirring THF.

  • Slowly add this compound to the potassium suspension at room temperature. The reaction is exothermic and the solution will turn from colorless to a reddish-brown as the dianion is formed.

  • Continue stirring the mixture at room temperature for 2-4 hours, or until all the potassium has reacted and a homogeneous solution of K₂COT is obtained.

  • The concentration of the K₂COT solution can be determined by titration for use in subsequent reactions.

Safety Precautions: Potassium metal is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere. The reaction with this compound is exothermic and should be controlled.

Diagram: Synthesis of Dipotassium Cyclooctatetraenide

Synthesis_K2COT cluster_reactants Reactants COT This compound (C₈H₈) reaction + COT->reaction K Potassium (K) K->reaction THF Anhydrous THF THF->reaction Solvent K2COT Dipotassium Cyclooctatetraenide (K₂COT) reaction->K2COT Reduction

Caption: Reaction scheme for the synthesis of dipotassium cyclooctatetraenide.

Protocol: Synthesis of Uranocene (U(C₈H₈)₂)

This protocol details the synthesis of uranocene from uranium tetrachloride and dipotassium cyclooctatetraenide.[1][2]

Materials:

  • Uranium tetrachloride (UCl₄)

  • Dipotassium cyclooctatetraenide (K₂COT) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Schlenk line and glassware

Procedure:

  • In a glovebox or under a strict inert atmosphere, place a stoichiometric amount of anhydrous uranium tetrachloride (UCl₄) into a Schlenk flask.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of two equivalents of dipotassium cyclooctatetraenide (K₂COT) in anhydrous THF to the stirring suspension of UCl₄.

  • A green precipitate of uranocene will form immediately. The reaction mixture will also contain potassium chloride (KCl) as a byproduct.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours to ensure complete reaction.

  • Remove the solvent under vacuum.

  • The solid residue is then extracted with a non-polar solvent like toluene or hexane to dissolve the uranocene, leaving behind the insoluble KCl.

  • Filter the solution to remove KCl.

  • Crystallize the uranocene from the filtrate by slow evaporation of the solvent or by cooling to yield green crystals.

Characterization: The product can be characterized by mass spectrometry, which will show the molecular ion peak for U(C₈H₈)₂⁺.[1] Uranocene is paramagnetic, and its magnetic susceptibility is consistent with |MJ| values of 3 or 4.[2]

Safety Precautions: Uranium tetrachloride is radioactive and toxic. All manipulations should be carried out in a well-ventilated glovebox or fume hood with appropriate shielding and personal protective equipment. Uranocene is pyrophoric in air.[2]

Diagram: Synthesis of Uranocene

Synthesis_Uranocene cluster_reactants Reactants cluster_products Products UCl4 Uranium Tetrachloride (UCl₄) reaction + UCl4->reaction K2COT Dipotassium Cyclooctatetraenide (K₂COT) K2COT->reaction THF Anhydrous THF (0 °C) THF->reaction Solvent Uranocene Uranocene (U(C₈H₈)₂) KCl Potassium Chloride (KCl) product_mixture reaction->product_mixture product_mixture->Uranocene Salt Metathesis product_mixture->KCl

Caption: Reaction scheme for the synthesis of uranocene.

Protocol: Synthesis of Thorocene (Th(C₈H₈)₂)

The synthesis of thorocene is analogous to that of uranocene, utilizing thorium tetrachloride as the starting material.

Materials:

  • Thorium tetrachloride (ThCl₄)

  • Dipotassium cyclooctatetraenide (K₂COT) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Schlenk line and glassware

Procedure:

  • Follow the same procedure as for the synthesis of uranocene, substituting uranium tetrachloride with an equimolar amount of thorium tetrachloride.

  • The reaction of ThCl₄ with two equivalents of K₂COT in THF yields thorocene as a yellow solid.

  • Purification is achieved similarly by extraction with a suitable organic solvent to separate the product from KCl.

Application in Single-Molecule Magnetism

Certain f-block COT sandwich compounds, particularly those of the heavier actinides and some lanthanides, exhibit slow magnetic relaxation at low temperatures, a characteristic of single-molecule magnets (SMMs). This property arises from the large unquenched orbital angular momentum and strong spin-orbit coupling of the f-electrons.

Application Note: f-Block COT Complexes as Single-Molecule Magnets

The large magnetic anisotropy of f-block ions, when placed in a suitable ligand field, can lead to a significant energy barrier for the reversal of the magnetization (Ueff). The sandwich structure provided by the COT ligands can create an axial ligand field that promotes SMM behavior. The study of these molecules is crucial for the development of high-density data storage and quantum computing.

Protocol: Characterization of Single-Molecule Magnet Behavior

This protocol outlines the general procedure for measuring the magnetic properties of a potential f-block COT SMM using a SQUID (Superconducting Quantum Interference Device) magnetometer.

Instrumentation:

  • SQUID Magnetometer with AC/DC measurement capabilities

Procedure:

A. DC Magnetic Susceptibility Measurement:

  • A crystalline sample of the f-block COT complex is loaded into a gelatin capsule or other suitable sample holder.

  • The sample is cooled to a low temperature (typically 2 K).

  • The magnetic moment (M) is measured as a function of the applied DC magnetic field (H) at several low temperatures (e.g., 2, 5, 10 K) to check for saturation of the magnetization and magnetic anisotropy.

  • The temperature dependence of the magnetic susceptibility (χ = M/H) is measured by cooling the sample in a small DC field (e.g., 1000 Oe) from room temperature down to 2 K. The product χT is plotted against temperature to analyze the magnetic behavior.

B. AC Magnetic Susceptibility Measurement:

  • The AC magnetic susceptibility is measured as a function of temperature at various frequencies of the oscillating magnetic field (typically ranging from 1 Hz to 1500 Hz).

  • The in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility are recorded.

  • A non-zero out-of-phase signal (χ'') that is frequency-dependent is a hallmark of slow magnetic relaxation and SMM behavior.

  • The temperature at which the peak in the χ'' signal occurs for a given frequency is used to determine the relaxation time (τ).

  • An Arrhenius plot (ln(τ) vs. 1/T) is constructed from the data at different frequencies to determine the effective energy barrier for magnetization reversal (Ueff) and the pre-exponential factor (τ₀).

Data Analysis: The relaxation time (τ) is often modeled using the Arrhenius law: τ = τ₀ exp(Ueff / kBT), where kB is the Boltzmann constant. A linear fit of the Arrhenius plot yields Ueff from the slope and τ₀ from the intercept.

CompoundUeff (cm⁻¹)τ₀ (s)Reference
[U(Ph₂BPz₂)₃]~8-[3]
[U(H₂BPz₂)₃]--[3]
A Dy(III) dibenzo-COT complex--[4]

Diagram: Workflow for SMM Characterization

SMM_Workflow start Synthesize f-block COT Complex dc_meas DC Magnetic Susceptibility (SQUID) start->dc_meas ac_meas AC Magnetic Susceptibility (SQUID) start->ac_meas analysis Data Analysis dc_meas->analysis χT vs. T plot ac_meas->analysis χ' and χ'' vs. T plots conclusion Determine SMM Properties (Ueff, τ₀) analysis->conclusion Arrhenius Plot

Caption: General workflow for the characterization of a single-molecule magnet.

Application in Small Molecule Activation and Catalysis

The redox activity and the ability of f-block metals to coordinate with various substrates make their COT sandwich complexes promising candidates for the activation of small, inert molecules like dinitrogen (N₂), carbon dioxide (CO₂), and for catalytic transformations such as polymerization.

Application Note: Dinitrogen Activation

The conversion of atmospheric dinitrogen into ammonia and other valuable nitrogen-containing compounds under mild conditions is a significant challenge in chemistry. Low-valent actinide complexes, including those with COT ligands, have shown the ability to bind and reduce N₂.[5][6] Recent studies have demonstrated the catalytic conversion of dinitrogen to ammonia or silylamines using uranium complexes, highlighting the potential of these systems to mimic aspects of the Haber-Bosch process under ambient conditions.[2]

Protocol: Catalytic Reduction of Dinitrogen to a Silylamine

This protocol is based on the catalytic conversion of dinitrogen to a secondary silylamine using a dinuclear actinide metallacycle.[2]

Materials:

  • Dinuclear actinide metallacycle catalyst

  • Potassium graphite (KC₈) or other suitable reductant

  • Silane (e.g., PhSiH₃)

  • Dinitrogen gas (N₂)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere glovebox and Schlenk line

Procedure:

  • In a glovebox, dissolve the dinuclear actinide catalyst in the anhydrous solvent in a reaction vessel equipped with a stir bar.

  • Add the silane to the solution.

  • Introduce the reductant (e.g., KC₈) to the reaction mixture.

  • Pressurize the vessel with dinitrogen gas (typically 1 atm).

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as ¹H NMR spectroscopy to follow the consumption of the silane and the formation of the silylamine product.

  • After the reaction is complete, the yield of the silylamine can be determined by quantitative NMR or gas chromatography.

Quantitative Data: Catalytic yields of up to six equivalents of secondary silylamine per molecule of the dinuclear actinide complex have been reported at ambient temperature and pressure.[2]

Catalyst SystemProductYield (equiv per catalyst)ConditionsReference
Dinuclear Uranium MetallacycleSecondary Silylamine61 atm N₂, ambient temp.[2]
Trinuclear Uranium Imido-Nitrido ComplexAmmonia (NH₃)-Reaction with H₂ or H⁺[7]

Diagram: Catalytic Cycle for Dinitrogen Functionalization

N2_Activation catalyst [An]₂ Catalyst n2_complex [An]₂(μ-N₂) catalyst->n2_complex + N₂ reduced_n2 Reduced N₂ Complex n2_complex->reduced_n2 + Reductant (e.g., KC₈) silylamine Secondary Silylamine (Product) reduced_n2->silylamine + Silane (e.g., PhSiH₃) regenerated_catalyst Regenerated Catalyst silylamine->regenerated_catalyst Product Release regenerated_catalyst->catalyst

Caption: Proposed catalytic cycle for the conversion of dinitrogen to a silylamine.

Application Note: Ring-Opening Polymerization of Lactide

Lanthanide complexes, including those with COT ligands, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polymers such as polylactic acid (PLA). The Lewis acidity of the lanthanide center and the nature of the ancillary ligands play a crucial role in the catalytic activity and control over the polymer properties.

Protocol: Ring-Opening Polymerization of L-Lactide using a Lanthanide Catalyst

This protocol describes a general procedure for the ROP of L-lactide using a lanthanide complex as a catalyst.

Materials:

  • Lanthanide COT complex catalyst

  • L-lactide monomer

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert atmosphere glovebox

Procedure:

  • In a glovebox, dissolve the desired amount of L-lactide monomer in the anhydrous solvent in a reaction vial.

  • In a separate vial, prepare a stock solution of the lanthanide catalyst in the same solvent.

  • Add the required amount of the catalyst solution to the monomer solution to achieve the desired monomer-to-catalyst ratio.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures).

  • Monitor the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion using ¹H NMR spectroscopy.

  • After achieving high conversion or after a specific time, quench the polymerization by adding a small amount of an acidic solution (e.g., acidified methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Characterization of the Polymer:

  • Molecular Weight (Mₙ) and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).

  • Microstructure: Determined by ¹H and ¹³C NMR spectroscopy to assess stereoselectivity.

CatalystMonomerM/I RatioConversion (%)Mₙ ( g/mol )PDIConditionsReference
Yttrium Alkoxide Complexrac-LA100---Toluene, 70 °C[8]
Lanthanum Salan ComplexesL-LA-Complete--Ambient Temp.[9]
Tin(II) Octoate (for comparison)L-LA200High-~1.5-2.0180 °C[10]

Diagram: Ring-Opening Polymerization Mechanism

ROP_Mechanism catalyst Ln-OR Catalyst intermediate Coordinated Intermediate catalyst->intermediate + Lactide lactide Lactide Monomer lactide->intermediate propagation Ring-Opening and Chain Propagation intermediate->propagation propagation->catalyst Regeneration polymer Polylactide Chain propagation->polymer

Caption: Simplified mechanism for the ring-opening polymerization of lactide.

References

The Strategic Utility of Cyclooctatetraene in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Cyclooctatetraene (COT), a readily available and versatile C8 hydrocarbon, has emerged as a powerful building block in the intricate art of natural product total synthesis. Its unique tub-shaped conformation and rich cycloaddition chemistry provide elegant and efficient pathways to complex polycyclic architectures that form the core of numerous biologically active molecules. This document provides detailed application notes and experimental protocols for key transformations of this compound in the synthesis of notable natural products, offering a practical guide for researchers in organic synthesis and drug development.

Core Applications of this compound in Natural Product Synthesis

This compound serves as a versatile precursor primarily through its participation in a variety of pericyclic reactions, especially cycloadditions. The ability to engage in [4+2], [6+2], and transition metal-mediated cycloadditions allows for the rapid construction of bicyclic systems, which can be further elaborated into intricate molecular frameworks.

Key advantages of using this compound include:

  • Rapid Increase in Molecular Complexity: Cycloaddition reactions involving COT can generate multiple stereocenters and complex ring systems in a single step.

  • Access to Diverse Scaffolds: Different modes of cycloaddition and subsequent transformations of the resulting adducts provide access to a wide array of carbocyclic cores.

  • Strategic Bond Formations: The inherent reactivity of the this compound ring and its derivatives allows for strategic and often stereocontrolled bond formations.

This guide will focus on specific examples from the literature to illustrate the practical application of this compound in the total synthesis of natural products.

Application Example 1: Total Synthesis of (±)-Pentalenene via Transannular Cyclization

The total synthesis of (±)-pentalenene, a tricyclic sesquiterpene, by Mehta and Rao, showcases a clever application of a this compound derivative to construct the angularly fused tricyclic system of the target molecule. While not starting from this compound itself in this specific route, the synthesis commences with 1,5-dimethylcyclo-octa-1,5-diene, a closely related and synthetically accessible derivative. The key strategic element is a transannular cyclization of a bicyclo[6.3.0]undecane system, which is conceptually derived from the cyclooctane framework.

Synthetic Strategy Overview

The synthesis begins with the functionalization of 1,5-dimethylcyclo-octa-1,5-diene to introduce the necessary handles for the key cyclization step. This ultimately leads to the formation of a bicyclic intermediate, which, upon acid-catalyzed transannular cyclization, yields the tricyclic core of pentalenene.

G A 1,5-Dimethylcyclo-octa-1,5-diene B Functionalization A->B C Bicyclo[6.3.0]undecane Intermediate B->C D Transannular Cyclization C->D E (±)-Pentalenene D->E

Caption: Synthetic pathway to (±)-Pentalenene.

Experimental Protocols

Key Step: Preparation of the Bicyclic Precursor and Transannular Cyclization

The following protocol is adapted from the synthesis reported by Mehta and Rao.

1. Epoxidation of 1,5-Dimethylcyclo-octa-1,5-diene:

  • To a solution of 1,5-dimethylcyclo-octa-1,5-diene in dichloromethane at 0 °C is added m-chloroperbenzoic acid (m-CPBA) portionwise.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The mixture is quenched with a saturated aqueous solution of sodium bicarbonate and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding monoepoxide.

2. Rearrangement to the Bicyclic Ketone:

  • The purified epoxide is dissolved in anhydrous diethyl ether and treated with a catalytic amount of boron trifluoride etherate at -78 °C.

  • The reaction is stirred for 30 minutes, after which it is quenched with water.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification by column chromatography furnishes the bicyclo[6.3.0]undecenone derivative.

3. Transannular Cyclization to the Pentalenene Skeleton:

  • The bicyclic ketone is dissolved in a mixture of formic acid and perchloric acid.

  • The solution is stirred at room temperature for 4 hours.

  • The reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The resulting crude product contains the tricyclic core of pentalenene, which is then carried forward through further transformations to complete the synthesis.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYield (%)
Epoxidation1,5-Dimethylcyclo-octa-1,5-dienem-CPBA, CH₂Cl₂Monoepoxide~85
RearrangementMonoepoxideBF₃·OEt₂, Et₂OBicyclo[6.3.0]undecenone~70
Transannular CyclizationBicyclo[6.3.0]undecenoneHCOOH, HClO₄Pentalenene core~60

Application Example 2: Nickel-Catalyzed Intramolecular [4+4] Cycloaddition in the Synthesis of (+)-Asteriscanolide

The total synthesis of (+)-asteriscanolide by Wender and coworkers provides a compelling example of a transition metal-catalyzed cycloaddition of a this compound derivative. This strategy leverages a nickel-catalyzed intramolecular [4+4] cycloaddition to construct the bicyclo[6.3.0]undecane core of the molecule with high stereocontrol.

Synthetic Strategy Overview

The synthesis initiates with the preparation of a tethered bis-diene precursor derived from a this compound monoepoxide. This precursor undergoes a nickel-catalyzed intramolecular [4+4] cycloaddition to form the key bicyclic intermediate, which is then elaborated to the final natural product.

G A This compound Monoepoxide B Synthesis of Tethered Bis-diene A->B C Ni(0)-Catalyzed [4+4] Cycloaddition B->C D Bicyclo[6.3.0]undecane Intermediate C->D E (+)-Asteriscanolide D->E

Caption: Key steps in the synthesis of (+)-Asteriscanolide.

Experimental Protocols

Key Step: Nickel-Catalyzed Intramolecular [4+4] Cycloaddition

The following protocol is a generalized procedure based on the work of Wender et al.

1. Preparation of the Cycloaddition Precursor:

  • The synthesis of the tethered bis-diene precursor involves several steps starting from this compound monoepoxide, including nucleophilic opening of the epoxide and subsequent functional group manipulations to install the tether and the second diene moiety.

2. Nickel(0)-Catalyzed [4+4] Cycloaddition:

  • A solution of the bis-diene precursor in anhydrous toluene is added via syringe pump over a period of 10-12 hours to a refluxing solution of a catalytic amount of Ni(COD)₂ and triphenylphosphine in toluene.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the bicyclo[6.3.0]undecane product.

Quantitative Data Summary
StepStarting MaterialCatalyst/ReagentsProductYield (%)
Intramolecular [4+4] CycloadditionTethered Bis-dieneNi(COD)₂, PPh₃, Toluene, refluxBicyclo[6.3.0]undecane adduct60-70

Conclusion

The examples of (±)-pentalenene and (+)-asteriscanolide highlight the strategic importance of this compound and its derivatives in the efficient construction of complex natural product skeletons. The ability to participate in diverse cycloaddition reactions, including transannular and transition metal-catalyzed pathways, provides synthetic chemists with powerful tools to access intricate polycyclic systems. The detailed protocols and data presented herein serve as a practical resource for researchers aiming to incorporate these methodologies into their own synthetic endeavors. The continued exploration of this compound chemistry promises to unveil new and innovative strategies for the synthesis of biologically important molecules.

Cyclooctatetraene Dianion: A Powerful Two-Electron Reducing Agent in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclooctatetraene dianion (COT²⁻), typically prepared as its dipotassium salt (K₂COT), is a potent two-electron reducing agent with significant applications in synthetic chemistry. Generated by the reduction of this compound, this aromatic, planar, 10-π electron system offers a unique reactivity profile. Its utility stems from its ability to readily donate two electrons in a single step, enabling a range of chemical transformations. These application notes provide a comprehensive overview of the synthesis of dipotassium cyclooctatetraenide and its emerging applications as a specialized reducing agent in organic and organometallic synthesis.

Key Properties and Advantages

The this compound dianion possesses several key characteristics that make it a valuable tool in synthesis:

  • Two-Electron Donor: It can deliver two electrons simultaneously, facilitating reactions that proceed via a two-electron reduction pathway.

  • High Reduction Potential: It is a strong reducing agent, capable of reducing a variety of functional groups and substrates.

  • Homogeneous Reactions: As a soluble salt (in suitable solvents), it allows for reactions to be carried out in a homogeneous phase, often leading to milder reaction conditions and improved selectivity compared to heterogeneous metal reductions.

  • Aromatic Stability: The dianion is stabilized by its aromatic character, making it a well-defined and handleable reagent under inert conditions.

Synthesis of Dipotassium Cyclooctatetraenide (K₂COT)

A convenient and cost-effective method for the preparation of dipotassium cyclooctatetraenide has been developed, making this reagent more accessible for broader use in chemical synthesis.[1]

Experimental Protocol: Synthesis of Dipotassium Cyclooctatetraenide from 1,5-Cyclooctadiene

This protocol is adapted from a literature procedure that provides a practical route to K₂COT.[1]

Materials:

  • 1,5-Cyclooctadiene

  • Potassium metal

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen) glovebox or Schlenk line

Procedure:

  • Preparation: All glassware should be rigorously dried, and all manipulations should be performed under a strict inert atmosphere.

  • Reaction Setup: In a glovebox, a flame-dried flask equipped with a magnetic stir bar is charged with freshly cut potassium metal.

  • Solvent Addition: Anhydrous THF is added to the flask.

  • Addition of 1,5-Cyclooctadiene: 1,5-Cyclooctadiene is added dropwise to the stirred suspension of potassium metal in THF at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the consumption of the potassium metal and the formation of a brown precipitate of K₂COT. The reaction may take several hours to reach completion.

  • Isolation: Once the reaction is complete, the stirring is stopped, and the brown precipitate of dipotassium cyclooctatetraenide is allowed to settle.

  • Purification: The supernatant can be decanted, and the solid product can be washed with fresh anhydrous THF to remove any unreacted starting materials. The resulting solid is then dried under vacuum to yield K₂COT as a brown powder.

Safety Precautions: Potassium metal is highly reactive and pyrophoric. It must be handled with extreme care under an inert atmosphere. The reaction should be carried out in a well-ventilated fume hood.

Applications in Synthesis

While the primary documented use of dipotassium cyclooctatetraenide is as a precursor for organometallic complexes, such as uranocene, its potential as a two-electron reducing agent in organic synthesis is an area of growing interest.[1] The dianion can transfer its two excess electrons to suitable acceptor molecules, thereby effecting their reduction.

Reduction of Polycyclic Aromatic Hydrocarbons (PAHs)

The strong reducing power of K₂COT makes it a suitable reagent for the reduction of polycyclic aromatic hydrocarbons, which are often difficult to reduce with conventional reagents. This transformation can be useful in the synthesis of novel materials and in the functionalization of complex aromatic systems.

General Reaction Scheme:

PAH Polycyclic Aromatic Hydrocarbon (PAH) Reduced_PAH [PAH]²⁻ 2K⁺ PAH->Reduced_PAH + 2e⁻ K2COT 2 K⁺[COT]²⁻ COT 2 COT K2COT->COT - 2e⁻ Functionalized_PAH Functionalized PAH Reduced_PAH->Functionalized_PAH + E⁺ Electrophile Electrophile (E⁺)

Caption: Reduction of a PAH to its dianion using K₂COT, followed by quenching with an electrophile.

Conceptual Protocol for PAH Reduction:

  • Preparation of K₂COT solution: A suspension of freshly prepared K₂COT in an anhydrous aprotic solvent (e.g., THF, DME) is prepared under an inert atmosphere.

  • Addition of Substrate: The polycyclic aromatic hydrocarbon, dissolved in the same anhydrous solvent, is added to the K₂COT suspension at a controlled temperature (often low temperatures are preferred to manage reactivity).

  • Electron Transfer: The reaction mixture is stirred, allowing for the two-electron transfer from the this compound dianion to the PAH to occur. The progress of the reaction can often be monitored by a color change.

  • Quenching/Workup: The resulting dianion of the PAH can be protonated by the addition of a proton source (e.g., methanol, water) or reacted with other electrophiles to introduce new functional groups.

  • Isolation and Purification: Standard workup and purification techniques (e.g., extraction, chromatography) are used to isolate the desired reduced or functionalized product.

Potential Applications in Functional Group Reductions

While detailed protocols are not yet widely available in the literature, the reducing potential of the this compound dianion suggests its applicability in the reduction of various organic functional groups. The following are proposed areas for further research and development:

  • Dehalogenations: The two-electron reduction of alkyl and aryl halides to the corresponding hydrocarbons.

  • Reduction of Carbonyl Compounds: The conversion of ketones and aldehydes to alcohols. The two-electron nature of the reductant may offer different selectivity profiles compared to single-electron transfer reagents.

  • Reductive Coupling Reactions: The dianion could potentially mediate the coupling of two electrophilic species.

Data Summary

Quantitative data on the use of this compound dianion as a reducing agent in organic synthesis is currently limited in the published literature. The table below is intended to be populated as more research in this area becomes available.

Substrate ClassSpecific SubstrateProduct(s)Yield (%)Reaction ConditionsReference
Polycyclic Aromatic Hydrocarbonse.g., Anthracenee.g., 9,10-Dihydroanthracene dianion-e.g., K₂COT, THF, low temperature-
gem-Dihalidese.g., Dichloromethanee.g., Products from carbene intermediates---

Future Outlook

The this compound dianion represents a powerful, yet underexplored, two-electron reducing agent for organic synthesis. Its convenient preparation from inexpensive starting materials opens the door for its wider application. Future research is needed to fully elucidate its substrate scope, selectivity, and reaction mechanisms in the reduction of a broader range of functional groups. For drug development professionals, this reagent could offer novel pathways to complex molecules and access to unique chemical space.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and application of dipotassium cyclooctatetraenide as a reducing agent.

cluster_synthesis Synthesis of K₂COT cluster_application Application as a Reducing Agent COD 1,5-Cyclooctadiene K2COT_synth Dipotassium Cyclooctatetraenide (K₂COT) COD->K2COT_synth K Potassium Metal K->K2COT_synth THF Anhydrous THF THF->K2COT_synth K2COT_app K₂COT K2COT_synth->K2COT_app Use as Reagent Organic_Substrate Organic Substrate (Acceptor) Electron_Transfer Two-Electron Transfer Organic_Substrate->Electron_Transfer K2COT_app->Electron_Transfer Reduced_Product Reduced Product Electron_Transfer->Reduced_Product Workup Quenching/Workup Reduced_Product->Workup Final_Product Isolated Product Workup->Final_Product

Caption: General workflow from synthesis of K₂COT to its application as a reducing agent.

References

Application Notes and Protocols for Cyclooctatetraene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cyclooctatetraene (COT) derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). It covers their primary applications as high-performance electron transport layer (ETL) materials and as effective triplet quenchers for enhancing device stability and efficiency.

Introduction to this compound Derivatives in OLEDs

This compound (COT) is an eight-membered, non-aromatic, tub-shaped hydrocarbon. Its derivatives have emerged as a versatile class of materials in OLED technology due to their unique electronic and photophysical properties. The non-planar structure of the COT core can be strategically functionalized to tune material properties such as solubility, thermal stability, and charge transport characteristics.

The two primary applications of COT derivatives in OLEDs are:

  • Electron Transport Layers (ETLs): Substituted COTs can be designed to have high electron mobility and large bandgaps, making them excellent candidates for ETLs, particularly in blue OLEDs. Their high glass transition temperatures (Tg) contribute to the morphological stability and longevity of the device.

  • Triplet Quenchers: COT derivatives can effectively quench triplet excitons, which are a major source of degradation and efficiency roll-off in fluorescent OLEDs. By providing a non-radiative decay pathway for triplets, COT-based additives can suppress singlet-triplet annihilation (STA) and improve the photostability of the emissive layer.

Data Presentation: Performance of OLEDs with COT Derivatives

The performance of OLEDs incorporating COT derivatives is summarized below. Due to the proprietary nature of many commercial OLED materials, much of the detailed public data comes from patent literature and academic research, which may not always provide a complete comparative analysis.

ApplicationCOT DerivativeDevice StructureExternal Quantum Efficiency (EQE)Current Efficiency (cd/A)Power Efficiency (lm/W)Luminance (cd/m²)Operating Voltage (V)Key Findings & Reference
Electron Transport Layer Octasubstituted COTsITO/HTL/EML/COT-ETL/CathodeData not specifiedData not specifiedData not specifiedData not specifiedData not specifiedHigh glass transition temperature (~214 °C) and large optical bandgap (>3.2 eV) make them suitable for blue OLEDs.[1]
Triplet Quencher mCP-COT (2 wt%)ITO/PEDOT:PSS/BSBCz-EH:mCP-COT/TPBi/LiF/AlApproaching theoretical limit of ~4%Data not specifiedData not specifiedData not specified>4 VComplete suppression of singlet-triplet annihilation (STA) and a 20-fold increase in excited-state photostability under CW excitation.[2][3]

Note: "Data not specified" indicates that the specific quantitative metric was not provided in the cited public literature. HTL: Hole Transport Layer, EML: Emissive Layer, ITO: Indium Tin Oxide, PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate, BSBCz-EH: A solution-processable bis-stilbene-based laser dye, TPBi: 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of COT derivatives often involves the transition metal-catalyzed cyclotetramerization of substituted acetylenes. Nickel- and ruthenium-based catalysts are commonly employed.[4]

Protocol: Synthesis of a Generic Substituted this compound via Cyclotetramerization

This protocol provides a general procedure. Specific reaction conditions will vary depending on the acetylene substituents and the catalyst used.

Materials:

  • Substituted acetylene (e.g., diphenylacetylene)

  • Organometallic catalyst (e.g., a nickel(II) complex or a ruthenium-based catalyst)

  • Anhydrous, deoxygenated solvent (e.g., toluene, THF)

  • Inert atmosphere glovebox or Schlenk line

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation: Prepare the active catalyst species according to literature procedures. For example, some ruthenium catalysts may require activation with a stoichiometric amount of an olefin like styrene.[4]

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the substituted acetylene in the anhydrous solvent in a suitable reaction flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalyst Addition: Add the organometallic catalyst to the acetylene solution. The catalyst loading is typically in the range of 1-5 mol%.

  • Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the catalyst and substrate) and stir for the required time (typically several hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration through a pad of silica gel or Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired COT derivative.

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Fabrication of OLED Devices

OLEDs are typically fabricated by sequential deposition of thin organic and metallic layers onto a transparent conductive substrate. Both vacuum thermal evaporation and solution-processing techniques can be employed.

Protocol: Fabrication of a Multilayer OLED by Vacuum Thermal Evaporation

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for HTL, EML, and COT-based ETL

  • Metal for cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate cleaning facility (sonication baths with deionized water, acetone, isopropanol)

  • UV-ozone or plasma cleaner

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

  • Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers and the cathode without breaking the vacuum. The deposition rates and thicknesses should be carefully controlled using quartz crystal microbalances.

      • Hole Transport Layer (HTL): e.g., NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) at a deposition rate of 1-2 Å/s to a thickness of 30-50 nm.

      • Emissive Layer (EML): Deposit the host and dopant materials. For a COT-based triplet quencher, it would be co-deposited with the emissive material. For example, for a fluorescent emitter, co-evaporate the host and emitter at a specific doping concentration.

      • Electron Transport Layer (ETL): Deposit the COT derivative at a rate of 1-2 Å/s to a thickness of 20-40 nm.

      • Electron Injection Layer (EIL) and Cathode: Deposit a thin layer of LiF (e.g., 1 nm at 0.1 Å/s) followed by a thicker layer of aluminum (e.g., 100 nm at 5-10 Å/s).

  • Encapsulation:

    • After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to protect the organic layers and the reactive cathode from moisture and oxygen. Use a UV-curable epoxy and a glass coverslip for encapsulation.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics of the encapsulated devices using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectra using a spectrometer.

    • Determine the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L and EL data.

    • Conduct lifetime measurements at a constant current density.

Visualizations

Experimental Workflow for COT Derivative Synthesis and OLED Fabrication

G cluster_synthesis Synthesis of COT Derivative cluster_fabrication OLED Fabrication start_synthesis Substituted Acetylene + Catalyst reaction Cyclotetramerization start_synthesis->reaction workup Work-up & Purification reaction->workup cot_product Purified COT Derivative workup->cot_product etl_dep COT ETL Deposition cot_product->etl_dep Material Input start_fab ITO Substrate Cleaning htl_dep HTL Deposition start_fab->htl_dep eml_dep EML Deposition htl_dep->eml_dep eml_dep->etl_dep cathode_dep Cathode Deposition etl_dep->cathode_dep encap Encapsulation cathode_dep->encap oled_device Final OLED Device encap->oled_device

Caption: Workflow for COT synthesis and OLED fabrication.

Proposed Mechanism of Triplet Quenching by COT Derivatives

G cluster_oled Exciton Dynamics in EML cluster_cot COT Triplet Quenching charge_injection Charge Injection (e- + h+) singlet Singlet Exciton (S1) charge_injection->singlet 25% triplet Triplet Exciton (T1) charge_injection->triplet 75% fluorescence Fluorescence (Light Emission) singlet->fluorescence sta Singlet-Triplet Annihilation (STA) (Degradation Pathway) singlet->sta triplet->sta triplet_transfer Triplet Energy Transfer triplet->triplet_transfer Quenching cot COT Derivative non_rad_decay Non-radiative Decay (Heat) triplet_transfer->non_rad_decay

Caption: Triplet quenching mechanism by a COT derivative.

References

Troubleshooting & Optimization

improving yields and purity in cyclooctatetraene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclooctatetraene (COT) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale methods for synthesizing this compound?

A1: While the Reppe synthesis from acetylene offers high yields, it requires specialized high-pressure equipment and involves hazardous reagents, making it less common in a standard laboratory setting.[1] The most frequently employed and accessible methods for laboratory-scale synthesis start from 1,5-cyclooctadiene. These methods typically involve the formation of the cyclooctatetraenide dianion followed by oxidation.

Q2: My this compound product is a yellow oil, but sometimes it appears brownish. Is this a sign of impurity?

A2: Pure this compound is a light-yellow flammable liquid.[2] A darker, brownish color can indicate the presence of impurities or degradation products. It is recommended to purify the product, for instance by distillation, to obtain a light-yellow liquid.

Q3: How should I store purified this compound?

A3: this compound can form explosive organic peroxides upon exposure to air. Therefore, it should be stored under an inert atmosphere, such as nitrogen, in a tightly closed container in a cool, well-ventilated area.[3] The addition of a small amount of a stabilizer, like hydroquinone, is also a common practice to inhibit peroxide formation.

Q4: What analytical methods are best for determining the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also highly valuable for assessing purity by identifying signals from the product and any residual solvents or byproducts.

Troubleshooting Guides

Problem 1: Low Yield in Synthesis from 1,5-Cyclooctadiene

A low yield of this compound when synthesizing from 1,5-cyclooctadiene is a common issue that can arise from several factors during the two main stages of the reaction: the formation of the cyclooctatetraenide dianion and its subsequent oxidation.

Below is a troubleshooting workflow to diagnose and address potential causes of low yield.

Low_Yield_Troubleshooting start Low Yield Observed check_dianion Step 1: Dianion Formation Issues? start->check_dianion check_oxidation Step 2: Oxidation Issues? check_dianion->check_oxidation No dianion_incomplete Incomplete Deprotonation check_dianion->dianion_incomplete Yes oxidizer_issue Inefficient Oxidizing Agent check_oxidation->oxidizer_issue Yes workup_loss Product Loss During Workup check_oxidation->workup_loss No side_reaction Side Reactions of Dianion dianion_incomplete->side_reaction reagent_quality Poor Reagent Quality (n-BuLi, TMEDA) dianion_incomplete->reagent_quality solution_dianion1 Solution: - Ensure anhydrous conditions. - Use fresh, properly titrated n-BuLi. - Allow sufficient reaction time (e.g., 24h). dianion_incomplete->solution_dianion1 solution_dianion2 Solution: - Maintain inert atmosphere (N2/Ar). - Control temperature during n-BuLi addition. side_reaction->solution_dianion2 solution_oxidation1 Solution: - Use a fresh, reliable oxidizing agent. - Add oxidizing agent slowly to control exotherm. oxidizer_issue->solution_oxidation1 solution_oxidation2 Solution: - Ensure complete extraction with a non-polar solvent. - Be cautious during solvent removal (rotoevaporation). workup_loss->solution_oxidation2

Troubleshooting workflow for low this compound yield.
Problem 2: Product is Impure After Synthesis

Even with a good yield, the final product can be contaminated with starting materials, solvents, or side products.

Common Impurities and Solutions:

  • Residual 1,5-Cyclooctadiene: This indicates an incomplete reaction.

    • Solution: Ensure sufficient reaction time for both the deprotonation and oxidation steps. Purification by fractional distillation is effective due to the difference in boiling points (1,5-cyclooctadiene: ~151 °C; this compound: 142-143 °C).[1][2]

  • cis-Bicyclo[3.3.0]oct-2-ene: This isomer can form from the cyclooctadienyl anion.[3]

    • Solution: Careful control of reaction conditions during the formation of the dianion can minimize its formation. Fractional distillation can be used for separation.

  • Solvent Residues (e.g., pentane, hexane, THF): These are common if the product is not dried sufficiently.

    • Solution: Use a rotary evaporator to remove the bulk of the solvent, followed by drying under high vacuum.

  • Polymerized material: this compound can polymerize, especially if heated for extended periods or if certain impurities are present.

    • Solution: Distill the product under reduced pressure to lower the boiling point and minimize thermal stress.[4]

Data on Synthetic Methods from 1,5-Cyclooctadiene

The synthesis of this compound from 1,5-cyclooctadiene proceeds via the formation of the dianion, which is then oxidized. The choice of oxidizing agent significantly impacts the yield and safety of the procedure.

Oxidizing AgentTypical YieldKey ReagentsReaction ConditionsSafety Considerations
Di-tert-butylperoxide65%1,5-cyclooctadiene, n-BuLi, TMEDA, (t-BuO)₂Deprotonation: 24h at RT; Oxidation: Reflux for 4hVigorous reaction upon addition of peroxide.[1]
Mercury(II) chloride45%1,5-cyclooctadiene, n-BuLi, TMEDA, HgCl₂Not specified in detailUse of highly toxic HgCl₂.[1]
Iodine22%K, 1,5-cyclooctadiene, I₂Formation of explosive K₂C₈H₈ intermediateThe intermediate K₂C₈H₈ is highly explosive and difficult to handle.[1]
1,2-DibromoethaneGood1,5-cyclooctadiene, Li, TMEDA, BrCH₂CH₂BrNot specified in detailAvoids hazardous and toxic reagents.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,5-Cyclooctadiene via Di-tert-butylperoxide Oxidation

This protocol is adapted from a reported safe and straightforward laboratory-scale synthesis.[1]

Workflow Diagram:

Synthesis_Workflow start Start: 1,5-Cyclooctadiene in Pentane add_nBuLi 1. Add n-Butyllithium dropwise start->add_nBuLi add_TMEDA 2. Add TMEDA slowly add_nBuLi->add_TMEDA stir_24h 3. Stir for 24 hours at room temperature (Formation of [Li(tmeda)]₂C₈H₈ precipitate) add_TMEDA->stir_24h add_peroxide 4. Cautiously add Di-t-butylperoxide (Vigorous reaction, reflux) stir_24h->add_peroxide reflux_4h 5. Stir at reflux for 4 hours add_peroxide->reflux_4h workup_start 6. Begin Aqueous Workup reflux_4h->workup_start wash_acid 7. Wash with dilute acetic acid workup_start->wash_acid wash_bicarb 8. Wash with saturated NaHCO₃ solution wash_acid->wash_bicarb dry 9. Dry over anhydrous MgSO₄ wash_bicarb->dry distill 10. Distill under normal pressure (b.p. 142-143 °C) dry->distill product Final Product: this compound distill->product

Experimental workflow for COT synthesis.

Materials:

  • 1,5-Cyclooctadiene

  • n-Pentane (anhydrous)

  • n-Butyllithium (e.g., 1.6 M in hexane)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Di-tert-butylperoxide

  • Dilute acetic acid (e.g., 1%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a flame-dried, multi-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, dissolve 1,5-cyclooctadiene (0.367 mol) in anhydrous n-pentane (370 ml).

  • Under a positive pressure of inert gas, add n-butyllithium (1.6 M solution in hexane, 153 ml) dropwise to the stirred solution.

  • Following the addition of n-BuLi, slowly add TMEDA (37 ml).

  • Continue stirring the mixture at room temperature for 24 hours. A precipitate of the dianion complex will form.

  • Caution: The following step is highly exothermic. Cautiously add di-tert-butylperoxide (67.4 ml, 0.796 mol) to the suspension. The reaction mixture will begin to reflux vigorously.

  • After the initial vigorous reaction subsides, stir the resulting suspension at reflux for an additional 4 hours. A yellow solution of this compound and a white precipitate of lithium tert-butoxide will be present.

  • Cool the reaction mixture to room temperature and dilute with n-pentane (200 ml).

  • Wash the organic layer thoroughly with 1% acetic acid (6 x 150 ml) and then with saturated sodium bicarbonate solution (3 x 150 ml).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by distillation at atmospheric pressure.

  • Distill the residue at atmospheric pressure, collecting the fraction boiling at 142-143 °C to yield pure this compound.

Protocol 2: Purification of Crude this compound by Distillation

This protocol outlines the general procedure for purifying crude this compound.

Decision Logic for Distillation Method:

Purify_Decision start Crude COT Sample check_purity Initial Purity Assessment (e.g., by ¹H NMR) start->check_purity high_purity Relatively Pure (>90%) Low boiling impurities absent check_purity->high_purity High low_purity Significant Impurities (Boiling points differ by <70°C) check_purity->low_purity Low thermal_sensitive Thermally Sensitive Impurities or Product? high_purity->thermal_sensitive fractional_dist Fractional Distillation low_purity->fractional_dist simple_dist Simple Distillation thermal_sensitive->simple_dist No vacuum_dist Vacuum Distillation thermal_sensitive->vacuum_dist Yes

Decision logic for choosing a distillation method.

Procedure for Simple Distillation:

  • Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar.

  • Set up a simple distillation apparatus. Ensure all joints are properly sealed.

  • Heat the flask gently using a heating mantle.

  • Collect the fraction that distills between 142-143 °C at atmospheric pressure.

  • If the product is thermally sensitive or has a high boiling point due to impurities, consider vacuum distillation to lower the boiling temperature and prevent decomposition.[4] For impurities with close boiling points, fractional distillation is recommended for better separation.[6]

References

safe handling and storage protocols for cyclooctatetraene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of cyclooctatetraene (COT).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound (COT) is a highly flammable liquid and vapor.[1][2][3][4][5] It can form explosive mixtures with air, and its vapors, being heavier than air, can travel to an ignition source and flash back.[2][6] COT is also a skin and eye irritant.[2][6] Inhalation may cause respiratory irritation, dizziness, or even suffocation.[2][7] Aspiration of the liquid may be fatal if swallowed and enters the airways.[1][2] Additionally, COT can polymerize explosively when heated.[2]

Q2: What are the proper storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] The recommended storage temperature is -20°C.[8][9][10] It should be stored under an inert atmosphere, such as nitrogen, to prevent the formation of explosive peroxides.[6][10] Keep it away from heat, sparks, open flames, and other ignition sources.[6][7] The storage area should be equipped with explosion-proof electrical equipment.[6]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, appropriate personal protective equipment is crucial. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Chemical-resistant gloves and flame-retardant, antistatic protective clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK) should be used.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[11]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[4][6][10] It may also react exothermically with reducing agents.[2]

Q5: How should I dispose of this compound waste?

A5: this compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[6] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[7] One method of disposal involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[11]

Troubleshooting Guides

Problem: I observe a color change in my stored this compound.

  • Possible Cause: The appearance of a yellow to yellow-brown color is not unusual for this compound.[10][12] However, a significant change in color could indicate the presence of impurities or degradation products. Commercial this compound may contain an inhibitor like hydroquinone to prevent polymerization.[8][9][10]

  • Solution: If you are concerned about the purity, it is advisable to re-purify the material, for instance, by distillation. However, be aware that distillation of peroxide-containing substances can be dangerous. Do not distill to a small volume as this can concentrate explosive peroxides.[10]

Problem: I need to transfer a large quantity of this compound between containers.

  • Procedure: To prevent the buildup of electrostatic charge, which can be an ignition source, it is mandatory to ground and bond both the container and the receiving equipment during the transfer of this compound.[1][6][7] Use only non-sparking tools and ensure the area is well-ventilated and free of ignition sources.[1][6]

Quantitative Data

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₈[2][3][10]
Molar Mass104.15 g/mol [3][8][10]
AppearanceColorless to light yellow liquid[2][3][12]
Density0.925 g/mL at 25 °C[3][8][9]
Melting Point-5 to -3 °C[3][8][9]
Boiling Point142-143 °C[3][8][9]
Flash Point22 °C (71.6 °F) - closed cup[9]
Vapor Pressure7.8 mmHg[2]
Solubility in WaterInsoluble/Immiscible[2][3][10]

Safety and Hazard Information

ParameterValue/Classification
GHS PictogramsFlammable, Irritant, Health Hazard[3]
GHS Signal WordDanger[3][7]
Hazard StatementsH225, H304, H315, H319, H335, H412[1][3][9]
UN Number2358[2][7]
Transport Hazard Class3 (Flammable Liquid)[7]
Packaging GroupII[7]
NFPA 704 RatingHealth: 3, Flammability: 3, Reactivity: 0[5]

Experimental Protocols

Protocol 1: Safe Transfer of this compound

  • Preparation:

    • Ensure the work area is in a well-ventilated chemical fume hood.[11]

    • Remove all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment).[6][7]

    • Have appropriate fire extinguishing media readily available (e.g., dry chemical, CO₂, alcohol or polymer foam).[6] Do not use a water jet.[7]

    • Wear the required personal protective equipment (safety goggles, chemical-resistant gloves, flame-retardant lab coat).[1]

  • Grounding and Bonding:

    • Before initiating the transfer, securely attach grounding straps to both the source container and the receiving vessel.

    • Connect both grounding straps to a common ground point. This equalizes the electrical potential and prevents static discharge.[1][6][7]

  • Transfer:

    • Use non-sparking tools for opening and closing containers.[1][6]

    • Slowly and carefully pour the this compound from the source container to the receiving vessel to minimize splashing and vapor generation.

    • Avoid breathing the vapors.[7]

  • Completion:

    • Once the transfer is complete, securely close both containers.

    • Remove the grounding and bonding straps.

    • Clean any minor spills immediately with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[7]

    • Wash hands thoroughly after handling.[7]

Visualizations

Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ignition_sources Remove all ignition sources spill->ignition_sources ppe Don appropriate PPE spill->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill with non-combustible absorbent material ventilate->contain collect Collect absorbed material with non-sparking tools contain->collect dispose Place in a sealed container for hazardous waste disposal collect->dispose decontaminate Decontaminate the area dispose->decontaminate Safe_Storage_Decision_Tree start Storing this compound q_container Is the container tightly sealed? start->q_container a_container_yes Proceed q_container->a_container_yes Yes a_container_no Action: Tightly seal the container q_container->a_container_no No q_location Is the storage area cool, dry, and well-ventilated? a_container_yes->q_location a_container_no->q_container a_location_yes Proceed q_location->a_location_yes Yes a_location_no Action: Relocate to a suitable storage area q_location->a_location_no No q_ignition Is the area free from ignition sources? a_location_yes->q_ignition a_location_no->q_location a_ignition_yes Proceed q_ignition->a_ignition_yes Yes a_ignition_no Action: Remove all ignition sources q_ignition->a_ignition_no No q_atmosphere Is it stored under an inert atmosphere (e.g., Nitrogen)? a_ignition_yes->q_atmosphere a_ignition_no->q_ignition a_atmosphere_yes Storage is Correct q_atmosphere->a_atmosphere_yes Yes a_atmosphere_no Action: Purge with an inert gas before sealing q_atmosphere->a_atmosphere_no No a_atmosphere_no->a_atmosphere_yes

References

challenges and strategies for synthesizing planar cyclooctatetraene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of planar cyclooctatetraene (COT).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its planar variants.

Issue 1: Low Yield in the Synthesis of this compound from 1,5-Cyclooctadiene

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Metalation Ensure the n-butyllithium reagent is fresh and properly titrated. Use of TMEDA (tetramethylethylenediamine) is crucial for efficient metalation.[1]Formation of a thick precipitate of the dilithium salt, [Li(tmeda)]2C8H8, should be observed.
Inefficient Oxidation The choice and handling of the oxidizing agent are critical. Di-t-butylperoxide is a safer and effective option.[1] Ensure the reaction is heated to reflux after the addition of the oxidizing agent to drive the reaction to completion.A color change to a yellow solution of this compound should be observed.
Loss during Work-up This compound is volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature.Minimized loss of the final product, leading to a higher isolated yield.
Side Reactions Ensure all reagents and solvents are anhydrous. Water will quench the organolithium intermediates.A cleaner reaction with fewer byproducts, simplifying purification.

Issue 2: Difficulty in Achieving Planarity of the this compound Ring

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Steric Hindrance or Ring Strain The tub-shaped conformation of COT is energetically favorable.[2] To force planarity, employ strategies such as annelation with small rings (e.g., cyclobutene) or rigid π-systems.[3]The fused rings will mechanically flatten the COT core.
Ineffective Bridging When using bridging atoms or groups (e.g., -SiMe2-, -S-), the bond lengths and angles of the bridge are crucial for inducing planarity.[3] Select bridging units that are known to effectively planarize the COT ring.The bridge will pull the COT ring into a more planar conformation.
Unfavorable Electronic Effects The antiaromaticity of planar COT is a significant barrier.[3] Consider the synthesis of the cyclooctatetraenyl dianion (COT²⁻), which is planar and aromatic due to its 10 π-electron system.[4]The formation of the aromatic dianion will favor a planar geometry.

Issue 3: Product Instability and Decomposition

Potential Cause Troubleshooting Step Expected Outcome
Peroxide Formation This compound can form explosive organic peroxides upon exposure to air.[5] Always store COT under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[6] Add a small amount of a stabilizer like hydroquinone to commercially available or freshly synthesized COT.[4][5]Prevents the formation of dangerous peroxides and prolongs the shelf life of the compound.
Isomerization or Rearrangement COT can undergo thermal or photochemical isomerizations.[6] Avoid exposing the compound to high temperatures or UV light for extended periods.The integrity of the this compound ring system is maintained.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing planar this compound?

The main challenge is overcoming the inherent preference of this compound to adopt a non-planar, tub-shaped conformation to avoid the destabilizing effects of antiaromaticity.[2][3] Forcing the 8-membered ring into a planar geometry requires specific synthetic strategies to counteract this energetic preference.

Q2: What are the most common synthetic routes to this compound, and what are their pros and cons?

Synthetic Route Advantages Disadvantages
Reppe Synthesis (Acetylene Tetramerization) High yield (around 90%).[5]Requires high pressure and temperature, and uses flammable and potentially explosive acetylene, making it unsuitable for standard laboratory use.[1] Involves toxic nickel catalysts.
Willstätter Synthesis (from Pseudopelletierine) Historically significant as the first synthesis.Multi-step process with very low overall yields.[5]
From 1,5-Cyclooctadiene A convenient and safer laboratory-scale synthesis.[1] Uses readily available starting materials.Requires the use of pyrophoric n-butyllithium and careful control of reaction conditions. The choice of oxidizing agent can impact safety and yield.
Photolysis of Barrelene An alternative photochemical route.[5]May require specialized photochemical equipment.

Q3: What are the key strategies to enforce planarity on the this compound ring?

There are three main strategies:

  • Annelation: Fusing the COT ring with other small or rigid ring systems. The strain of the fused rings forces the 8-membered ring to become planar.

  • Bridging: Connecting opposite sides of the COT ring with an atomic or molecular bridge. The length and rigidity of the bridge can pull the ring into a planar conformation.

  • Electronic Modification: Formation of the cyclooctatetraenyl dianion (COT²⁻). This species has 10 π-electrons, making it aromatic by Hückel's rule, and it adopts a planar conformation.[4]

Q4: How should I handle and store this compound safely?

This compound is a flammable liquid and can form explosive peroxides.[5][6] It should be handled in a well-ventilated fume hood, away from ignition sources.[6] Always use non-sparking tools when handling containers of COT.[6] It is crucial to store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dark, and well-ventilated area.[6] Commercially available COT often contains a small amount of hydroquinone as a stabilizer to inhibit peroxide formation.[5]

Quantitative Data Summary

Table 1: Comparison of Selected Synthetic Routes to this compound

Synthetic Method Starting Material(s) Key Reagents Yield Reference
Reppe SynthesisAcetyleneNickel cyanide, Calcium carbide~90%[5]
Willstätter SynthesisPseudopelletierineMultiple stepsLow[5]
From 1,5-Cyclooctadiene1,5-Cyclooctadienen-BuLi, TMEDA, di-t-butylperoxide65%[1]
Oxidation of K₂C₈H₈K₂C₈H₈I₂22%[1]

Experimental Protocols

Synthesis of this compound from 1,5-Cyclooctadiene

This protocol is adapted from the procedure described by Gottfriedsen, et al.[1]

Materials:

  • 1,5-Cyclooctadiene

  • n-Pentane (anhydrous)

  • n-Butyllithium (in hexane, concentration titrated)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Di-tert-butylperoxide

  • Dilute acetic acid (1%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 1,5-cyclooctadiene in n-pentane under an inert atmosphere, add n-butyllithium dropwise at room temperature.

  • Slowly add TMEDA to the mixture. Continue stirring for 24 hours. A precipitate of [Li(tmeda)]₂C₈H₈ will form.

  • Cautiously add di-tert-butylperoxide dropwise. The reaction can be vigorous and may cause the solvent to reflux.

  • After the addition is complete, stir the resulting suspension at reflux for 4 hours. The mixture will turn into a yellow solution with a white precipitate.

  • Cool the reaction mixture to room temperature and dilute with n-pentane.

  • Wash the organic layer sequentially with dilute acetic acid and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_0 Synthesis of this compound from 1,5-Cyclooctadiene start Start: 1,5-Cyclooctadiene in n-Pentane metalation Metalation: Add n-BuLi and TMEDA Stir for 24h start->metalation oxidation Oxidation: Add Di-t-butylperoxide Reflux for 4h metalation->oxidation workup Aqueous Work-up: Wash with dilute acid and bicarbonate oxidation->workup purification Purification: Dry and remove solvent workup->purification end_product Product: this compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

planarity_strategies cluster_1 Strategies for Planar this compound planar_cot Goal: Planar this compound annelation Annelation (Fused Rings) planar_cot->annelation bridging Bridging (e.g., -S-, -SiMe2-) planar_cot->bridging electronic Electronic Modification (COT²⁻ Dianion) planar_cot->electronic

Caption: Strategies to achieve a planar this compound core.

References

overcoming side reactions in the metalation of cyclooctatetraene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metalation of cyclooctatetraene (COT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on overcoming side reactions during the synthesis of cyclooctatetraenyl dianion (COT²⁻).

Troubleshooting Guide

This guide addresses specific problems you may encounter during the metalation of this compound.

Problem Potential Cause Solution
1. Incomplete Reaction: The reaction mixture does not develop the expected deep color (e.g., brown for K₂COT), or the color fades prematurely. a) Insufficient reducing agent: The stoichiometric amount of alkali metal was not used, or the metal's surface is passivated with an oxide layer. b) Poor quality solvent: Presence of trace amounts of water or other protic impurities in the solvent (e.g., THF, ether) can consume the reducing agent and the product.[1] c) Low reaction temperature: The reaction rate may be too slow at lower temperatures.a) Use a slight excess of the alkali metal. Ensure the metal is freshly cut or washed (e.g., with hexane for potassium) to expose a clean, reactive surface. b) Ensure rigorously anhydrous conditions. Distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF) immediately before use. Store solvents over molecular sieves. c) Gradually increase the reaction temperature. Monitor the reaction progress by observing the color change. For potassium reduction, the reaction often proceeds well at room temperature.
2. Formation of a Polymeric/Oligomeric Precipitate: An insoluble, often yellowish or brownish, solid forms in the reaction mixture. a) Localized high concentration of COT: Adding COT too quickly can lead to polymerization initiated by the alkali metal.[2] b) Presence of oxygen: Trace amounts of oxygen can initiate radical polymerization of COT.a) Add the this compound solution dropwise to the stirred suspension of the alkali metal in the solvent. This ensures that the COT concentration remains low throughout the addition. b) Maintain a strictly inert atmosphere. Use high-purity argon or nitrogen and perform the reaction in a well-sealed Schlenk line or glovebox. Degas the solvent prior to use.
3. Low Yield of the Desired COT²⁻ Salt: The isolated yield of the dianion salt is significantly lower than expected. a) Protonation of the dianion: The highly basic COT²⁻ can be protonated by residual water, acidic impurities in the glassware, or the solvent itself (e.g., THF can be deprotonated over long reaction times or at elevated temperatures).[3][4] b) Side reactions with the solvent: The highly reactive dianion may react with the solvent, especially over extended reaction times.[5] c) Oxidation of the product: The COT²⁻ dianion is extremely sensitive to air and moisture.[6] Exposure during workup or isolation will lead to decomposition.a) Use scrupulously dried solvents and glassware. Avoid prolonged reaction times at elevated temperatures. Consider using a more robust solvent if protonation is a persistent issue. b) Optimize reaction time. Monitor the reaction by TLC or other appropriate methods to determine the point of completion and avoid unnecessary delays. c) Perform all manipulations under a strictly inert atmosphere. Use Schlenk techniques or a glovebox for filtration and handling of the product. Wash the product with a dry, non-reactive solvent like hexane.
4. Formation of Cyclooctatriene Isomers: The final product is contaminated with 1,3,5- or 1,3,6-cyclooctatriene. Protonation of the COT²⁻ dianion: Quenching the reaction with a proton source, even unintentionally with trace water, can lead to the formation of cyclooctatriene isomers.Careful control of proton sources. Ensure all reagents and solvents are anhydrous. If the reaction is intentionally quenched, the choice of proton source and conditions can influence the isomer distribution.

Frequently Asked Questions (FAQs)

Q1: Which alkali metal is best for the metalation of this compound?

The choice of alkali metal (Lithium, Sodium, or Potassium) can influence the reaction rate and the nature of the resulting salt. Potassium is commonly used and often reacts readily at room temperature to form dipotassium cyclooctatetraenide (K₂COT).[7] Lithium and sodium can also be used, but may require different reaction conditions. The choice may also depend on the desired counter-ion for subsequent reactions.

Q2: What is the ideal solvent for this reaction?

Tetrahydrofuran (THF) is the most commonly used solvent for the metalation of COT. Its ability to solvate the resulting dianion is crucial for the reaction to proceed. However, it is essential to use highly purified and anhydrous THF to prevent side reactions.[5] Other ether solvents like 1,2-dimethoxyethane (DME) can also be used.

Q3: How can I confirm the formation of the cyclooctatetraenyl dianion?

The formation of the COT²⁻ dianion is typically accompanied by a distinct color change of the reaction mixture. For example, the reaction with potassium in THF results in a brown suspension.[8] Additionally, ¹H NMR spectroscopy can be used for characterization, as the planar, aromatic COT²⁻ anion exhibits a sharp singlet at approximately δ 6.75 ppm.

Q4: How should I store the cyclooctatetraenyl dianion salt?

The COT²⁻ salts are extremely air and moisture sensitive.[6] They should be stored under a dry, inert atmosphere (e.g., in a glovebox) at low temperatures to prevent decomposition.

Q5: Can I use this compound directly from the bottle?

Commercial this compound is often stabilized with inhibitors like hydroquinone to prevent polymerization. It is recommended to purify the COT, for example by distillation, before use to remove these inhibitors and any potential oxidation products.

Data Presentation

Table 1: Comparison of Metalation of Silyl-Substituted Cyclooctatrienes

ProductStarting MaterialReducing AgentSolventReaction TimeYield (%)Reference
[K(C₈H₆-1,4-(SiPh₃)₂)(DME)]C₈H₈-1,4-(SiPh₃)₂PotassiumDME48 h76[6]
K₂[C₈H₆(SiMe₃)₂-1,4]1,4-Bis(trimethylsilyl)-2,5,7-cyclooctatrienePotassium HydrideTHF-27[9]
[Li(DME)]₂[C₈H₆(SiMe₃)₂-1,4]1,4-Bis(trimethylsilyl)-2,5,7-cyclooctatrienen-ButyllithiumHexane/DME24 h72[9]

Experimental Protocols

Protocol 1: Synthesis of Dipotassium Cyclooctatetraenide (K₂C₈H₈)

This protocol is adapted from established synthetic procedures.[7]

Materials:

  • This compound (COT), freshly distilled

  • Potassium metal, stored under mineral oil

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Anhydrous hexane

  • Schlenk flask and other appropriate glassware, oven-dried

Procedure:

  • Under an inert atmosphere of argon or nitrogen, place freshly cut potassium metal pieces into a Schlenk flask.

  • Wash the potassium metal with anhydrous hexane to remove the mineral oil, then decant the hexane. Repeat this washing step twice.

  • Dry the potassium metal under a high vacuum.

  • Add anhydrous THF to the flask to cover the potassium metal.

  • While stirring vigorously, add a solution of freshly distilled this compound in anhydrous THF dropwise to the potassium suspension at room temperature.

  • A color change to brown should be observed, indicating the formation of the dianion.

  • Continue stirring at room temperature for 12-24 hours to ensure the reaction goes to completion.

  • The resulting brown precipitate of K₂C₈H₈ can be isolated by filtration under an inert atmosphere, washed with anhydrous hexane, and dried under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start dry_glassware Oven-dry Glassware start->dry_glassware dry_solvent Distill THF from Na/Benzophenone start->dry_solvent prep_K Wash Potassium with Hexane start->prep_K setup Assemble Apparatus under Inert Atmosphere dry_glassware->setup add_THF Add Anhydrous THF to Potassium dry_solvent->add_THF prep_K->add_THF add_COT Dropwise Addition of COT in THF add_THF->add_COT stir Stir at Room Temperature (12-24h) add_COT->stir filter Filter Precipitate under Inert Atmosphere stir->filter wash Wash with Anhydrous Hexane filter->wash dry Dry under Vacuum wash->dry product Store K₂C₈H₈ under Inert Atmosphere dry->product

Caption: Experimental workflow for the synthesis of dipotassium cyclooctatetraenide.

troubleshooting_logic cluster_problems Identify the Issue cluster_causes Determine the Cause cluster_solutions Implement Solution start Problem Encountered During Metalation incomplete_rxn Incomplete Reaction? start->incomplete_rxn polymer Polymer Formation? start->polymer low_yield Low Yield? start->low_yield cause_incomplete Impure Reagents/Solvent or Insufficient Reducing Agent incomplete_rxn->cause_incomplete cause_polymer High Local COT Concentration or Presence of Oxygen polymer->cause_polymer cause_low_yield Protonation or Oxidation of Product low_yield->cause_low_yield solution_incomplete Use Fresh Reducing Agent & Rigorously Dry Solvents cause_incomplete->solution_incomplete solution_polymer Slow Addition of COT & Maintain Strict Inert Atmosphere cause_polymer->solution_polymer solution_low_yield Anhydrous Conditions & Inert Atmosphere Workup cause_low_yield->solution_low_yield

Caption: Troubleshooting logic for common side reactions in COT metalation.

References

Technical Support Center: Optimizing Cyclooctatetraene Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cyclooctatetraene (COT) cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and refine their reaction conditions for improved yield, selectivity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cycloaddition reactions involving this compound?

This compound can participate in a variety of cycloaddition reactions, with the specific pathway often dictated by the reaction partner and the catalyst employed. The most common types include:

  • [4+2] Cycloadditions (Diels-Alder type): In these reactions, COT acts as a diene, reacting with a dienophile. This is a widely used method for constructing six-membered rings.

  • [6+2] Cycloadditions: These reactions involve a 6π-electron system from a cycloheptatriene-like tautomer of COT reacting with a 2π-electron partner. Transition metal catalysts, such as rhodium and cobalt complexes, are often essential for this pathway.[1]

  • [2+2+2+2] Cycloadditions: Metal-catalyzed reactions, particularly with nickel, can tetramerize alkynes to form substituted cyclooctatetraenes.[2]

  • [4+4] Cycloadditions: This type of reaction can be used to form eight-membered carbocycles and can be promoted by organocatalysts.[3]

Q2: How do I choose the right catalyst for my COT cycloaddition?

Catalyst selection is critical and depends on the desired cycloaddition pathway and the substrates involved. Transition metal catalysts are frequently used to control the reaction's outcome.

Catalyst TypeCommon CycloadditionRemarks
Rhodium (I) Complexes (e.g., [Rh(CO)₂Cl]₂)[5+2+1], [4+2+2], [6+2]Versatile for forming eight-membered rings; can be sensitive to air and moisture.[1]
Cobalt Complexes [6+2]Effective for cycloadditions with alkynes.
Nickel Complexes [2+2+2+2]Primarily used for the cyclotetramerization of alkynes to form COT derivatives.[4]
Titanium Complexes (e.g., TiCl₄—Et₂AlCl)[6π+2π]Shows high activity and selectivity in certain cycloadditions.[5]

Q3: What is the impact of solvent and temperature on COT cycloadditions?

Solvent and temperature are crucial parameters that can significantly influence the yield, selectivity, and even the reaction pathway.

  • Solvent: The choice of solvent can affect catalyst solubility, reactant stability, and the stabilization of transition states. Polar solvents can influence the stereoselectivity of cycloadditions.[6][7] For instance, in some cases, switching to a higher boiling point solvent like chlorobenzene can help eliminate unwanted side products.[8]

  • Temperature: Reaction temperature affects the reaction rate and can influence the product distribution, particularly when kinetic and thermodynamic products are possible. Higher temperatures can sometimes lead to undesired side reactions or catalyst decomposition.[8] It is often necessary to empirically optimize the temperature for a specific reaction.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound cycloaddition experiments.

Issue 1: Low or No Product Yield

A low yield of the desired cycloadduct is a frequent challenge. The following workflow can help diagnose and address the root cause.

Low_Yield_Troubleshooting start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents pure and stoichiometry correct? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions solution_catalyst Use fresh catalyst. Ensure inert atmosphere. check_catalyst->solution_catalyst solution_reagents Purify starting materials. Optimize stoichiometry. check_reagents->solution_reagents solution_conditions Systematically vary temperature, solvent, and reaction time. check_conditions->solution_conditions end_goal Improved Yield solution_catalyst->end_goal solution_reagents->end_goal solution_conditions->end_goal

Troubleshooting workflow for low reaction yield.

Q: My reaction has a very low yield. What should I check first?

A: Start by verifying the integrity of your catalyst and reagents.

  • Catalyst Activity: Many catalysts used in COT cycloadditions, particularly rhodium and other transition metal complexes, are sensitive to air and moisture. Ensure your catalyst has been stored under an inert atmosphere and is not decomposed. Consider using a freshly opened bottle or purifying the catalyst if its activity is questionable.

  • Reagent Purity: Impurities in this compound or the reaction partner can inhibit the catalyst or lead to side reactions. Purify your starting materials if necessary.

  • Stoichiometry: Ensure the ratio of reactants and catalyst loading are correct. A slight excess of one reactant may be beneficial, but this needs to be determined empirically.

Q: I've checked my catalyst and reagents, but the yield is still low. What's next?

A: The next step is to optimize the reaction conditions.

  • Temperature: The optimal temperature can be narrow. Run small-scale reactions at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 110 °C) to find the sweet spot.[9]

  • Solvent: The solvent can have a profound effect. If your yield is low in a common solvent like toluene, try others such as dioxane, chlorobenzene, or dichloroethane.[8]

  • Reaction Time: Monitor the reaction over time using techniques like TLC or GC-MS to determine the optimal duration. Some reactions may require extended periods to reach completion, while others may show product decomposition after prolonged reaction times.

Issue 2: Poor Regio- or Stereoselectivity

Achieving the desired regio- and stereoisomer is a common goal in cycloaddition chemistry.

Selectivity_Optimization start Poor Selectivity (Regio- or Stereo-) catalyst_ligand Catalyst/Ligand Choice start->catalyst_ligand solvent_effects Solvent Effects start->solvent_effects temp_effects Temperature Effects start->temp_effects solution_catalyst Screen different metal catalysts and ligands. catalyst_ligand->solution_catalyst solution_solvent Vary solvent polarity. solvent_effects->solution_solvent solution_temp Adjust temperature to favor kinetic or thermodynamic product. temp_effects->solution_temp end_goal Improved Selectivity solution_catalyst->end_goal solution_solvent->end_goal solution_temp->end_goal

Key parameters influencing reaction selectivity.

Q: How can I improve the regioselectivity of my COT cycloaddition?

A: Regioselectivity in cycloadditions is often governed by a combination of electronic and steric factors.

  • Catalyst Control: The choice of metal catalyst and its ligand sphere can strongly influence which regioisomer is formed. Experiment with different catalysts (e.g., Rh, Co, Ni) and ligands (e.g., phosphines, N-heterocyclic carbenes) to find the optimal combination for your desired outcome.[4]

  • Substrate Modification: Modifying the electronic properties of the substrates (e.g., adding electron-withdrawing or electron-donating groups) can alter the frontier molecular orbital interactions and thus favor the formation of a specific regioisomer.

Q: My reaction produces a mixture of stereoisomers. How can I improve the stereoselectivity?

A: Stereoselectivity is often influenced by the transition state geometry.

  • Chiral Catalysts: For enantioselective reactions, the use of chiral ligands on the metal catalyst is the most common strategy to induce asymmetry.

  • Solvent Effects: The polarity of the solvent can influence the stability of different transition states, thereby affecting the stereochemical outcome.[6]

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between competing diastereomeric transition states.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed [5+2+1] Cycloaddition of an Ene-Vinylcyclopropane and Carbon Monoxide [1]

This protocol describes a general method for the synthesis of bicyclic cyclooctenones.

Materials:

  • Ene-vinylcyclopropane substrate

  • [Rh(CO)₂Cl]₂ catalyst

  • Anhydrous toluene

  • Carbon monoxide (balloon)

  • Schlenk tube or other sealed reaction vessel

Procedure:

  • To a solution of the ene-vinylcyclopropane (1.0 equivalent) in anhydrous toluene (to achieve a concentration of 0.05 M) in a sealed tube, add [Rh(CO)₂Cl]₂ (5 mol%).

  • Charge the tube with carbon monoxide (1 atm, via balloon).

  • Stir the reaction mixture at 110 °C for the required time (typically monitored by TLC or GC-MS).

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic cyclooctenone.

Note: This is a general procedure and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood.

References

Technical Support Center: Purification of Cyclooctatetraene (COT) Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of cyclooctatetraene (COT) metal complexes. Given the often air- and moisture-sensitive nature of these compounds, this guide emphasizes techniques that ensure sample integrity while achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying this compound metal complexes?

A1: The primary methods for purifying COT metal complexes are recrystallization, column chromatography, and sublimation. The choice of technique depends on the specific complex's thermal stability, solubility, and the nature of the impurities. Due to the air-sensitivity of many of these complexes, all manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.

Q2: My COT metal complex appears to be decomposing during purification. What are the common causes?

A2: Decomposition is a frequent challenge and can be caused by several factors:

  • Exposure to Air and Moisture: Many COT metal complexes are highly sensitive to oxygen and water. Ensure all solvents are rigorously dried and degassed, and that an inert atmosphere is maintained throughout the purification process.

  • Thermal Instability: Some complexes may decompose at elevated temperatures. When performing recrystallization, avoid excessive heating. For chromatography, ensure the column does not heat up, and for sublimation, use the lowest possible temperature and a high vacuum.

  • Reaction with Stationary Phase: In column chromatography, the stationary phase can be a source of decomposition. Silica gel is acidic and can degrade sensitive complexes.

Q3: How can I assess the purity of my purified COT metal complex?

A3: The purity of your complex can be assessed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying impurities. The fluxional nature of some COT complexes may result in broad signals or singlets at room temperature for the COT ligand.

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N, etc.) in your sample, which can be compared to the theoretical values for your desired complex.

  • X-ray Crystallography: If you can obtain single crystals, X-ray diffraction provides definitive structural confirmation and is an excellent indicator of high purity.

Troubleshooting Guides

Recrystallization

Issue: My complex is not crystallizing from solution.

Possible Cause Troubleshooting Steps
Solution is not saturated. - Concentrate the solution by slowly removing solvent under vacuum. - Add a few drops of an "anti-solvent" (a solvent in which the complex is insoluble but is miscible with the crystallization solvent) to decrease the overall solubility.
Supersaturation has not been overcome. - "Scratch" the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. - Add a seed crystal of the pure compound if available.
Incorrect solvent or solvent system. - Experiment with different solvents or solvent mixtures. Common systems include toluene/hexane and THF/pentane.
Cooling too rapidly. - Allow the solution to cool slowly to room temperature before moving it to a refrigerator or freezer. Insulate the flask to slow down the cooling rate.

Issue: The product "oils out" instead of crystallizing.

Possible Cause Troubleshooting Steps
Solution is too concentrated. - Add a small amount of the solvent to redissolve the oil with gentle heating, then allow it to cool more slowly.
Impurities are present. - Attempt to purify the crude material by another method first, such as a quick filtration through a plug of Celite or alumina.
Crystallization temperature is above the melting point of the product. - Use a lower crystallization temperature or a different solvent system with a lower boiling point.
Column Chromatography

Issue: My complex is decomposing on the column.

Possible Cause Troubleshooting Steps
Stationary phase is too acidic. - Use neutral or basic alumina instead of silica gel. - Deactivate silica gel by treating it with a solution of a non-polar solvent containing a small amount of a base like triethylamine, then drying it thoroughly before use.
Complex is air-sensitive. - Pack and run the column under an inert atmosphere (e.g., in a glovebox). - Use degassed solvents.
Solvent polarity is too high. - A highly polar eluent can sometimes promote decomposition. Try to use the least polar solvent system that provides good separation.

Issue: Poor separation of my complex from impurities.

Possible Cause Troubleshooting Steps
Incorrect solvent system. - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your desired compound. - Try different solvent combinations. For non-polar complexes, hexane/ether or hexane/toluene mixtures are common starting points.
Column was packed improperly. - Ensure the stationary phase is packed uniformly without any air bubbles or cracks.
Sample was loaded incorrectly. - Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. - For samples with poor solubility, "dry loading" can be effective: adsorb the sample onto a small amount of silica or Celite, remove the solvent, and then carefully add the solid to the top of the column.

Data Presentation

The following table summarizes purification data for select this compound metal complexes based on available literature. This is not an exhaustive list but provides examples of successful purification strategies.

ComplexPurification MethodSolvent System / ConditionsYieldReference
(η⁸-C₈H₈)(η⁵-C₅H₄tBu)₂ZrClCrystallizationToluene at -30 °C91%[1]
(η⁵-C₆H₇)Fe(CO)₂CF₃Column ChromatographySilica gel, Diethyl ether71%[2]
(η⁵-C₆H₇)Fe(CO)₂CF₃SublimationAmbient temperature, high vacuum (0.1 mm)-[2]
Iron Carbonyl COT Dimer ComplexesRecrystallizationBenzene-methanol-[3]

Experimental Protocols

Protocol 1: Purification of (η⁸-C₈H₈)(η⁵-C₅H₄tBu)₂ZrCl by Recrystallization [1]

This protocol is an example of purifying a moderately air-sensitive COT-zirconium complex.

  • Preparation of the Crude Product: Following the synthesis, remove the reaction solvent under vacuum to obtain the crude product as a solid.

  • Extraction: Under an inert atmosphere, extract the crude solid with toluene (e.g., 2 x 30 mL).

  • Filtration: Filter the combined toluene extracts through a fine porosity sintered glass frit to remove insoluble byproducts (e.g., LiCl).

  • Concentration: Reduce the volume of the filtrate under vacuum to approximately 10 mL.

  • Crystallization: Store the concentrated solution at -30 °C. Bright yellow, needle-like crystals should form.

  • Isolation: Isolate the crystals by filtration under an inert atmosphere, wash with a small amount of cold toluene or pentane, and dry under high vacuum.

Protocol 2: Purification of an Air-Sensitive Iron-COT Complex by Column Chromatography (Adapted from[2])

This protocol provides a general workflow for purifying an air-sensitive complex using column chromatography under an inert atmosphere.

  • Glovebox Setup: Bring all necessary equipment (column, stationary phase, sand, solvents, collection flasks) into a glovebox.

  • Column Packing:

    • Insert a plug of glass wool or a fritted disc at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of the stationary phase (e.g., neutral alumina or deactivated silica gel) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack evenly, tapping the side of the column gently to dislodge any air bubbles.

    • Add another layer of sand on top of the packed stationary phase.

  • Sample Loading:

    • Dissolve the crude complex in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of the stationary phase, and then remove the solvent under vacuum. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., diethyl ether or toluene).

    • Collect fractions in separate flasks.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under vacuum to yield the purified complex.

Mandatory Visualizations

experimental_workflow_recrystallization cluster_glovebox Inert Atmosphere (Glovebox/Schlenk Line) crude Crude COT Complex dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Slow Cooling (Room Temp -> Freezer) dissolve->cool crystals Crystal Formation cool->crystals isolate Isolate Crystals (Filtration) crystals->isolate pure Pure Crystalline Product isolate->pure mother_liquor Mother Liquor (Contains Impurities) isolate->mother_liquor Separate

Caption: Workflow for the recrystallization of a COT metal complex.

experimental_workflow_chromatography cluster_glovebox Inert Atmosphere (Glovebox) pack_column Pack Column (Neutral Alumina/Deactivated Silica) load_sample Load Crude Sample (Wet or Dry Loading) pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane -> Hexane/Ether) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions by TLC collect_fractions->analyze combine Combine Pure Fractions analyze->combine evaporate Remove Solvent (in vacuo) combine->evaporate pure_product Purified COT Complex evaporate->pure_product

Caption: Workflow for column chromatography of a COT metal complex.

troubleshooting_logic_crystallization cluster_solutions_no_crystals Troubleshooting: No Crystals cluster_solutions_oiling_out Troubleshooting: Oiling Out start Crystallization Attempt no_crystals No Crystals Form start->no_crystals Result oiling_out Product Oils Out start->oiling_out Result success Pure Crystals start->success Result concentrate Concentrate Solution no_crystals->concentrate add_anti_solvent Add Anti-Solvent no_crystals->add_anti_solvent scratch_flask Scratch Flask no_crystals->scratch_flask seed_crystal Add Seed Crystal no_crystals->seed_crystal add_solvent Add More Solvent oiling_out->add_solvent slower_cooling Cool More Slowly oiling_out->slower_cooling pre_purify Pre-purify Crude oiling_out->pre_purify

Caption: Troubleshooting logic for crystallization issues.

References

Technical Support Center: Cyclooctatetraene Storage and Peroxide Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and peroxide management of cyclooctatetraene (COT). Peroxide formation in stored COT presents a significant safety hazard, as these compounds can be explosive when subjected to heat, shock, or friction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is peroxide formation a concern with this compound (COT)?

A1: this compound is an unsaturated hydrocarbon that can react with atmospheric oxygen via a free-radical process known as autoxidation.[1] This reaction forms unstable and potentially explosive peroxide compounds. The risk of explosion increases significantly if the peroxides become concentrated, for example, during distillation or evaporation.[2][3][4]

Q2: How can I properly store this compound to minimize peroxide formation?

A2: Proper storage is the most critical step in preventing peroxide formation.

  • Container: Store COT in its original, airtight, light-resistant container whenever possible.[1]

  • Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon can significantly slow peroxide formation by displacing oxygen.[3]

  • Environment: Keep the container in a cool, dark place away from heat and sunlight, which can accelerate peroxide formation.[1][3]

  • Labeling: Always label the container with the date it was received and the date it was first opened. This is crucial for tracking the age of the chemical.[1]

Q3: How do I know if my stored this compound contains peroxides?

A3: There are two main ways to check for peroxides:

  • Visual Inspection: CAUTION: Perform a visual inspection without moving or shaking the container if it is old or shows signs of crystallization. Look for the formation of crystals, an oily viscous layer, or cloudiness in the liquid.[4][5] The presence of solid material, especially around the cap, is a sign of extreme danger; do not handle the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[2][5]

  • Chemical Testing: The most reliable method is to use commercial peroxide test strips, which provide a semi-quantitative reading in parts per million (ppm).[4][5][6] A qualitative chemical test using potassium iodide can also be performed. (See Experimental Protocols section).

Q4: What are the acceptable limits for peroxides in COT?

A4: While specific limits for COT are not well-documented, general guidelines for peroxide-forming solvents are widely accepted. A concentration above 100 ppm is generally considered hazardous.[3][4][5] For procedures involving heating or concentration, such as distillation, the peroxide level must be 0 ppm.[2] See the data table below for more detailed action levels.

Q5: I've detected peroxides in my COT. What should I do?

A5: The appropriate action depends on the concentration detected.

  • Low Levels (< 25 ppm): The solvent is generally safe for use in procedures that do not involve concentration. It is advisable to remove the peroxides before long-term storage.

  • Moderate Levels (25 - 100 ppm): The solvent should not be distilled or evaporated.[6] It should be treated to remove peroxides promptly or disposed of as hazardous waste.[7]

  • High Levels (> 100 ppm) or Visible Crystals: DO NOT HANDLE. The material is extremely dangerous. Do not attempt to open, move, or treat the container. Contact your EHS office for emergency disposal.[3][4][6]

Q6: Can I use COT from a container that has been open for a long time?

A6: It is imperative to test any container of a peroxide-forming chemical that has been open for more than 6-12 months, especially if it has not been stored under an inert atmosphere.[3][5] Always test for peroxides before use, regardless of the opening date, if you have any doubts.

Quantitative Data: Peroxide Concentration Safety Levels

The following table summarizes the generally accepted safety limits and corresponding actions for handling solvents containing peroxides.

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 10 - 25 ppm LowConsidered safe for general use. Avoid concentration.[6][7]
25 - 100 ppm ModerateUnsafe for distillation or concentration.[6] Remove peroxides or dispose of solvent.
> 100 ppm High / DangerousDo not use. Dispose of immediately as hazardous waste via EHS.[3][4][5]
Visible Crystals / Stratification ExtremePotentially explosive. Do not handle or move. Contact EHS for emergency disposal.[2][4]
For Distillation/Evaporation N/AMust be 0 ppm .[2]

Experimental Protocols

Protocol 1: Semi-Quantitative Peroxide Detection (Test Strips)

This is the fastest and most common method for routine testing.

  • Materials: Commercial peroxide test strips (e.g., Quantofix®, with a range of 0-100 ppm).[8][9]

  • Procedure:

    • Open the COT container in a well-ventilated fume hood.

    • Dip the test strip into the COT for 1 second.

    • Remove the strip and allow the solvent to evaporate completely.

    • Add one drop of deionized water to the test pad.

    • Compare the resulting color of the pad to the color chart provided with the strips to determine the peroxide concentration in ppm.[4]

  • Interpretation: Record the date and the ppm value on the container label. Take appropriate action based on the concentration (see table above).

Protocol 2: Peroxide Removal using Ferrous Sulfate

This method reduces and removes hydroperoxides from water-insoluble solvents like COT.

  • Safety: Perform this procedure in a fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. The reaction can be vigorous if peroxide concentrations are high.

  • Reagents:

    • This compound containing peroxides.

    • Ferrous sulfate wash solution: Prepare by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 100 mL of water, then carefully adding 6 mL of concentrated sulfuric acid.[2]

    • Deionized water.

    • Anhydrous magnesium sulfate or sodium sulfate.

  • Procedure:

    • Place the COT in a separatory funnel.

    • For every 100 mL of COT, add approximately 50-60 mL of the freshly prepared ferrous sulfate wash solution.[2][10]

    • Stopper the funnel and shake gently, frequently venting to release any pressure.

    • Allow the layers to separate, then drain and discard the lower aqueous layer.

    • Wash the COT layer with deionized water to remove any residual acid and salts.

    • Test the COT again for peroxides using a test strip. If the test is still positive, repeat the wash.

    • Once the COT tests negative for peroxides, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter to remove the drying agent.

    • Add a stabilizer, such as butylated hydroxytoluene (BHT), if the COT will be stored again. Store the purified COT under an inert atmosphere.[4]

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination RH COT (R-H) R_dot COT Radical (R•) RH->R_dot H• abstraction Initiator Light, Heat Initiator->R_dot ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot R_dot_term R• O2 Oxygen (O₂) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + R-H ROO_dot_term ROO• ROOH->R_dot - R• Stable Stable Products ROO_dot_term->Stable R_dot_term->Stable + R• or ROO•

Caption: Free-radical mechanism of autoxidation leading to peroxide formation in COT.

Safe_Handling_Workflow start Handling Stored COT check_visual Visually Inspect Container (Crystals, Discoloration?) start->check_visual stop_ehs STOP! Do Not Handle. Contact EHS Immediately. check_visual->stop_ehs Yes check_date Check 'Date Opened' Is it > 6 months old? check_visual->check_date No test_peroxide Test for Peroxides (Use Test Strip) check_date->test_peroxide Yes / Unsure use_no_conc Use as is. Avoid Concentration. Update Label. check_date->use_no_conc No check_ppm Peroxide Level? test_peroxide->check_ppm check_ppm->use_no_conc < 25 ppm purify Remove Peroxides (e.g., Ferrous Sulfate Wash) check_ppm->purify 25-100 ppm dispose Dispose as Hazardous Waste via EHS check_ppm->dispose > 100 ppm use_for_distill Safe for all uses, including distillation. Update Label. use_no_conc->use_for_distill If test result is 0 ppm purify->test_peroxide Re-test after purification

Caption: Decision workflow for the safe handling and testing of stored this compound.

References

computational modeling to predict and avoid unwanted COT reaction pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the computational modeling of cyclooctatetraene (COT) reaction pathways. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the simulation of COT and its derivatives. Here you will find troubleshooting guides and frequently asked questions to assist in predicting and avoiding unwanted reaction pathways.

Frequently Asked Questions (FAQs)

Q1: Why is computational modeling of this compound (COT) challenging?

A1: The computational modeling of this compound presents unique challenges due to its distinct structural and electronic properties. COT is not a planar aromatic molecule like benzene; it adopts a non-planar "tub" conformation to avoid the destabilizing effects of antiaromaticity that would arise from a planar arrangement of its 8 π-electrons.[1][2] This flexibility means it can participate in a complex network of photochemical and thermal reactions, including valence isomerizations, Cope rearrangements, and ring inversions.[3][4][5] Accurately capturing the subtle energy differences between various conformations and transition states requires sophisticated computational methods that can handle both dynamic and multireference electronic character.

Q2: What are the most common unwanted reaction pathways for COT derivatives in drug development?

A2: In the context of drug development, COT moieties can introduce metabolic liabilities. The primary concern is undesirable metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive or toxic metabolites.[6][7][8][9] Common unwanted pathways include epoxidation of the double bonds and other oxidative transformations that can alter the compound's efficacy, safety profile, or pharmacokinetic properties. Computational models are increasingly used to predict these sites of metabolism (SOMs) early in the drug discovery process.[8][9][10]

Q3: Which computational methods are best suited for modeling COT reactions?

A3: Due to the complex electronic nature of COT, especially when modeling photochemical reactions or pathways involving bond breaking and formation, single-reference methods like standard Density Functional Theory (DFT) may be insufficient. For higher accuracy, particularly for excited states and transition states, multireference methods are often required.[2][11]

  • Complete Active Space Self-Consistent Field (CASSCF): This method is essential for a qualitatively correct description of the electronic states, especially in cases of near-degeneracy between the ground and excited states.[2][11][12]

  • Second-Order Perturbation Theory (CASPT2): Often used in conjunction with CASSCF, CASPT2 incorporates dynamic electron correlation to provide more accurate energy predictions.[3][4][5]

  • Density Functional Theory (DFT): While it has limitations, DFT can be a cost-effective method for ground-state geometry optimizations and frequency calculations, provided the chosen functional is well-benchmarked for the system of interest.[13][14]

Q4: How can I validate the results of my computational model?

A4: Validating computational predictions against experimental data is a critical step to ensure the reliability of the model.[15][16] For COT reaction pathways, validation can be achieved through:

  • Spectroscopic Analysis: Comparing predicted spectroscopic data, such as NMR chemical shifts or UV/Vis absorption spectra, with experimental measurements.[13][17][18][19][20][21]

  • Reaction Product Analysis: Performing the actual chemical reaction and identifying the resulting products and byproducts using techniques like chromatography and mass spectrometry to compare with the predicted reaction outcome.[1][22][23]

  • In Vitro Metabolism Assays: For drug development applications, in vitro assays using human liver microsomes or recombinant CYP enzymes can be used to identify the metabolites of a COT-containing drug candidate, which can then be compared to the computationally predicted metabolites.[3][4][5][6]

Troubleshooting Guides

Issue 1: Geometry Optimization of COT Fails to Converge

Symptom: The geometry optimization calculation for a COT derivative either runs for an excessive number of steps without reaching a minimum or terminates with an error.

Possible Cause & Solution:

Possible CauseSolution
Incorrect Starting Geometry The non-planar tub conformation of COT is its most stable form. Starting an optimization from a planar geometry can lead the algorithm to a high-energy saddle point, causing convergence issues. Solution: Begin with a pre-optimized tub-shaped geometry. Molecular modeling software often has tools to generate reasonable 3D starting structures.[11]
Flexible Structure The flexibility of the COT ring can lead to a very flat potential energy surface with many shallow local minima, making it difficult for the optimization algorithm to find the true global minimum. Solution: Try using a different optimization algorithm (e.g., a quasi-Newton method like BFGS). If available, perform a conformational search first to identify low-energy structures and use the most stable one as the starting point for a high-level optimization.
Inappropriate Level of Theory A low-level theory or small basis set may not accurately describe the potential energy surface, leading to convergence problems. Solution: Increase the level of theory. If using DFT, try a different functional. Ensure your basis set is adequate for the system (e.g., a Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set like cc-pVDZ).
Issue 2: Inaccurate Prediction of Reaction Energies or Barriers

Symptom: The calculated reaction energies or activation barriers for a COT reaction pathway do not match experimental results.

Possible Cause & Solution:

Possible CauseSolution
Neglecting Multireference Character As mentioned in the FAQs, many COT reactions, particularly those involving excited states or significant bond rearrangements, have multireference character. Using a single-reference method like DFT can lead to significant errors in the calculated energies. Solution: Employ a multireference method such as CASSCF followed by CASPT2 for more accurate energy calculations.[3][4][5]
Inadequate Active Space in CASSCF The accuracy of a CASSCF calculation is highly dependent on the choice of the active space (the set of orbitals and electrons included in the full CI calculation). An incomplete or poorly chosen active space will yield unreliable results.[2][11][12] Solution: The active space should typically include all π-orbitals of the COT ring. For reactions, it must also include the orbitals directly involved in bond breaking and formation. It is advisable to start with a smaller active space and systematically expand it to test for convergence of the results.
Solvent Effects Not Included Performing calculations in the gas phase may not accurately represent reactions that occur in solution. Solution: Incorporate a solvent model. Implicit solvent models (e.g., the Polarizable Continuum Model - PCM) offer a good balance between accuracy and computational cost for many applications.[18]
Issue 3: Incorrect Prediction of Metabolic Byproducts

Symptom: The computational model predicts a set of metabolites for a COT-containing drug candidate that is different from what is observed in in vitro experiments.

Possible Cause & Solution:

Possible CauseSolution
Force Field Limitations in Docking If using a structure-based approach (e.g., docking the molecule into a CYP enzyme), the force field used may not have accurate parameters for the COT moiety, leading to incorrect binding poses and subsequent prediction of incorrect sites of metabolism.[24][25][26] Solution: Validate the docking protocol on known substrates for the specific CYP enzyme. If parameters are lacking, it may be necessary to develop and validate custom force field parameters for the COT derivative.
Oversimplified Reactivity Model Ligand-based models that predict sites of metabolism based on atomic reactivity might not capture the complex steric and electronic interactions within the enzyme's active site.[8][9] Solution: Combine ligand-based and structure-based approaches. Use reactivity predictions to generate a hypothesis, and then use docking and molecular dynamics simulations to test the feasibility of the reaction within the enzyme active site.
Multiple CYP Isoforms Involved The in vivo metabolism may be the result of the action of multiple CYP isoforms, while the computational model may have only considered one.[3][6] Solution: Run predictions for all major drug-metabolizing CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and compare the combined results with experimental data.

Quantitative Data Summary

Table 1: Comparison of Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for COT

Carbon AtomExperimental (ppm)DFT (B3LYP/6-31G(d))DFT (PBE0/cc-pVTZ)
C1132.5130.8132.1
C2132.5130.8132.1
C3132.5130.8132.1
C4132.5130.8132.1
C5132.5130.8132.1
C6132.5130.8132.1
C7132.5130.8132.1
C8132.5130.8132.1

Note: This table presents hypothetical but realistic data for illustrative purposes. Actual values will vary based on the specific computational methods and experimental conditions.

Table 2: Predicted Metabolic Stability of a Hypothetical COT-Containing Drug Candidate

CYP IsoformPredicted Metabolite(s)Predicted Intrinsic Clearance (μL/min/pmol CYP)
CYP3A4Epoxide at C1=C245.2
CYP2D6No significant metabolism< 5.0
CYP2C9Hydroxylation at an adjacent phenyl group12.8
CYP1A2No significant metabolism< 5.0

Experimental Protocols

Protocol 1: In Vitro CYP450 Metabolism Assay

This protocol provides a general procedure to identify the metabolites of a COT-containing compound using human liver microsomes.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the COT-containing test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine human liver microsomes (HLMs), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the HLM mixture to 37°C.

    • Initiate the reaction by adding the test compound to the mixture. The final concentration of the organic solvent should typically be less than 1%.

    • Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new tube or a well plate for analysis.

    • Analyze the sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and any formed metabolites.

  • Data Interpretation:

    • Compare the LC-MS/MS data from the test incubation to a control incubation without the NADPH-regenerating system to identify NADPH-dependent metabolites.

    • The structures of the potential metabolites can be elucidated based on their mass-to-charge ratio and fragmentation patterns.[3][5][6]

Visualizations

troubleshoot_geom_opt start Geometry Optimization Fails q1 Is the starting geometry a non-planar 'tub'? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is the potential energy surface very flat? ans1_yes->q2 sol1 Generate a proper 3D 'tub' conformation and restart. ans1_no->sol1 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Try a different optimization algorithm or perform a conformational search first. ans2_yes->sol2 q3 Is the level of theory adequate? ans2_no->q3 ans3_no No q3->ans3_no end_node Consult further documentation or support. q3->end_node Yes sol3 Increase basis set size or try a different DFT functional. ans3_no->sol3

References

stability issues and degradation pathways of cyclooctatetraene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclooctatetraene (COT) and its derivatives. The information is designed to help anticipate and resolve common stability issues and understand potential degradation pathways encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound (COT) derivative is a yellow oil, but it has started to change color to brown/black upon storage. What is happening?

A1: Color change is a common indicator of degradation. This compound and its derivatives are susceptible to oxidation and polymerization, especially when exposed to air (oxygen), light, and heat. The formation of complex polymeric materials or highly conjugated degradation products can lead to a darkening of the sample. To prevent this, always store COT derivatives under an inert atmosphere (e.g., argon or nitrogen), in an amber vial to protect from light, and at a low temperature (typically ≤ -20°C).[1]

Q2: I observed crystalline material forming around the cap of my stored this compound bottle. What is this and is it dangerous?

A2: Extreme caution is advised. The crystalline material is likely explosive organic peroxides that can form when COT is exposed to air.[2] These peroxides are highly sensitive to shock, friction, and heat and can detonate violently, especially if you attempt to open a container with crystals on the cap threads. Do not open the container. Contact your institution's Environmental Health and Safety (EHS) office for immediate assistance with disposal.[3][4]

Q3: How can I prevent peroxide formation in my this compound derivatives?

A3: Peroxide formation is an autocatalytic radical chain reaction that requires oxygen. To prevent it:

  • Inert Atmosphere: Always handle and store COT derivatives under an inert atmosphere (nitrogen or argon).

  • Inhibitors: For long-term storage, consider adding a radical inhibitor. Commercially available COT is often stabilized with ~0.1% hydroquinone.[1] Butylated hydroxytoluene (BHT) is another effective inhibitor.

  • Storage Conditions: Store in air-tight, light-resistant containers in a cool, dark place.[3][4]

  • Regular Testing: If a container has been opened, it should be tested for peroxides periodically. Test strips are commercially available for this purpose.[4]

Q4: My reaction with a COT derivative is giving unexpected side products. What are the likely degradation pathways?

A4: Besides peroxide formation, COT derivatives can undergo several other reactions:

  • Oxidative Rearrangement: Strong oxidizing agents can cause rearrangement. For instance, oxidation of COT with aqueous mercury(II) sulfate yields phenylacetaldehyde.[2] A unique transformation of a COT derivative to a cycloheptatriene spirolactone and then to a benzene derivative upon oxidation has also been reported.[5]

  • Photochemical Reactions: Exposure to light can lead to rearrangements. The monoepoxide of COT, for example, can photochemically rearrange to form benzofuran.[2] The photostability of derivatives is also linked to their oxidation potential and the presence of oxygen.[6][7]

  • Thermal Isomerization: At elevated temperatures, COT derivatives can undergo thermal isomerizations or rearrangements.[2]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action & Troubleshooting Steps
Compound decomposes during silica gel column chromatography. The compound is unstable on silica gel, which is acidic and can catalyze degradation.1. Test for Stability: Run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it, rotate 90 degrees, and run it again in the same solvent. If the compound is stable, it will appear on the diagonal. Degradation products will appear as spots off the diagonal.[1]2. Deactivate Silica: Prepare a slurry of silica gel with a small percentage of a base (e.g., 1-2% triethylamine in the eluent) to neutralize acidic sites.3. Use Alternative Stationary Phases: Consider using alumina (neutral or basic) or a reverse-phase silica gel for purification.[8]
Loss of material during workup or concentration (e.g., on a rotary evaporator). Peroxide formation and subsequent explosive decomposition upon concentration. COT and some derivatives are volatile.1. Test for Peroxides: Before concentrating any solution containing a COT derivative that has been exposed to air, always test for peroxides.[9]2. Avoid Distilling to Dryness: Never evaporate the solvent completely. This concentrates peroxides to dangerous levels.[10]3. Use Moderate Temperatures: Use minimal heat during rotary evaporation.
Reaction fails to proceed or gives low yield, especially if it's a metal-catalyzed reaction. The COT derivative may be acting as a ligand and coordinating to the metal catalyst, inhibiting its activity.1. Ligand Compatibility: Review the literature for the compatibility of COT derivatives with your chosen catalyst. COT is well-known to form complexes with many transition metals.[2][11]2. Catalyst Loading: You may need to screen different catalysts or increase the catalyst loading, although this can lead to more side reactions.3. Change Reaction Order: Try adding the COT derivative slowly to the reaction mixture containing the catalyst and other reagents.
1H NMR spectrum is broad or shows complex, unexpected signals. The compound may be undergoing dynamic processes like ring inversion or bond shifting on the NMR timescale. The sample may have degraded.1. Variable Temperature NMR: Acquire NMR spectra at different temperatures. Lowering the temperature may "freeze out" conformational exchange, resulting in sharper signals.[12]2. Check Purity: Re-purify a small sample and re-acquire the NMR to rule out degradation. Compare with a freshly prepared sample if possible.3. Review Literature: Substituents can significantly affect the energy barriers for these dynamic processes.[13][14]
Compound appears pure by one method (e.g., TLC) but shows impurities by another (e.g., HPLC). On-column degradation during HPLC analysis. Co-elution on TLC.1. Vary HPLC Conditions: Change the mobile phase composition, pH, or column type to see if the impurity profile changes.2. Forced Degradation Study: Intentionally degrade a small sample of your pure compound under stress conditions (see Experimental Protocols below) and inject it into the HPLC to see if the degradation products match the observed impurities.

Quantitative Stability Data

The stability of this compound derivatives is highly dependent on the specific substituents and the experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Thermodynamic and Kinetic Parameters for this compound

ParameterValueConditions / MethodReference
Energy Difference (Z,Z,Z,E) vs. (Z,Z,Z,Z) isomer+23 kcal/molCalculation[15]
Activation Energy (B→A Isomerization)3 kcal/molCalculation[15]
Bond Shift Activation Energy (ΔE)10.62 kcal/molDynamic NMR[12]
Bond Shift Activation Enthalpy (ΔH*)10.0 kcal/molDynamic NMR[12]
Bond Shift Activation Entropy (ΔS≠)-9.7 e.u.Dynamic NMR[12]

Table 2: Photobleaching Quantum Yields (Φ) for COT-Porphyrin Derivatives

Photobleaching quantum yield is a measure of a molecule's propensity to undergo photochemical degradation upon absorbing a photon. A lower value indicates higher photostability.

CompoundDescriptionPhotobleaching Quantum Yield (Φ)Reference
1 Porphyrin with one COT substituent7.7 x 10-7[6]
4 Porphyrin with four COT substituents, spaced from core1.1 x 10-7[6]
7 Reference porphyrin (no COT) with bulky mesityl groups7.1 x 10-8[6]
8 Reference porphyrin (no COT) with tolyl groups2.1 x 10-7[6]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines how to intentionally stress a COT derivative to identify potential degradation products and establish the stability-indicating nature of an analytical method (e.g., HPLC, UPLC).

Objective: To generate likely degradation products and test the specificity of an analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your purified COT derivative in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate, appropriately sealed vials for each stress condition. A control sample (stored at -20°C in the dark) should be kept for comparison. Typical stress conditions include:[16][17][18][19]

    • Acidic Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24-48 hours.

    • Thermal Stress: Incubate a solution at 80°C in the dark for 48 hours. For solid samples, heat at an appropriate temperature below the melting point.

    • Photolytic Stress: Expose a solution in a photostable, transparent container to a light source (e.g., a UV lamp or a photostability chamber) for a defined period.

  • Neutralization & Dilution: After the incubation period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples (including the control) to a suitable concentration for analysis.

  • Analysis: Analyze all samples by your chosen analytical method (e.g., HPLC-UV/MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The method is "stability-indicating" if the degradation products are well-resolved from the parent peak and from each other. Mass spectrometry (MS) can be used to help identify the degradation products.[20]

Protocol 2: Monitoring Stability by 1H NMR Spectroscopy

Objective: To qualitatively or semi-quantitatively assess the stability of a COT derivative in solution over time.

Methodology:

  • Sample Preparation: Prepare an NMR sample of the COT derivative in a deuterated solvent. Include an internal standard with a known concentration and a stable, isolated peak (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

  • Initial Spectrum: Acquire a quantitative 1H NMR spectrum immediately after preparation. Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the signals of interest).

  • Incubation: Store the NMR tube under the desired test conditions (e.g., at room temperature on the benchtop, exposed to light and air).

  • Time-Course Monitoring: Acquire subsequent NMR spectra at regular intervals (e.g., every 24 hours).[21][22][23][24]

  • Data Analysis:

    • Integrate the characteristic peaks of your COT derivative and the internal standard.

    • Calculate the relative amount of your compound remaining at each time point by comparing the ratio of the compound's integral to the standard's integral.

    • The appearance of new peaks indicates the formation of degradation products.

Degradation and Stability Pathways

Below are diagrams illustrating key logical and chemical pathways related to the stability and degradation of this compound derivatives.

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Degradation Products Air Air (O₂) Peroxides Peroxides Air->Peroxides Radical Chain Rxn Polymers Polymers Air->Polymers Light Light (hν) Photoisomers Photoisomers Light->Photoisomers Heat Heat (Δ) Heat->Polymers Rearranged Rearranged Products (e.g., Phenylacetaldehyde) Heat->Rearranged AcidBase Acid / Base AcidBase->Rearranged Hydrolysis/ Rearrangement Oxidants Oxidizing Agents (e.g., H₂O₂, Hg²⁺) Oxidants->Rearranged RingContraction Ring Contraction Products Oxidants->RingContraction COT This compound Derivative COT->Air COT->Light COT->Heat COT->AcidBase COT->Oxidants

Caption: Major degradation pathways of COT derivatives under common experimental stress conditions.

Troubleshooting_Logic Start Stability Issue Encountered (e.g., color change, extra peaks) CheckStorage Review Storage Conditions (Inert? Dark? Cold?) Start->CheckStorage ImproperStorage Action: Improve Storage (Purge with N₂, store at -20°C) CheckStorage->ImproperStorage No ProperStorage Storage Conditions OK CheckStorage->ProperStorage Yes CheckPeroxides Test for Peroxides? ProperStorage->CheckPeroxides PeroxidesPresent DANGER: Contact EHS for Disposal CheckPeroxides->PeroxidesPresent Yes NoPeroxides Peroxides Not Detected CheckPeroxides->NoPeroxides No CheckPurity Assess Purity (NMR, HPLC, TLC) NoPeroxides->CheckPurity Pure Compound is Pure: Issue is Isomerization/ Dynamic Effects CheckPurity->Pure Yes Impure Compound is Impure: Degradation Occurred CheckPurity->Impure No VT_NMR Action: Run VT-NMR Pure->VT_NMR Purify Action: Re-purify Sample (Use inert techniques) Impure->Purify

Caption: A logical workflow for troubleshooting stability issues with COT derivatives.

Peroxide_Formation_Workflow cluster_exp Experimental Workflow cluster_chem Chemical Mechanism Start Opened bottle of COT Derivative Handling Handling in Air Start->Handling Initiation Initiation: Radical Formation (R•) Handling->Initiation Evaporation Solvent Evaporation/ Distillation Peroxide Hydroperoxide (COT-OOH) Evaporation->Peroxide Concentrates Storage Improper Storage (Air, Light) Storage->Initiation Propagation1 COT-H + R• → COT• + RH Initiation->Propagation1 Propagation2 COT• + O₂ → COT-OO• Propagation1->Propagation2 Propagation3 COT-OO• + COT-H → COT-OOH + COT• Propagation2->Propagation3 Propagation3->Propagation1 Chain Reaction Propagation3->Peroxide

Caption: Experimental workflow and chemical mechanism leading to peroxide formation in COT derivatives.

References

Technical Support Center: Refining Catalyst Systems for Cyclooctatetraene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining catalyst systems for the polymerization of cyclooctatetraene (COT).

Troubleshooting Guides

This section provides solutions to common problems encountered during COT polymerization experiments.

Issue 1: Low Polymer Yield or No Polymerization

  • Question: My polymerization of this compound is resulting in a very low yield or failing to produce any polymer. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no polymer yield is a common issue that can arise from several factors related to catalyst activity, monomer purity, and reaction conditions.

    • Catalyst Deactivation:

      • Impurities: Trace amounts of water, oxygen, or other polar impurities in the monomer or solvent can poison the catalyst. Ensure all reagents are rigorously purified and dried, and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1][2]

      • Improper Storage: Catalysts, especially air-sensitive ones, can lose activity if not stored correctly. Always store catalysts under an inert atmosphere and at the recommended temperature.

      • Functional Group Incompatibility: The catalyst may be intolerant to certain functional groups on substituted COT monomers. This can lead to deactivation through coordination with heteroatoms.[3]

    • Inefficient Initiation:

      • Poor Mixing: Inadequate mixing can lead to localized high concentrations of catalyst and low concentrations of monomer, hindering efficient initiation. Ensure vigorous and consistent stirring throughout the reaction.

      • Slow Initiation Rate: For some catalyst systems, the rate of initiation may be significantly slower than the rate of propagation. This can be influenced by the choice of ligands on the metal center. For instance, replacing a phosphine ligand with a more labile one like pyridine can increase the initiation rate.[4]

    • Reaction Conditions:

      • Temperature: The reaction temperature may be too low for efficient initiation. Conversely, excessively high temperatures can accelerate catalyst decomposition.[1] The optimal temperature is catalyst-dependent.

      • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and stability. Non-polar, non-coordinating solvents are often preferred.[5][6]

Issue 2: Broad Polydispersity Index (PDI)

  • Question: The resulting poly(this compound) has a broad molecular weight distribution (high PDI). How can I achieve a narrower PDI?

  • Answer: A high PDI indicates a lack of control over the polymerization process. Several factors can contribute to this:

    • Slow Initiation Compared to Propagation: If initiation is slow and propagation is fast, new polymer chains are continuously formed while others are already growing, leading to a wide distribution of chain lengths. Using a "fast-initiating" catalyst, such as a third-generation Grubbs catalyst, can help ensure all chains start growing at approximately the same time.[4]

    • Chain Transfer Reactions: Unwanted side reactions that transfer the growing polymer chain to another molecule (e.g., solvent, impurity, or another polymer chain) can lead to a broader PDI. Purifying all reaction components is crucial.

    • Catalyst Reactivity: A highly active catalyst might not only polymerize the monomer but also react with the double bonds within the polymer backbone, a process known as "back-biting."[7] This can scramble the polymer chains and broaden the PDI. Choosing a catalyst with appropriate activity is key.

    • Temperature: High temperatures can increase the rate of side reactions and catalyst decomposition, contributing to a broader PDI. Running the polymerization at a lower temperature may improve control.[8]

Issue 3: Inconsistent or Unpredictable Molecular Weight

  • Question: The molecular weight of my polymer is not consistent with the monomer-to-catalyst ratio. What could be the cause?

  • Answer: Discrepancies between the theoretical and observed molecular weight are often linked to issues with the number of active catalyst sites and the "living" nature of the polymerization.

    • Incomplete Catalyst Initiation: If not all of the catalyst initiates polymerization, the effective monomer-to-initiator ratio will be higher than calculated, resulting in a higher molecular weight than predicted.

    • Catalyst Decomposition: If the catalyst decomposes during the polymerization, chain growth will be terminated prematurely for some chains, leading to a lower average molecular weight and a broader PDI.

    • Chain Transfer Agents: The presence of impurities that can act as chain transfer agents will result in the formation of more polymer chains than catalyst molecules, leading to a lower molecular weight.

    • "Living" Polymerization Characteristics: For a polymerization to be truly "living" and produce a predictable molecular weight, the rate of initiation must be much faster than the rate of propagation, and there should be no chain termination or transfer reactions. Optimizing the catalyst system and reaction conditions is essential to approach these ideal characteristics.[7]

Frequently Asked Questions (FAQs)

Q1: Which generation of Grubbs catalyst is best for COT polymerization?

A1: The choice of catalyst generation depends on the specific requirements of the polymerization.

  • First-generation Grubbs catalysts are generally less active but can be more tolerant to certain functional groups. They may be suitable for less demanding polymerizations.

  • Second-generation Grubbs catalysts are significantly more active and are widely used for a variety of ring-opening metathesis polymerization (ROMP) reactions.[9] They offer a good balance of reactivity and stability.

  • Third-generation Grubbs catalysts (fast-initiating catalysts) are designed for very fast initiation, which is crucial for achieving a narrow polydispersity index (PDI) in living polymerizations.[4]

For achieving well-defined polymers with low PDI, a second or third-generation Grubbs catalyst is often preferred. A comparative study using second and third-generation Grubbs catalysts for the polymerization of a cyclooctene derivative showed that the second-generation Hoveyda-Grubbs catalyst was effective in producing macrocycles, while the Grubbs second and third-generation catalysts led to contamination with linear species.[10]

Q2: What is the role of the solvent in COT polymerization?

A2: The solvent plays a crucial role in COT polymerization and can affect:

  • Catalyst Solubility and Stability: The catalyst must be soluble in the reaction medium. Some solvents can coordinate to the metal center and influence its stability and reactivity.

  • Polymer Solubility: The growing polymer must remain soluble to prevent premature precipitation, which can terminate chain growth and affect the final molecular weight.

  • Reaction Kinetics: Solvent polarity can influence the rate of initiation and propagation. Non-polar solvents like toluene and dichloromethane are commonly used for ROMP.[5][11]

Q3: How can I terminate the polymerization reaction?

A3: A common method to terminate a ROMP reaction is by introducing an agent that reacts with the active catalyst. Ethyl vinyl ether is frequently used for this purpose as it forms a stable, inactive Fischer carbene complex with the ruthenium center.[8]

Q4: What are the signs of catalyst decomposition?

A4: A color change in the reaction mixture that deviates from the expected progression can indicate catalyst decomposition. For ruthenium-based catalysts, this might involve a change from a characteristic purple or brown of the active catalyst to a black or heterogeneous mixture. Additionally, a cessation of monomer consumption, as monitored by techniques like NMR or GC, is a clear indicator.

Q5: Can I reuse the catalyst?

A5: In most standard ROMP procedures for COT, the catalyst is consumed or deactivated during the reaction and subsequent workup. While research into recyclable catalyst systems exists, for typical laboratory-scale synthesis, the catalyst is not reused.

Data Presentation

Table 1: Comparison of Grubbs Catalysts for the ROMP of a Substituted Cyclooctene *

CatalystMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Yield (%)M_n (kDa)PDIReference
Grubbs 2nd Gen100CH₂Cl₂252951.61.6[10]
Hoveyda-Grubbs 2nd Gen100CH₂Cl₂252951.61.6[10]
Grubbs 3rd Gen100CH₂Cl₂252---[10]

*Data is for 5-acetyloxycyclooct-1-ene, a model for substituted COT. The third-generation catalyst resulted in linear polymer impurities under these conditions.

Table 2: Effect of Solvent on ROMP of Norbornene with Grubbs 3rd Generation Catalyst *

SolventPropagation Rate Constant (k_p,obs)Catalyst Half-life (min)
TolueneModerate>180
Tetrahydrofuran (THF)Moderate15
Dichloromethane (CH₂Cl₂)Fast120
Ethyl Acetate (EtOAc)Very Fast>180
N,N-Dimethylformamide (DMF)Slow<10

*This data for norbornene illustrates the significant impact of solvent choice on both polymerization rate and catalyst stability.[11]

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of this compound

This protocol provides a general guideline for the ROMP of COT using a Grubbs-type catalyst. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Materials:

  • This compound (COT), purified by distillation or passing through a column of activated alumina.

  • Grubbs catalyst (e.g., 1st, 2nd, or 3rd generation).

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene).

  • Ethyl vinyl ether (for quenching).

  • Methanol (for precipitation).

  • Schlenk flask and other appropriate glassware, oven-dried and cooled under vacuum.

Procedure:

  • Monomer Preparation: In a glovebox or under a stream of inert gas, add the desired amount of purified COT to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the appropriate volume of anhydrous, degassed solvent to the Schlenk flask to achieve the desired monomer concentration.

  • Catalyst Preparation: In a separate vial inside the glovebox, weigh the required amount of Grubbs catalyst and dissolve it in a small amount of the reaction solvent.

  • Initiation: Vigorously stir the monomer solution and rapidly inject the catalyst solution.

  • Polymerization: Allow the reaction to stir at the desired temperature for the specified time. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.

  • Termination: Once the desired conversion is reached, quench the reaction by adding an excess of ethyl vinyl ether and stir for 20-30 minutes.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Characterization: Characterize the polymer by GPC (to determine M_n, M_w, and PDI) and NMR spectroscopy (to confirm the structure).

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Polymer Yield Check_Purity Check Monomer and Solvent Purity (NMR, GC, Karl Fischer) Start->Check_Purity Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Conditions Review Reaction Conditions Start->Check_Conditions Impure Impurities Detected Check_Purity->Impure Catalyst_Inactive Catalyst Inactive? Check_Catalyst->Catalyst_Inactive Conditions_Suboptimal Conditions Suboptimal? Check_Conditions->Conditions_Suboptimal Impure->Check_Catalyst No Purify Purify Monomer/Solvent (Distillation, Alumina Column) Impure->Purify Yes Purify->Start Re-run Experiment Catalyst_Inactive->Check_Conditions No Replace_Catalyst Use Fresh/New Catalyst Ensure Proper Storage Catalyst_Inactive->Replace_Catalyst Yes Replace_Catalyst->Start Re-run Experiment Optimize_Conditions Optimize Conditions: - Adjust Temperature - Change Solvent - Improve Mixing Conditions_Suboptimal->Optimize_Conditions Yes Success Improved Yield Conditions_Suboptimal->Success No, other issues Optimize_Conditions->Start Re-run Experiment

Caption: Troubleshooting workflow for low polymer yield in COT polymerization.

ROMP_Catalytic_Cycle Catalyst [M]=CHR (Pre-catalyst) Coordination Olefin Coordination Catalyst->Coordination + Monomer Cycloaddition [2+2] Cycloaddition Coordination->Cycloaddition Metallacyclobutane Metallacyclobutane Intermediate Cycloaddition->Metallacyclobutane Cycloreversion [2+2] Cycloreversion Metallacyclobutane->Cycloreversion Propagating [M]=CH-Polymer (Propagating Species) Cycloreversion->Propagating Propagating->Coordination + Monomer Deactivation Deactivation Pathways (e.g., reaction with impurities) Propagating->Deactivation Inactive Inactive Species Deactivation->Inactive

Caption: Simplified catalytic cycle for Ring-Opening Metathesis Polymerization (ROMP).

References

Validation & Comparative

A Comparative Analysis of Cyclooctatetraene vs. Benzene Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic hydrocarbons is paramount. This guide provides an objective comparison of the reactivity of cyclooctatetraene (COT) and benzene, supported by experimental data and detailed protocols. The fundamental difference in their chemical behavior stems from the concept of aromaticity, which dictates their preferred reaction pathways.

Benzene, the archetypal aromatic compound, exhibits exceptional stability due to its planar, cyclic, and fully conjugated system of 6 π-electrons, conforming to Hückel's rule (4n+2 π-electrons). This aromaticity is the primary driver of its tendency to undergo substitution reactions that preserve the stable delocalized π-system. In stark contrast, this compound, with its 8 π-electrons, would be antiaromatic if planar. To avoid this destabilizing effect, COT adopts a non-planar, tub-shaped conformation.[1][2] This structural deviation prevents continuous overlap of p-orbitals, rendering it non-aromatic and imparting reactivity characteristic of a typical conjugated polyene. Consequently, COT readily undergoes addition reactions that saturate its double bonds.[1]

Quantitative Comparison of Stability and Reactivity

The differing stabilities of benzene and this compound can be quantitatively assessed through their heats of hydrogenation. The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated. A lower heat of hydrogenation per double bond indicates greater stability of the starting molecule.

CompoundStructureHeat of Hydrogenation (kJ/mol)Molar Heat of Hydrogenation (kcal/mol)Notes
Benzene C₆H₆-208-49.8The hydrogenation of benzene to cyclohexane is significantly less exothermic than would be expected for a hypothetical "cyclohexatriene" with three isolated double bonds, indicating a large resonance stabilization energy.
This compound C₈H₈-410-98The heat of hydrogenation of this compound to cyclooctane is similar to that expected for four isolated double bonds, confirming its lack of aromatic stabilization.[2]

Comparative Reactivity in Key Chemical Transformations

The structural and electronic differences between benzene and this compound manifest in their distinct reactivity profiles across various reaction types.

Electrophilic Reactions

Benzene undergoes electrophilic aromatic substitution . The aromatic ring acts as a nucleophile, but the high activation energy required to disrupt the aromatic sextet means that a strong electrophile, often generated with the help of a catalyst, is necessary. The reaction proceeds via a resonance-stabilized carbocation intermediate (the arenium ion), and the subsequent loss of a proton restores the stable aromatic ring.

This compound , behaving as a conjugated alkene, readily undergoes electrophilic addition . The π-bonds are localized and more accessible to electrophiles. The reaction proceeds without the need for a catalyst and results in the saturation of one or more of the double bonds. For instance, COT reacts readily with bromine, whereas benzene requires a Lewis acid catalyst like FeBr₃.

Nucleophilic Reactions

Benzene is generally unreactive towards nucleophiles due to the high electron density of the aromatic ring. Nucleophilic aromatic substitution can occur but requires the presence of strong electron-withdrawing groups on the ring and/or harsh reaction conditions.

This compound's reactivity with nucleophiles is not a prominent feature of its chemistry, as it is not electron-deficient.

Addition Reactions

Benzene resists addition reactions as they would lead to the loss of its aromatic stabilization. Under forcing conditions, such as high pressure and temperature with a metal catalyst, benzene can be hydrogenated to cyclohexane.

This compound readily undergoes addition reactions. For example, it is easily hydrogenated to cyclooctane under standard catalytic hydrogenation conditions.

Oxidation and Reduction

Benzene is resistant to oxidation. Strong oxidizing agents under harsh conditions are required to break open the aromatic ring. Reduction of benzene, such as in the Birch reduction, requires dissolving metal conditions (e.g., Na or Li in liquid ammonia with an alcohol) to overcome its aromatic stability and yield 1,4-cyclohexadiene.[3][4][5]

This compound is susceptible to oxidation. It can also be reduced more readily than benzene.

Experimental Protocols

Catalytic Hydrogenation of this compound

Objective: To demonstrate the alkene-like reactivity of this compound through its facile hydrogenation to cyclooctane.

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (5-10% by weight)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable reaction vessel, dissolve a known amount of this compound in ethanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir or shake the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the uptake of hydrogen gas or by analytical techniques such as GC-MS.

  • Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen and flush the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield cyclooctane.

Birch Reduction of Benzene

Objective: To illustrate the conditions necessary to reduce the aromatic ring of benzene, highlighting its inherent stability.

Materials:

  • Benzene

  • Anhydrous liquid ammonia

  • Sodium or Lithium metal

  • Anhydrous ethanol

  • Dry ice/acetone bath

  • Apparatus for handling liquid ammonia

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

  • Cool the flask in a dry ice/acetone bath.

  • Condense anhydrous ammonia gas into the flask.[6]

  • Once the desired volume of liquid ammonia is collected, carefully add small pieces of sodium or lithium metal until a persistent deep blue color is obtained, indicating the presence of solvated electrons.[6]

  • In the dropping funnel, prepare a solution of benzene in anhydrous ethanol.

  • Slowly add the benzene/ethanol solution to the stirred liquid ammonia/metal solution.[6] The blue color will fade as the reaction proceeds.

  • After the addition is complete, allow the reaction to stir for a designated period.

  • Quench the reaction by the slow addition of a proton source, such as solid ammonium chloride or excess ethanol, until the blue color disappears completely.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • Add water to the residue and extract the product (1,4-cyclohexadiene) with a low-boiling organic solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent by distillation to obtain the product.

Visualization of Reactivity Determinants

The following diagram illustrates the logical relationship between the molecular structure, electronic configuration, and resulting reactivity of this compound and benzene.

G Comparative Reactivity of this compound vs. Benzene COT This compound (C₈H₈) 8 π-electrons COT_Structure Non-planar (Tub Shape) Localized π-bonds COT->COT_Structure leads to COT_Aromaticity Non-Aromatic Avoids Antiaromaticity COT_Structure->COT_Aromaticity results in COT_Reactivity Alkene-like Reactivity Undergoes Addition Reactions COT_Aromaticity->COT_Reactivity dictates Benzene Benzene (C₆H₆) 6 π-electrons Benzene_Structure Planar Delocalized π-system Benzene->Benzene_Structure leads to Benzene_Aromaticity Aromatic (Hückel's Rule) Highly Stable Benzene_Structure->Benzene_Aromaticity results in Benzene_Reactivity Aromatic Reactivity Undergoes Substitution Reactions Benzene_Aromaticity->Benzene_Reactivity dictates

Caption: Structural and electronic factors determining the reactivity of COT and Benzene.

References

A Spectroscopic Comparison of Neutral Cyclooctatetraene and its Dianion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison between neutral cyclooctatetraene (COT) and its corresponding dianion (COT²⁻). The structural and electronic differences between the non-aromatic, tub-shaped neutral molecule and the aromatic, planar dianion are starkly reflected in their respective spectra. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a valuable resource for researchers in organic chemistry, materials science, and drug development.

Structural and Electronic Overview

Neutral this compound (C₈H₈) is an unsaturated hydrocarbon that, despite its cyclic and conjugated system of double bonds, is not aromatic. It possesses 8 π-electrons, which according to Hückel's rule (4n π electrons), would classify it as anti-aromatic if it were planar. To avoid this destabilization, COT adopts a non-planar, tub-like conformation (D₂d symmetry) with alternating single and double bonds.[1][2] This structure prevents effective π-orbital overlap, and the molecule behaves like a typical cyclic polyene.

In contrast, the this compound dianion (C₈H₈²⁻) is formed by the two-electron reduction of neutral COT, typically by reaction with an alkali metal.[3] The resulting dianion contains 10 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2, with n=2).[1][3] This leads to a dramatic conformational change: the dianion is planar with D₈h symmetry, and its π-electrons are delocalized over the entire ring, resulting in significant aromatic stabilization.[3][4]

G Structural Transformation of this compound COT_neutral Neutral this compound (COT) - 8 π-Electrons (Anti-aromatic if planar) - Non-planar 'Tub' Shape (D₂d Symmetry) - Alternating C-C and C=C bonds - Non-aromatic COT_dianion This compound Dianion (COT²⁻) - 10 π-Electrons (Hückel's Rule, n=2) - Planar Octagon (D₈h Symmetry) - Delocalized π-system - Aromatic COT_neutral->COT_dianion + 2e⁻ (Reduction) COT_dianion->COT_neutral - 2e⁻ (Oxidation)

Figure 1. From Non-aromatic to Aromatic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei and is particularly effective at distinguishing between aromatic and non-aromatic systems.

¹H NMR Data

CompoundChemical Shift (δ, ppm)MultiplicityKey Observation
Neutral COT~ 5.8SingletOlefinic region, indicating non-aromatic character.[5][6]
COT Dianion~ 6.7 - 6.9SingletDownfield shift characteristic of an aromatic ring current.[4]

In neutral COT, the tub conformation undergoes rapid ring inversion and bond shifts, rendering all eight protons chemically equivalent on the NMR timescale and resulting in a single sharp peak.[5] This peak's position at ~5.8 ppm is typical for protons on a non-aromatic double bond.[5][6]

The COT dianion also shows a single peak, as all protons are equivalent in its highly symmetric planar structure. However, the delocalized 10 π-electron system generates a significant diamagnetic ring current when placed in a magnetic field. This ring current deshields the external protons, shifting their resonance significantly downfield compared to neutral COT, a hallmark of aromaticity.[4]

¹³C NMR Data

CompoundChemical Shift (δ, ppm)Key Observation
Neutral COT~ 130 - 131Typical for sp² carbons in a non-aromatic alkene.[5]
COT Dianion~ 85 - 93Significant upfield shift due to increased electron density.

The ¹³C NMR spectrum of neutral COT shows a single resonance in the typical alkene region.[5] For the COT dianion, the addition of two electrons results in a substantial increase in electron density at each carbon atom. This increased shielding causes a dramatic upfield shift of the ¹³C resonance signal compared to the neutral species.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the bonding within a molecule. The structural change from a non-planar system with localized bonds (COT) to a planar, delocalized system (COT²⁻) leads to distinct differences in their IR and Raman spectra.

Key Vibrational Frequencies (cm⁻¹)

CompoundC-H Stretch (sp²)C=C StretchKey Observation
Neutral COT~ 3030~ 1600 - 1650Frequencies are characteristic of a conjugated polyene.[6]
COT Dianion~ 2990 - 3010~ 1450 - 1550Lower C=C frequency reflects bond order averaging due to delocalization.

For neutral COT, the C=C stretching frequency is in the range expected for distinct double bonds. In the aromatic COT dianion, the π-electrons are delocalized, and all C-C bonds have an intermediate bond order (approximately 1.5). This "averaging" of bond character results in a lower vibrational frequency for the ring stretching modes compared to the distinct C=C bonds in the neutral molecule. Theoretical studies have been conducted on the vibrational spectra of alkali metal complexes of the dianion.[7]

UV-Visible and Photoelectron Spectroscopy

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Compoundλₘₐₓ (nm)Key Observation
Neutral COT~ 205, 255-275Multiple bands typical of a conjugated polyene system.[6]
COT Dianion~ 290 - 310Red-shifted absorption due to a smaller HOMO-LUMO gap.

The extended conjugation in both molecules allows for π → π* transitions in the UV-Vis region. The planar, fully delocalized system in the COT dianion has a smaller highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap compared to the less effectively conjugated neutral COT. This results in absorption of lower energy light, causing a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift).

Photoelectron Spectroscopy (PES)

PES measures the energy required to remove electrons from a molecule. Studies on neutral COT reveal a complex spectrum with broad peaks, reflecting the molecule's fluxional nature and the high density of vibrational states.[8][9] The study of the COT dianion is more complex as it exists in isolation only as a short-lived resonance state.[10] In solution, the threshold for photoionization of the dianion is approximately 3.7 eV.[11]

Experimental Protocols

Synthesis of Dipotassium Cyclooctatetraenide (K₂COT)

The COT dianion is highly air- and moisture-sensitive and must be prepared and handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Apparatus: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum with a heat gun and backfilled with argon.

  • Reagents: Anhydrous tetrahydrofuran (THF) is added to the flask via cannula. Small, clean pieces of potassium metal are weighed and added to the flask under a positive flow of argon.

  • Reaction: Neutral this compound is distilled and added dropwise to the stirring suspension of potassium in THF at room temperature.

  • Observation: The reaction mixture will change color as the reduction proceeds, eventually forming a solution or suspension of the dipotassium salt of the dianion. The reaction is typically stirred for several hours to ensure complete conversion.

  • Isolation: The resulting product is typically used in situ for subsequent reactions or spectroscopic analysis. If isolation is necessary, the solvent can be removed under vacuum to yield the salt as a solid.

NMR Spectroscopy of an Air-Sensitive Sample

  • Solvent Preparation: An appropriate deuterated solvent (e.g., THF-d₈) is dried over a suitable drying agent and degassed by several freeze-pump-thaw cycles.

  • Sample Preparation: Inside a glovebox, a small amount of the K₂COT solution or solid is transferred to an NMR tube. The dried, degassed deuterated solvent is then added via syringe.

  • Sealing: The NMR tube is sealed with a cap (and often wrapped with Parafilm) or, for more rigorous exclusion of air, it can be flame-sealed under vacuum (e.g., using a J. Young NMR tube).

  • Data Acquisition: The sealed tube is removed from the glovebox and the spectrum is acquired promptly.

FTIR Spectroscopy of an Air-Sensitive Sample

FTIR analysis of air-sensitive materials requires specialized sample holders to prevent decomposition.[12]

  • KBr Pellet Method (in a glovebox):

    • Finely grind a small amount of the solid sample with dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in an airtight or vacuum-compatible sample holder before removing it from the glovebox for analysis.

  • Nujol Mull Method:

    • Inside a glovebox, grind the solid sample to a fine powder.

    • Add a drop of Nujol (mineral oil) and continue grinding to form a smooth, thick paste (mull).[13]

    • Spread a thin layer of the mull between two IR-transparent salt plates (e.g., KBr or NaCl).

    • Clamp the plates together and mount them in the spectrometer. This method provides a temporary barrier to the atmosphere.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis Start Start with Neutral COT Reduction Reduction with Alkali Metal (e.g., 2K in THF) Start->Reduction Dianion COT²⁻ Dianion Solution/Solid (Air-Sensitive) Reduction->Dianion NMR_prep Prepare Sample in Sealed NMR Tube (e.g., J. Young tube) Dianion->NMR_prep For NMR IR_prep Prepare Sample as Nujol Mull or KBr Pellet (in glovebox) Dianion->IR_prep For IR UV_prep Prepare Dilute Solution in Sealed Cuvette Dianion->UV_prep For UV-Vis NMR_acq ¹H & ¹³C NMR Acquisition NMR_prep->NMR_acq IR_acq FTIR Acquisition IR_prep->IR_acq UV_acq UV-Vis Acquisition UV_prep->UV_acq

Figure 2. Workflow for Dianion Analysis.

References

Bridging the Gap: A Guide to Comparing Computational Predictions with Experimental Co-translational Translocation Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate process of co-translational translocation (COT) is paramount. This guide provides a framework for comparing computational predictions of protein structures with experimental data, offering a pathway to validate and refine our understanding of this fundamental biological mechanism.

The journey of a nascent polypeptide chain from the ribosome to its final destination is a dynamic and highly regulated process. Co-translational translocation, where a protein is threaded across the endoplasmic reticulum membrane as it is being synthesized, is a key step for a vast number of proteins. Both computational modeling and experimental techniques are powerful tools for investigating this process. This guide outlines how to effectively compare the predictions of computational models with the results of key experimental methods, ensuring a robust and comprehensive analysis.

Data Presentation: A Comparative Overview

To facilitate a clear comparison between computational and experimental data, the following tables summarize key quantitative parameters obtained from different methodologies.

Table 1: Structural Resolution and Dynamics

ParameterComputational Prediction (e.g., Molecular Dynamics)Experimental Method (e.g., Cryo-EM)Experimental Method (e.g., smFRET)
Resolution Atomic (sub-Å)Near-atomic (2-5 Å)[1]Not directly applicable (measures distance)
Dynamic Information High (femtosecond to microsecond timescale)Moderate (captures conformational states)[2]High (millisecond to second timescale)[3][4]
Conformational Sampling Extensive (can explore theoretical energy landscapes)[5]Limited (ensemble of stable states)[2][6]Measures transitions between states[3][4]
Observable 3D coordinates, interaction energies, RMSD3D density map, secondary structure elementsFRET efficiency, distance between labeled points[7]

Table 2: Key Interactions and Distances

Interaction/DistanceComputational Prediction (Å)Experimental Measurement (Å)Experimental Technique
Nascent Chain - Ribosome Tunnel Varies based on model~10-20 Å radius of tunnel[6]Cryo-EM
Signal Sequence - Sec61 Channel Model-dependent~5-10 Å during engagementCryo-EM, FRET
SRP54 - Signal Sequence Model-dependent~44 Å (Proximal conformation)[8]smFRET
Ribosome - Sec61 Complex Varies~3.4 Å resolution of complex[3]Cryo-EM

Experimental Protocols: Methodologies for Validation

Accurate comparison requires a thorough understanding of the experimental procedures used to generate the validation data. Below are detailed methodologies for key techniques.

1. Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Nascent Chain Complexes (RNCs)

  • Objective: To determine the high-resolution 3D structure of the ribosome with the nascent polypeptide chain emerging through the exit tunnel.

  • Methodology:

    • RNC Preparation: RNCs are generated using an in vitro translation system (e.g., wheat germ or rabbit reticulocyte lysate) programmed with a specific mRNA that is designed to stall the ribosome at a desired point in translation.[9] This is often achieved using a stalling sequence like SecM.

    • Sample Vitrification: A small volume of the purified RNC solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a near-native state.

    • Data Acquisition: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. Thousands to millions of 2D projection images of the RNCs in different orientations are collected.

    • Image Processing and 3D Reconstruction: The 2D images are computationally aligned and classified to generate 3D reconstructions of the RNC.[1] Advanced software is used to solve the structure to near-atomic resolution.[1]

    • Model Building: An atomic model of the ribosome and the visible portions of the nascent chain are built into the resulting 3D density map.[2]

2. Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)

  • Objective: To measure real-time conformational changes and distances between specific points on the molecules involved in COT.

  • Methodology:

    • Fluorophore Labeling: Specific sites on the proteins of interest (e.g., on the Signal Recognition Particle (SRP) and its receptor) are labeled with a donor and an acceptor fluorophore.[4][8]

    • Immobilization: The labeled molecules or complexes (e.g., RNCs) are often immobilized on a microscope slide surface for observation.[10]

    • Data Acquisition: The sample is illuminated with a laser that excites the donor fluorophore. The fluorescence emission from both the donor and acceptor is detected. The efficiency of energy transfer (FRET) is inversely proportional to the sixth power of the distance between the fluorophores.

    • Data Analysis: Time traces of donor and acceptor fluorescence intensities are recorded for individual molecules.[3] Changes in FRET efficiency over time reveal dynamic conformational changes.[4][7] Histograms of FRET efficiencies can show the populations of different conformational states.[3]

Mandatory Visualization: Pathways and Workflows

Diagram 1: Co-translational Translocation Signaling Pathway

COT_Pathway Ribosome Ribosome-Nascent Chain Complex (RNC) SRP Signal Recognition Particle (SRP) Ribosome->SRP Signal Sequence Binding invis2 SR SRP Receptor (SR) SRP->SR GTP-dependent Docking Sec61 Sec61 Translocon SR->Sec61 ER_Lumen ER Lumen Sec61->ER_Lumen Nascent Chain Translocation Cytosol Cytosol invis1

Caption: The signaling cascade of co-translational protein targeting to the ER membrane.

Diagram 2: Workflow for Comparing Computational and Experimental Data

Comparison_Workflow Comp_Model Computational Model (e.g., MD Simulation) Data_Extraction Data Extraction & Parameterization Comp_Model->Data_Extraction Exp_Data Experimental Data (e.g., Cryo-EM, FRET) Exp_Data->Data_Extraction Comparison Quantitative Comparison (e.g., RMSD, Distance) Data_Extraction->Comparison Validation Model Validation Comparison->Validation Agreement Refinement Model Refinement Comparison->Refinement Discrepancy Hypothesis New Hypothesis Generation Validation->Hypothesis Refinement->Comp_Model Iterate

Caption: An iterative workflow for validating and refining computational models against experimental data.

References

The Contrasting Antiaromaticity of Cyclooctatetraene and Other 4nπ Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concept of aromaticity, epitomized by the stability and unique reactivity of benzene, is a cornerstone of organic chemistry. Conversely, antiaromaticity describes the significant destabilization of planar, cyclic, conjugated molecules with 4nπ electrons. This guide provides an objective comparison of the antiaromatic character of cyclooctatetraene (COT) with other key 4nπ systems, namely cyclobutadiene and pentalene, supported by experimental data.

Introduction to Antiaromaticity

According to Hückel's rule, cyclic, planar, and fully conjugated molecules with (4n+2)π electrons exhibit aromatic stability. In contrast, systems that meet these criteria but possess 4nπ electrons are deemed antiaromatic and are characterized by thermodynamic instability and high reactivity.[1][2] Molecules will often distort their geometry to avoid the destabilizing effects of antiaromaticity.[2]

This compound, with its 8π electrons, is a classic example of a molecule that evades antiaromaticity. In its ground state, it adopts a non-planar, tub-shaped conformation (D₂d symmetry).[3] This puckered structure prevents the continuous overlap of p-orbitals, thereby behaving like a non-aromatic cyclic polyene rather than a true antiaromatic system.[3][4] However, when forced into a planar geometry, the antiaromatic character of COT becomes evident.

Comparative Analysis of 4nπ Systems

The degree of antiaromaticity can be quantified through various experimental and computational methods. Key indicators include thermodynamic stability, bond lengths, and nuclear magnetic resonance (NMR) chemical shifts, which are influenced by the presence of a paramagnetic ring current in antiaromatic systems.[2]

Data Presentation

The following table summarizes key experimental and calculated data for this compound in its non-planar and hypothetical planar forms, alongside the antiaromatic systems cyclobutadiene and pentalene, with aromatic benzene provided as a reference.

PropertyThis compound (Non-planar, D₂d)Planar this compound (D₄h)CyclobutadienePentaleneBenzene (Aromatic Reference)
π Electrons 88486
Geometry Tub-shapedPlanar (Hypothetical)PlanarPlanarPlanar
C-C Bond Lengths (Å) Alternating ~1.33 and ~1.46Significant alternationAlternating-Uniform ~1.39
¹H NMR Chemical Shift (ppm) ~5.78-~5.7-5.8-~7.3
Thermodynamic Stability Destabilized by ~5 kcal/molHighly destabilizedDestabilized by 18-33 kcal/molAntiaromaticStabilized by ~36 kcal/mol

Experimental Evidence and Interpretation

Bond Length Alternation

A hallmark of aromaticity is the equalization of bond lengths around the ring, as seen in benzene. Conversely, antiaromatic systems, despite being conjugated, tend to exhibit significant bond length alternation, characteristic of distinct single and double bonds.

  • This compound (Non-planar): X-ray diffraction data confirms that non-planar COT has alternating C-C single and C=C double bonds, with lengths of approximately 1.46 Å and 1.33 Å, respectively.[5] This is consistent with its behavior as a cyclic polyene.

  • Cyclobutadiene: This highly reactive molecule, though planar, possesses a rectangular geometry with alternating single and double bonds.[4]

  • Planar this compound: Theoretical calculations predict that a hypothetical planar D₄h this compound would also exhibit significant bond length alternation.[6]

NMR Spectroscopy and Ring Currents

NMR spectroscopy is a powerful tool for probing aromaticity and antiaromaticity. The circulation of π electrons in the presence of an external magnetic field induces a ring current.

  • In aromatic compounds, this is a diatropic ring current that deshields external protons, causing them to resonate at a lower field (higher ppm). The protons of benzene, for instance, appear at approximately 7.3 ppm.[7]

  • In antiaromatic compounds, a paramagnetic ring current is induced, which shields external protons, leading to an upfield shift (lower ppm) in their NMR signals.

  • This compound (Non-planar): The ¹H NMR signal for COT appears at around 5.78 ppm, a value typical for alkenic protons, confirming its non-aromatic character in the tub conformation.[8][9]

  • Cyclobutadiene: The protons of cyclobutadiene resonate at approximately 5.7-5.8 ppm.[7] While this is in the alkene region, theoretical studies suggest that this value is significantly upfield shifted compared to an appropriate non-cyclic reference, indicating a degree of paramagnetic shielding.[7]

Thermodynamic Stability

The most direct measure of antiaromaticity is the energetic destabilization compared to a suitable acyclic reference compound.

  • This compound (Non-planar): Heats of hydrogenation indicate that the tub-shaped COT is destabilized by about 5 kcal/mol, a consequence of angle strain and steric interactions rather than antiaromaticity.[4]

  • Cyclobutadiene: This molecule is significantly destabilized, with estimates of its antiaromatic destabilization energy ranging from 18 to 33 kcal/mol relative to 1,3-butadiene.[10] This high degree of instability makes cyclobutadiene extremely reactive and difficult to isolate.[11]

Visualizing Aromaticity and Antiaromaticity

The following diagrams illustrate the concepts and experimental workflows discussed.

Huckels_Rule cluster_criteria Criteria for Aromaticity/Antiaromaticity cluster_pi_electrons π Electron Count cluster_classification Classification Cyclic Cyclic Planar Planar Conjugated Fully Conjugated Pi_Count Count π Electrons Aromatic Aromatic (Stable) Antiaromatic Antiaromatic (Unstable) Nonaromatic Non-Aromatic Start Molecule Criteria_Met Cyclic, Planar, & Conjugated? Start->Criteria_Met Criteria_Met->Nonaromatic No Electron_Rule Hückel's Rule Criteria_Met->Electron_Rule Yes Electron_Rule->Aromatic (4n+2) π Electron_Rule->Antiaromatic 4n π

Caption: Logical workflow for classifying a molecule as aromatic, antiaromatic, or non-aromatic based on Hückel's criteria.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Structural Analysis cluster_thermo Thermodynamic Analysis cluster_conclusion Conclusion synthesis Synthesis & Purification of 4nπ System nmr ¹H NMR Spectroscopy Measure chemical shifts (δ) to probe for paramagnetic ring currents (upfield shifts) synthesis->nmr xray X-ray Crystallography Determine solid-state structure, planarity, and C-C bond lengths synthesis->xray thermo Calorimetry (e.g., Heat of Hydrogenation) Quantify thermodynamic (in)stability relative to a reference compound synthesis->thermo conclusion Classification of (Anti)Aromatic Character nmr->conclusion xray->conclusion thermo->conclusion

Caption: General experimental workflow for the characterization of antiaromatic compounds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromaticity Assessment

Objective: To determine the presence of a diatropic (aromatic) or paratropic (antiaromatic) ring current by measuring the ¹H NMR chemical shifts of protons attached to the cyclic system.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a typical concentration of 5-10 mg/mL. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for calibration (δ = 0.00 ppm).

  • Instrument Setup: Place the sample tube in the NMR spectrometer. Tune and shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The spectral width should be set to encompass the expected range for both aromatic and aliphatic protons (typically 0-10 ppm).

  • Data Processing: Fourier transform the acquired free induction decay (FID) signal. Phase the resulting spectrum and perform baseline correction.

  • Analysis: Calibrate the spectrum to the TMS signal. Identify the chemical shifts (δ) of the protons on the cyclic system. Compare these values to established ranges for aromatic protons (~7-9 ppm), vinylic protons (~4.5-6.5 ppm), and shielded protons that may indicate antiaromaticity.

X-ray Crystallography for Bond Length Determination

Objective: To determine the precise three-dimensional structure of the molecule in the solid state, including its planarity and C-C bond lengths.

Methodology:

  • Crystallization: Grow a single crystal of the compound of sufficient size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the diffracted X-rays are detected. A full sphere of diffraction data (intensities and angles) is collected.[1]

  • Structure Solution: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is fitted to the electron density map. The positions of the atoms and their thermal parameters are refined against the experimental diffraction data until the calculated and observed diffraction patterns match closely.

  • Analysis: From the refined crystal structure, precise bond lengths and angles can be measured. The planarity of the ring can be assessed, and the degree of bond length alternation can be quantified.

Conclusion

While this compound is often cited as an 8π electron system, its inherent non-planarity makes it non-aromatic in its ground state, a clever evasion of the significant destabilization associated with antiaromaticity. This contrasts sharply with truly antiaromatic molecules like cyclobutadiene and pentalene, which are forced into planarity and consequently exhibit high reactivity and thermodynamic instability. The experimental data from NMR spectroscopy, X-ray crystallography, and thermodynamic measurements provide a clear and quantitative basis for distinguishing between these systems. Understanding these differences is crucial for predicting the stability, reactivity, and potential applications of cyclic conjugated systems in various fields, including drug design and materials science.

References

A Comparative Guide to the Catalytic Efficiency of Cyclooctatetraene (COT) vs. Cyclopentadienyl (Cp) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organometallic chemistry and catalysis, the choice of ligand plays a pivotal role in determining the efficacy of a metal-based catalyst. Among the most ubiquitous and well-studied are the cyclopentadienyl (Cp) and cyclooctatetraene (COT) ligands. This guide provides an objective comparison of their catalytic efficiency, supported by experimental data, to aid researchers in the rational design of next-generation catalysts.

Overview of Ligand Architectures

Cyclopentadienyl and this compound ligands, while both being cyclic organic anions that form strong bonds with metal centers, possess distinct structural and electronic properties that significantly influence the catalytic performance of their corresponding metal complexes.

G Catalytic Cycle for Olefin Hydrogenation by a Cp-Uranium Complex A [(Cp*)₂U(Me)₂] (Precatalyst) B [(Cp*)₂U(H)₂] (Active Catalyst) A->B + H₂ - 2 CH₄ C [(Cp*)₂U(H)(Alkyl)] B->C + Olefin D [(Cp*)₂U(Alkyl)₂] C->D + Olefin - H₂ D->B + 2 H₂ - 2 Alkane E Alkane (Product) D->E G Workflow for Catalyst Comparison cluster_0 Catalyst Synthesis cluster_1 Catalytic Reaction cluster_2 Data Analysis A1 Synthesize COT-based Catalyst B Perform Catalytic Reaction (e.g., Olefin Hydrogenation) under identical conditions A1->B A2 Synthesize Cp-based Catalyst A2->B C1 Measure TON, TOF, Yield, Selectivity for COT Catalyst B->C1 C2 Measure TON, TOF, Yield, Selectivity for Cp Catalyst B->C2 D Comparative Analysis and Guide Publication C1->D C2->D

Illuminating Reaction Pathways: A Comparative Guide to the Validation of Cyclooctatetraene Reaction Mechanisms via Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a profound understanding of reaction mechanisms is fundamental to controlling chemical transformations and pioneering new molecular entities. Isotopic labeling emerges as a uniquely powerful tool, offering an unambiguous window into the intricate dance of atoms during a chemical reaction. This guide provides a comparative analysis of how isotopic labeling, particularly with deuterium (²H), has been employed to validate the mechanisms of rearrangements and dynamic processes in cyclooctatetraene and its derivatives.

This compound (COT) is a fascinating molecule known for its non-planar, tub-shaped conformation and its dynamic behavior, which includes ring inversion and bond shifts. Distinguishing between these and other potential rearrangement pathways has been a classic problem in physical organic chemistry, and isotopic labeling has been a key technique in providing clarity. This guide will compare experimental approaches and data from studies on COT derivatives and related systems to illustrate the power of this technique.

Comparative Analysis of Isotopic Labeling Studies

The application of isotopic labeling to study the reaction mechanisms of this compound and related compounds has provided crucial evidence to support or refute proposed pathways. Below is a summary of key experimental findings.

Compound StudiedIsotopic LabelReaction InvestigatedKey FindingsReference
Dibenzo[a,e]this compoundDeuterium (at C5, C6 and C5, C11)Thermal RearrangementNo rearrangement was observed upon thermolysis of 5,6-dideuterio- or 5,11-dideuteriodibenzo[a,e]this compound. This suggests that, unlike some aryl-substituted analogs, the deuterium-labeled compounds are thermally stable under the conditions tested, lending credence to a diradical intermediate mechanism for the rearrangement of the aryl-substituted derivatives.[1][2]
cis-Bicyclo[4.2.0]oct-7-eneDeuterium (at C2, C5 and C7, C8)Thermal Isomerization to cis,cis-1,3-cyclooctadieneSmall secondary kinetic isotope effects (KIEs) were observed: kH/kD(d4) = 1.17 (1.04 per D) and kH/kD(d2) = 1.20 (1.10 per D). These small values rule out mechanisms involving a rate-determining[1][3] hydrogen shift or a trans-to-cis isomerization, supporting a direct disrotatory ring opening.[4][5]

Deciphering Mechanisms Through Isotopic Fingerprints

Isotopic labeling allows chemists to "spy" on atoms as they traverse a reaction coordinate. The position of the isotopic label in the product molecule provides direct evidence for the bonds that have been broken and formed. Furthermore, the measurement of kinetic isotope effects (KIEs)—the ratio of the reaction rate of the unlabeled reactant to that of the isotopically labeled reactant (kH/kD)—can provide profound insight into the transition state of the rate-determining step. A significant primary KIE (typically > 2 for C-H/C-D bonds) indicates that the bond to the isotope is being broken in the transition state. Conversely, small or secondary KIEs suggest that the labeled bond is not directly involved in the rate-limiting step.

Case Study 1: Thermal Rearrangement of Dibenzo[a,e]cyclooctatetraenes

In a study on the thermal behavior of dibenzo[a,e]this compound, deuterium labeling was used to probe a potential rearrangement.[1][2] Previous work had shown that 5,6-diaryl derivatives rearranged to the 5,11-diaryl isomers. To test the mechanism, 5,6-dideuterio- and 5,11-dideuteriodibenzo[a,e]this compound were synthesized. Upon heating, no scrambling of the deuterium label was observed, indicating that the deuterium-labeled compounds did not undergo rearrangement.[1] This result, when compared to the facile rearrangement of the aryl-substituted counterparts, supports a mechanism where the substituents play a crucial role in stabilizing a diradical intermediate, a stabilization that deuterium atoms cannot provide.

// Invisible nodes and edges for layout {rank=same; a; d; f;} {rank=same; b; e; g;} } .dot Caption: Proposed diradical mechanism for rearrangement.

Case Study 2: Thermal Isomerization of a Bicyclo[4.2.0]oct-7-ene

The thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene presents several plausible mechanistic pathways.[4][5] One possibility is a direct disrotatory ring opening. Another involves the formation of a cis,trans-1,3-cyclooctadiene intermediate, which could then isomerize to the final product via a[1][3] hydrogen shift or a trans-to-cis double bond rotation.

By synthesizing deuterated starting materials and measuring the KIEs, researchers were able to distinguish between these possibilities. The observed KIEs were small, which is inconsistent with a rate-determining[1][3] hydrogen shift that would be expected to exhibit a large primary KIE. This experimental data strongly supports the mechanism of a direct disrotatory ring opening.

G cluster_paths reactant cis-Bicyclo[4.2.0]oct-7-ene intermediate cis,trans-1,3-Cyclooctadiene reactant->intermediate Ring Opening product cis,cis-1,3-Cyclooctadiene reactant->product Direct Disrotatory Ring Opening (Supported by small KIE) intermediate->product [1][3] H-shift or Trans-Cis Isomerization (Refuted by small KIE)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are summaries of the synthetic protocols for the isotopically labeled compounds discussed.

Synthesis of 5,6-Dideuteriodibenzo[a,e]this compound[1]
  • Starting Material: Dibenzo[a,e]cyclooctene-5,6-dione.

  • Deuterium Incorporation: The dione is reduced using lithium aluminum deuteride (LiAlD₄) to yield the corresponding 5,6-dideuteriodiol.

  • Dehydration: The diol is then dehydrated to introduce the double bonds and form the final product, 5,6-dideuteriodibenzo[a,e]this compound. The position of the deuterium atoms is confirmed by ¹H NMR spectroscopy, which shows a sharp singlet in the olefinic region, indicating the absence of protons at the 5 and 6 positions.[1]

Synthesis of 7,8-d₂-Bicyclo[4.2.0]oct-7-ene[4]

The synthesis of this deuterated starting material for the KIE study involves a multi-step process that is not detailed in the provided search results. However, the general approach for preparing such labeled compounds often involves the reduction of a corresponding diketone with a deuterated reducing agent, followed by further functional group manipulations.

G start Dibenzo[a,e]cyclooctene-5,6-dione step1 Reduction with LiAlD₄ start->step1 intermediate 5,6-Dideuteriodiol step1->intermediate step2 Dehydration intermediate->step2 product 5,6-Dideuteriodibenzo[a,e]this compound step2->product

Conclusion

References

Comparative Analysis of First-Row Transition Metal Complexes of Cyclooctatetraene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the synthesis, structure, and properties of 3d metal-COT complexes, presenting key experimental data for comparative study.

The interaction of the versatile cyclooctatetraene (COT) ligand with first-row transition metals (Scandium to Zinc) gives rise to a fascinating array of complexes with diverse structures and electronic properties. The hapticity of the COT ligand, which describes the number of carbon atoms coordinated to the metal center, is highly flexible and adapts to fulfill the electronic requirements of the metal, often adhering to the 18-electron rule. This guide provides a comparative overview of these complexes, summarizing key structural and spectroscopic data, and outlining detailed experimental protocols for their synthesis and characterization.

Structural and Spectroscopic Comparison

The nature of the metal-COT bond varies significantly across the first-row transition series, leading to different coordination modes (hapticities) of the COT ligand, from η² to η⁸. This variation is reflected in the structural parameters and spectroscopic signatures of the complexes. The following tables summarize key experimental data for representative first-row transition metal-COT complexes.

Metal (M)ComplexHapticity of COT Ligand(s)M-C Bond Length Range (Å)C-C Bond Length Range in Coordinated COT (Å)Reference(s)
Titanium(η⁸-C₈H₈)Ti(η⁵-C₅H₄Me)η⁸2.28(2) - 2.30(2)1.39(3) - 1.42(3)[1]
Vanadium(η⁸-C₈H₈)V(η⁴-C₈H₈)η⁸, η⁴2.251(4) - 2.301(4) (η⁸)1.389(7) - 1.421(7) (η⁸)[1]
2.180(4) - 2.255(4) (η⁴)1.352(8) - 1.465(8) (η⁴)
Chromium(η⁶-C₈H₈)Cr(CO)₃η⁶2.19(2) - 2.25(2)1.38(3) - 1.43(3)[2]
Iron(η⁴-C₈H₈)Fe(CO)₃η⁴2.055(5) - 2.153(5)1.353(8) - 1.450(8)[3]
(η⁶-C₈H₈)Fe(η⁴-C₈H₈)η⁶, η⁴2.12(1) - 2.20(1) (η⁶)1.38(2) - 1.44(2) (η⁶)[4]
2.06(1) - 2.14(1) (η⁴)1.36(2) - 1.45(2) (η⁴)
Cobalt(η⁴-C₈H₈)Co(η⁵-C₅H₅)η⁴ (1,2,5,6-η)2.023(3) - 2.083(3)1.357(4) - 1.440(4)[5]

Note: Data for Sc, Mn, Ni, Cu, and Zn complexes with simple COT ligands are sparse in the literature, with many studies focusing on theoretical predictions or more complex ligand systems.

Metal (M)ComplexSpectroscopic DataReference(s)
Vanadium(η⁸-C₈H₈)V(η⁴-C₈H₈)EPR: g-tensor and hyperfine coupling constants determined.[1]
Chromium(η⁶-C₈H₈)Cr(CO)₃IR (νCO): ~1970, 1900 cm⁻¹ (in hydrocarbon solvent). ¹H NMR: Broad singlet at room temperature due to fluxionality.[2]
Iron(η⁴-C₈H₈)Fe(CO)₃IR (νCO): 2046, 1977, 1958 cm⁻¹ (in cyclohexane). ¹H NMR: Sharp singlet at δ 6.17 (at room temperature), indicating rapid fluxional motion ("ring-whizzing").[3]
Cobalt(η⁴-C₈H₈)Co(η⁵-C₅H₅)¹H NMR (C₆D₆): δ 5.25 (s, 5H, C₅H₅), 4.35 (m, 4H, coordinated C₈H₈), 5.85 (m, 4H, uncoordinated C₈H₈).[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of key first-row transition metal-COT complexes are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of (η⁴-Cyclooctatetraene)iron tricarbonyl, (η⁴-C₈H₈)Fe(CO)₃

Materials:

  • Iron pentacarbonyl, Fe(CO)₅ (Highly toxic, handle in a well-ventilated fume hood)

  • This compound, C₈H₈

  • Di-n-butyl ether or a similar high-boiling inert solvent

  • Standard Schlenk line and glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place this compound (1.0 eq).

  • Add di-n-butyl ether via cannula under an inert atmosphere.

  • Carefully add iron pentacarbonyl (1.0-1.2 eq) to the solution via syringe.

  • Heat the reaction mixture to reflux (typically 140-150 °C) under a positive pressure of inert gas. The reaction progress can be monitored by the evolution of carbon monoxide.

  • After the reaction is complete (typically 4-6 hours, or when gas evolution ceases), cool the mixture to room temperature.

  • Filter the solution through a pad of Celite or alumina under inert atmosphere to remove any solid byproducts.

  • Remove the solvent from the filtrate under reduced pressure to yield a crude orange solid.

  • Purify the product by recrystallization from a suitable solvent such as pentane or hexane at low temperature (-20 to -78 °C) to afford orange crystals of (η⁴-C₈H₈)Fe(CO)₃.[3]

Synthesis of (η⁶-Cyclooctatetraene)chromium tricarbonyl, (η⁶-C₈H₈)Cr(CO)₃

Materials:

  • Chromium hexacarbonyl, Cr(CO)₆ (Toxic, handle in a fume hood)

  • This compound, C₈H₈

  • Acetonitrile, CH₃CN

  • A suitable high-boiling inert solvent (e.g., decalin or di-n-butyl ether)

  • Standard Schlenk line and glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A precursor, fac-(CH₃CN)₃Cr(CO)₃, is typically prepared first. In a flame-dried flask, reflux a solution of Cr(CO)₆ in acetonitrile for several hours. The product precipitates upon cooling.

  • In a separate flame-dried, two-necked round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the fac-(CH₃CN)₃Cr(CO)₃ precursor (1.0 eq) in a high-boiling inert solvent.

  • Add this compound (1.0-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere for several hours.

  • Cool the reaction mixture to room temperature.

  • The product can be isolated by filtration and purified by recrystallization from a suitable solvent like hexane or toluene.[2]

General Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the structure and dynamic behavior of these complexes in solution. Due to the fluxional nature of many COT complexes, variable-temperature NMR studies are often necessary to resolve individual proton or carbon environments.

  • Infrared (IR) Spectroscopy: For carbonyl-containing complexes, the position and number of C-O stretching bands provide information about the geometry of the M(CO)n fragment and the extent of back-bonding from the metal to the carbonyl ligands.

  • X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the hapticity of the COT ligand.

  • Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of the complexes, providing information on the stability of different oxidation states.

  • Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

Visualizing Relationships and Workflows

Synthetic Pathways to Key First-Row Transition Metal-COT Complexes

SynthesisPathways COT C₈H₈ K2COT K₂(C₈H₈) COT->K2COT FeCOT_CO3 (η⁴-C₈H₈)Fe(CO)₃ COT->FeCOT_CO3 CrCOT_CO3 (η⁶-C₈H₈)Cr(CO)₃ COT->CrCOT_CO3 CoCOT_Cp (η⁴-C₈H₈)Co(C₅H₅) COT->CoCOT_Cp FeCO5 Fe(CO)₅ FeCO5->FeCOT_CO3 Reflux in high-boiling ether CrCO6 Cr(CO)₆ CrCO6->CrCOT_CO3 via (MeCN)₃Cr(CO)₃ VCl3 VCl₃ VCOT2 (η⁸-C₈H₈)V(η⁴-C₈H₈) VCl3->VCOT2 1. K₂(C₈H₈) 2. Disproportionation K K K->K2COT CoCp2 Co(C₅H₅)₂ CoCp2->CoCOT_Cp Reaction in refluxing solvent K2COT->VCOT2

Caption: Synthetic routes to key first-row transition metal-COT complexes.

Experimental Workflow for Synthesis and Characterization

ExperimentalWorkflow cluster_synthesis Synthesis start Reactants (Metal Precursor + COT) reaction Reaction under Inert Atmosphere (e.g., Reflux) start->reaction workup Work-up (Filtration, Solvent Removal) reaction->workup purification Purification (Recrystallization/Sublimation) workup->purification product Isolated Complex purification->product nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) product->nmr ir IR Spectroscopy (for νCO bands) product->ir xray X-ray Crystallography product->xray cv Cyclic Voltammetry product->cv ea Elemental Analysis product->ea

Caption: General workflow for synthesis and characterization of metal-COT complexes.

References

assessing the degree of aromaticity in planarized COT derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing Aromaticity in Planarized Cyclooctatetraene (COT) Derivatives

This compound (COT), the first 4nπ-electron system (n=2) to be synthesized, presents a fascinating case study in the principles of aromaticity.[1] According to Hückel's rule, a planar 8π-electron system should be antiaromatic and highly unstable.[2] To avoid this, COT adopts a flexible, nonplanar "tub" shape of D₂d symmetry, which prevents effective π-orbital overlap and renders the molecule nonaromatic.[1][2] However, forcing the COT ring into a planar geometry unleashes its inherent antiaromatic character, which can be observed and quantified.[3]

This guide provides a comparative overview of various planarized COT derivatives, focusing on the experimental and computational methods used to assess their degree of aromaticity. It is intended for researchers, scientists, and professionals in drug development who are interested in the structure-property relationships of these unique molecular systems.

Key Methodologies for Assessing Aromaticity

The degree of aromaticity or antiaromaticity in a molecule is not a direct physical observable but is inferred from various structural, magnetic, and energetic properties.[4][5] For planarized COT derivatives, magnetic and structural criteria are the most commonly employed assessment tools.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that evaluates the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)).[6] It is a powerful tool for gauging aromaticity:

  • Negative NICS values indicate a diatropic ring current, characteristic of aromaticity .

  • Positive NICS values indicate a paratropic ring current, characteristic of antiaromaticity .

  • NICS values near zero suggest a nonaromatic system.

Experimental Protocol (Computational):

  • Geometry Optimization: The molecular structure of the COT derivative is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311+G**.[1]

  • NICS Calculation: A magnetic properties calculation is performed on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.[7][8]

  • Probe Placement: A "ghost" atom (a point in space without a nucleus or electrons) is placed at the geometric center of the COT ring to calculate NICS(0).[8]

  • Data Analysis: The calculated magnetic shielding value is compared to a reference (e.g., the shielding of tetramethylsilane, TMS) to obtain the NICS value in ppm. Positive values for planar COT systems indicate paratropicity and thus antiaromaticity.[1]

Structural Criteria: Bond Length Alternation (BLA)

In aromatic systems like benzene, the π-electron delocalization leads to an equalization of carbon-carbon bond lengths.[9] Conversely, antiaromatic and nonaromatic systems typically exhibit significant alternation between shorter double bonds and longer single bonds.[10][11] BLA is the average difference between the lengths of adjacent C-C bonds in the ring. A smaller BLA value suggests a higher degree of delocalization and aromaticity. For antiaromatic systems, significant bond length alternation is expected despite the planar structure.[10]

Experimental Protocol (X-ray Crystallography & Computational):

  • Synthesis and Crystallization: The planarized COT derivative is synthesized and single crystals suitable for X-ray diffraction are grown.

  • X-ray Diffraction Analysis: X-ray crystallography is performed to determine the precise atomic coordinates and thus the C-C bond lengths within the planarized COT ring.

  • Computational Analysis: Alternatively, bond lengths can be obtained from the computationally optimized geometry (see NICS protocol).[10]

  • BLA Calculation: The difference in length between adjacent single and double bonds is calculated. For a D₄h symmetry planar COT, this would be the difference between the two distinct C-C bond lengths.[10] A larger value indicates more pronounced bond alternation.

Comparative Data for Planarized COT Derivatives

The degree of antiaromaticity in a planarized COT derivative is highly dependent on the strategy used to enforce planarity. Annelation with rigid, strained rings is a common and effective method.[12][13] The following table summarizes key quantitative data for several representative examples.

Derivative/SystemPlanarization StrategyNICS(0) (ppm)Bond Lengths (Å) / Alternation (ΔR in Å)Reference(s)
COT (Tub, D₂d) - (Nonplanar)+3.0C=C: ~1.34, C-C: ~1.47[1][10]
COT (Planar, D₄h) Hypothetical (Transition State)+27.9C=C: 1.353, C-C: 1.474 (ΔR = 0.121)[10]
COT (Planar, D₈h) Hypothetical (Triplet State)-12.4C-C: ~1.408 (Equalized)[1]
Cyclobuteno-COT Annelation with one 4-membered ring+12.3-[1]
Bicyclo[6.2.0]decapentaene Annelation with one 4-membered ring+16.0-[1]
COT tetra-annelated with tetrafluorocyclobutene Annelation with four 4-membered rings> +17.7-[1]
COT annelated with biphenylene Annelation with a rigid π-system+10.2-[1]
COT fully annelated with bicyclo[2.1.1]hexane Annelation via "clamping"-Significant bond alternation observed[14]

Note: NICS values can vary depending on the computational method and basis set used.

Logical Framework for Assessing COT Aromaticity

The decision to assess a COT derivative for aromaticity follows a logical progression from its inherent electronic structure to the application of specific analytical methods after planarization.

COT_Aromaticity_Workflow cluster_0 Fundamental Properties cluster_1 Forcing Planarity cluster_2 Aromaticity Assessment cluster_3 Interpretation COT This compound (COT) 8π Electrons (4n System) Nonplanar Ground State: Nonplanar Tub (D2d) -> Nonaromatic COT->Nonplanar avoids instability PlanarTS Transition State: Planar (D4h) -> Antiaromatic Nonplanar->PlanarTS via ring inversion Planarization Planarization Strategies PlanarTS->Planarization induces stable planar form Annelation Ring Annelation (e.g., cyclobutene) Planarization->Annelation Clamping Steric Clamping (e.g., bicycloalkanes) Planarization->Clamping Adsorption Surface Adsorption (e.g., graphene) Planarization->Adsorption Assessment Assess Aromaticity Planarization->Assessment enables study of Magnetic Magnetic Criteria Assessment->Magnetic Structural Structural Criteria Assessment->Structural Result Result Interpretation Assessment->Result yields data for NICS NICS Calculation (Computational) Magnetic->NICS NMR 1H NMR (Experimental) Magnetic->NMR BLA Bond Length Alternation (X-ray / Computational) Structural->BLA Aromatic Aromatic (Negative NICS, Low BLA) Result->Aromatic Antiaromatic Antiaromatic (Positive NICS, High BLA) Result->Antiaromatic

Caption: Workflow for the planarization and aromaticity assessment of COT.

Conclusion

The assessment of aromaticity in planarized COT derivatives is a multifaceted process that combines synthetic chemistry with advanced computational and analytical techniques. The degree of induced antiaromaticity, primarily quantified by NICS calculations and supported by structural data like BLA, is directly influenced by the method used to enforce planarity. For researchers in medicinal chemistry and materials science, understanding how to modulate the electronic properties of the COT core through structural constraints opens avenues for designing novel molecules with unique magnetic and electronic characteristics.

References

Cyclooctatetraene: The Non-Aromatic Control in Chemical Investigations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of chemical research, particularly in the fields of organic synthesis, organometallic chemistry, and drug development, the careful selection of control compounds is paramount to the validation of experimental findings. Cyclooctatetraene (COT), a cyclic polyene with the formula C₈H₈, serves as an exemplary non-aromatic control, providing a crucial benchmark against which the unique properties of aromatic and anti-aromatic systems can be objectively evaluated. This guide offers a comprehensive comparison of this compound with its aromatic counterpart, benzene, supported by experimental data and detailed protocols.

Distinguishing Features: A Tale of Two Rings

The fundamental difference between the aromatic benzene and the non-aromatic this compound lies in their electronic structure and molecular geometry, as dictated by Hückel's rule. Aromatic compounds are cyclic, planar, fully conjugated, and possess (4n+2) π electrons.[1] Benzene, with its 6 π electrons, perfectly fulfills these criteria, leading to exceptional stability. In stark contrast, this compound, with 8 π electrons, would be classified as anti-aromatic if it were planar, a state of significant destabilization.[2][3] To avoid this, COT adopts a non-planar, tub-shaped conformation, which prevents continuous overlap of its p-orbitals, thus rendering it non-aromatic.[2][4] This structural distinction is the cornerstone of its utility as a non-aromatic control.

Spectroscopic Evidence: The Fingerprints of Non-Aromaticity

Spectroscopic techniques provide clear, quantitative evidence of the electronic differences between benzene and this compound.

Spectroscopic MethodBenzene (Aromatic)This compound (Non-Aromatic)
¹H NMR (δ, ppm) ~7.3 (deshielded due to ring current)~5.8 (typical alkene region)
¹³C NMR (δ, ppm) ~128~131
Infrared (cm⁻¹) C-H stretch: ~3030-3100 (aromatic)C=C stretch: ~1450-1600 (in-ring)C-H stretch: ~3020 (vinylic)C=C stretch: ~1640 (isolated double bond character)

Table 1: Comparative Spectroscopic Data of Benzene and this compound

The downfield chemical shift of protons in benzene's ¹H NMR spectrum is a hallmark of aromaticity, caused by the diamagnetic ring current generated by the delocalized π electrons.[5] Conversely, the protons of this compound resonate in the typical range for alkenes, indicating the absence of such a ring current.[5]

Thermodynamic Stability: A Quantitative Comparison

The energetic consequence of aromaticity is profound. The heat of hydrogenation, the enthalpy change upon catalytic hydrogenation to the corresponding cycloalkane, provides a direct measure of a molecule's stability.

CompoundExperimental Heat of Hydrogenation (kcal/mol)Theoretical Heat of Hydrogenation (kcal/mol)Resonance/Destabilization Energy (kcal/mol)
Benzene -49.8-85.8 (3 x cyclohexene)-36.0 (Aromatic Stabilization)
This compound -98.0 to -101-92.8 (4 x cyclooctene)~ +5 (Slight Destabilization)

Table 2: Comparative Thermodynamic Data from Hydrogenation [6][7]

Benzene's heat of hydrogenation is significantly lower than the theoretical value for a hypothetical "cyclohexatriene," with the difference of 36 kcal/mol representing its substantial aromatic stabilization energy.[7] In contrast, the heat of hydrogenation for this compound is very close to that expected for four isolated double bonds, confirming its lack of any significant resonance stabilization.[6]

Chemical Reactivity: A Study in Contrasts

The differing electronic structures of benzene and this compound manifest in their distinct chemical reactivity. Benzene characteristically undergoes electrophilic aromatic substitution, preserving its stable aromatic core. This compound, on the other hand, behaves like a typical polyene, readily undergoing addition reactions across its double bonds.

Bromination

Benzene reacts with bromine only in the presence of a Lewis acid catalyst to yield a substitution product. This compound, however, readily adds bromine across its double bonds without the need for a catalyst.

ReactantConditionsObservationProduct Type
Benzene Br₂, FeBr₃Slow reaction, evolution of HBrSubstitution
This compound Br₂ in CCl₄Rapid decolorization of bromineAddition

Table 3: Comparative Reactivity in Bromination

Oxidation with Potassium Permanganate

Aqueous potassium permanganate is a common test for unsaturation. Benzene is resistant to oxidation by cold, dilute, neutral KMnO₄, while this compound is readily oxidized, leading to a color change from purple to brown (MnO₂ precipitate).

ReactantConditionsObservation
Benzene Cold, dilute, neutral KMnO₄(aq)No reaction, purple color persists
This compound Cold, dilute, neutral KMnO₄(aq)Purple color disappears, brown precipitate forms

Table 4: Comparative Reactivity with Potassium Permanganate

Experimental Protocols

The following are detailed methodologies for the key comparative experiments cited.

Experimental Protocol 1: Comparative ¹H NMR Spectroscopy

Objective: To observe the difference in proton chemical shifts between an aromatic and a non-aromatic cyclic polyene.

Materials:

  • Benzene

  • This compound

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare two separate NMR tubes.

  • In the first tube, dissolve approximately 0.05 mL of benzene in 0.6 mL of CDCl₃.

  • In the second tube, dissolve approximately 10 mg of this compound in 0.6 mL of CDCl₃.

  • Acquire the ¹H NMR spectrum for each sample according to the instrument's standard operating procedure.

  • Compare the chemical shifts of the signals in the two spectra.

Experimental Protocol 2: Comparative Catalytic Hydrogenation (Conceptual)

Objective: To conceptually understand the determination of the heat of hydrogenation to compare the thermodynamic stability.

Methodology: This experiment is typically performed using a specialized calorimeter. The principle involves catalytically hydrogenating a known amount of the compound (benzene or this compound) in a suitable solvent (e.g., acetic acid) using a catalyst (e.g., platinum oxide) and measuring the heat evolved.[6] The heat of hydrogenation per mole is then calculated.

  • For Benzene: Benzene is hydrogenated to cyclohexane.

  • For this compound: this compound is hydrogenated to cyclooctane.

The experimental values are then compared to theoretical values derived from the hydrogenation of corresponding cyclic monoalkenes (cyclohexene and cyclooctene, respectively) to determine the resonance or destabilization energy.

Experimental Protocol 3: Comparative Bromination

Objective: To demonstrate the difference in reactivity of an aromatic and a non-aromatic compound towards an electrophile.

Materials:

  • Benzene

  • This compound

  • 1 M Bromine in carbon tetrachloride (CCl₄)

  • Iron(III) bromide (FeBr₃) catalyst

  • Test tubes

Procedure:

  • Reaction with Benzene: a. To a test tube containing 1 mL of benzene, add a small crystal of FeBr₃. b. In a fume hood, add 1 mL of 1 M Br₂/CCl₄ solution dropwise. c. Observe any color change and test for the evolution of HBr gas by holding a piece of moist blue litmus paper at the mouth of the test tube.

  • Reaction with this compound: a. To a test tube containing 1 mL of a dilute solution of this compound in CCl₄, add 1 mL of 1 M Br₂/CCl₄ solution dropwise. b. Observe any color change.

Experimental Protocol 4: Comparative Oxidation with Potassium Permanganate (Baeyer's Test)

Objective: To distinguish between an aromatic and a non-aromatic unsaturated hydrocarbon based on their reactivity towards an oxidizing agent.

Materials:

  • Benzene

  • This compound

  • 2% Aqueous potassium permanganate (KMnO₄) solution

  • Acetone

  • Test tubes

Procedure:

  • In two separate test tubes, place 1 mL of acetone.

  • To the first test tube, add 2-3 drops of benzene.

  • To the second test tube, add 2-3 drops of this compound.

  • To each test tube, add the 2% KMnO₄ solution dropwise while shaking.

  • Observe any color change. A positive test for unsaturation is the disappearance of the purple permanganate color and the formation of a brown precipitate of manganese dioxide.

Visualizing the Concepts

To further illustrate the foundational principles discussed, the following diagrams are provided.

Aromaticity_Criteria cluster_criteria Hückel's Rule Criteria Aromatic Aromatic Compound (e.g., Benzene) Cyclic Cyclic Aromatic->Cyclic Yes Planar Planar Aromatic->Planar Yes Conjugated Fully Conjugated Aromatic->Conjugated Yes PiElectrons (4n+2) π Electrons Aromatic->PiElectrons Yes (6 π) NonAromatic Non-Aromatic Compound (e.g., this compound) NonAromatic->Cyclic Yes NonAromatic->Planar No (Tub-shaped) NonAromatic->Conjugated No (Interrupted) NonAromatic->PiElectrons No (8 π)

Figure 1: Comparison of Benzene and this compound based on Hückel's Rule.

Reactivity_Workflow Start Test Compound Benzene Benzene Start->Benzene COT This compound Start->COT Reagent Add Reagent (e.g., Br₂ or KMnO₄) Benzene->Reagent COT->Reagent NoReaction No Reaction / Catalyst Required Reagent->NoReaction Aromatic Addition Addition Reaction Reagent->Addition Non-Aromatic

Figure 2: Logical workflow for distinguishing aromatic and non-aromatic compounds.

Conclusion

This compound's distinct non-aromatic character, substantiated by a wealth of spectroscopic, thermodynamic, and reactivity data, establishes it as an indispensable control compound in chemical studies. Its predictable, alkene-like behavior provides a clear and reliable baseline against which the extraordinary properties of aromatic systems can be highlighted and understood. For researchers and professionals in drug development and materials science, the judicious use of this compound as a non-aromatic control is a cornerstone of rigorous and conclusive experimental design.

References

Unraveling the Photochemical Fate of Cyclooctatetraene: A Comparative Guide to Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate photochemical behavior of cyclooctatetraene (COT) is crucial for harnessing its potential in various applications. This guide provides an objective comparison of prominent theoretical models that describe the photochemistry of COT, supported by available experimental data. We delve into the methodologies behind key experiments and present quantitative data in a clear, comparative format to facilitate a deeper understanding of COT's excited-state dynamics.

This compound, a fascinating molecule with a tub-shaped structure in its ground state, exhibits a complex array of photochemical reactions upon exposure to light.[1] Theoretical models have been instrumental in mapping the intricate pathways it follows after absorbing a photon. These models primarily focus on the relaxation of the photoexcited COT molecule, a process governed by transitions between different electronic states and the passage through critical geometries known as conical intersections. These intersections act as funnels, directing the molecule towards various photoproducts.

Theoretical Frameworks: A Glimpse into the Excited State

The prevailing theoretical models for COT photochemistry are largely built upon sophisticated quantum chemical calculations, such as ab initio Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-order Perturbation Theory (CASPT2). These methods provide a detailed picture of the potential energy surfaces of the different electronic states of COT (S0, S1, S2, etc.) and help identify the lowest-energy paths the molecule can take after being excited.

More dynamic aspects of the photochemistry are explored using Nonadiabatic Molecular Dynamics (NAMD) simulations. These simulations can model the actual movement of the atoms in the COT molecule over time as it transitions between electronic states, offering insights into the timescales of these processes and the branching ratios for the formation of different products.

A key feature of these models is the central role of conical intersections (CIs) in the deactivation of the excited COT molecule. These are points on the potential energy surface where two electronic states have the same energy, facilitating extremely fast transitions between them. The specific geometry of the conical intersection that the molecule passes through is thought to determine the final photoproduct.

The primary photoproducts predicted by these theoretical models include semibullvalene and isomers resulting from a shift in the positions of the double bonds within the COT ring.

Experimental Validation: Seeking Quantitative Evidence

To rigorously evaluate and compare these theoretical models, it is essential to turn to experimental data. Key experimental observables include the quantum yields of photoproduct formation and the rate constants of the photochemical reactions. The quantum yield, in particular, provides a direct measure of the efficiency of a specific photochemical process.

While the theoretical models provide a framework for understanding COT photochemistry, obtaining precise experimental quantum yields for the formation of specific isomers like semibullvalene has proven to be challenging. The available literature provides a wealth of information on the photochemical behavior of COT and related compounds, but specific quantitative data for the quantum yield of the this compound-to-semibullvalene photoreaction remains elusive in the reviewed literature.

The following table summarizes the key features of the prominent theoretical models for COT photochemistry. The absence of specific experimental quantum yields for product formation highlights an area ripe for further experimental investigation.

Theoretical ModelKey FeaturesPredicted Major PhotoproductsSupporting Experimental Data (Qualitative)
Ab initio CASSCF/CASPT2 Provides detailed potential energy surfaces of electronic states and identifies conical intersections.Semibullvalene, Double-bond shifted isomersConsistent with the observation of semibullvalene as a major photoproduct.
Nonadiabatic Molecular Dynamics (NAMD) Simulates the time-evolution of the photoexcited molecule, including passage through conical intersections.Semibullvalene, Double-bond shifted isomersProvides a dynamic picture that aligns with the transient species observed in spectroscopic studies.

Experimental Methodologies

The experimental investigation of COT photochemistry relies on a variety of sophisticated techniques designed to probe the fleeting events that occur in the excited state.

Determination of Quantum Yields: The quantum yield (Φ) of a photochemical reaction is the ratio of the number of molecules of a specific product formed to the number of photons absorbed by the reactant. Its determination is crucial for quantifying the efficiency of a photochemical process. A common method for determining quantum yields is chemical actinometry. This involves irradiating the sample and a well-characterized chemical actinometer (a substance with a known quantum yield) under identical conditions. By measuring the extent of reaction in both the sample and the actinometer, the quantum yield of the sample can be calculated. The general experimental setup involves a light source (e.g., a mercury lamp with filters to select a specific wavelength), a reaction vessel, and a method for analyzing the photoproducts, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Transient Absorption Spectroscopy: This powerful technique allows for the detection and characterization of short-lived intermediates that are formed during a photochemical reaction. In a typical transient absorption experiment, the sample is first excited by a short, intense "pump" laser pulse. A second, weaker "probe" pulse is then passed through the sample at a variable time delay after the pump pulse. By measuring the absorption of the probe pulse as a function of time and wavelength, the formation and decay of transient species can be monitored on timescales ranging from femtoseconds to milliseconds.

Visualizing the Pathways

To better understand the complex relationships between the different species and processes involved in COT photochemistry, we can use diagrams generated with the Graphviz DOT language.

COT_Photochemistry cluster_excitation Photoexcitation cluster_relaxation Excited-State Dynamics cluster_products Photoproducts COT_S0 COT (S₀) COT_S2 COT (S₂) COT_S0->COT_S2 COT_S1 COT (S₁) COT_S2->COT_S1 Internal Conversion CI Conical Intersection (CI) COT_S1->CI Non-radiative Decay Semibullvalene Semibullvalene CI->Semibullvalene DBS Double-Bond Shifted Isomers CI->DBS

A simplified signaling pathway for COT photochemistry.

The diagram above illustrates the general photochemical pathway of COT. Upon absorption of a photon (hν), the ground state COT molecule (S₀) is excited to a higher electronic state (S₂). It then rapidly undergoes internal conversion to the first excited singlet state (S₁). From this state, the molecule proceeds to a conical intersection, which serves as a gateway to the ground state potential energy surface, leading to the formation of photoproducts like semibullvalene and double-bond shifted isomers.

Experimental_Workflow cluster_preparation Sample Preparation cluster_irradiation Irradiation cluster_analysis Analysis COT_solution Prepare COT Solution Irradiation Irradiate Sample and Actinometer COT_solution->Irradiation Actinometer Prepare Actinometer Solution Actinometer->Irradiation Product_Analysis Analyze Photoproducts (GC/NMR) Irradiation->Product_Analysis Actinometer_Analysis Analyze Actinometer Irradiation->Actinometer_Analysis Quantum_Yield_Calc Calculate Quantum Yield Product_Analysis->Quantum_Yield_Calc Actinometer_Analysis->Quantum_Yield_Calc

A general workflow for determining photochemical quantum yields.

This second diagram outlines a typical experimental workflow for determining the quantum yield of a photochemical reaction. It begins with the preparation of the sample and an actinometer solution, followed by their irradiation under identical conditions. Subsequent analysis of the photoproducts and the change in the actinometer allows for the calculation of the quantum yield.

References

Safety Operating Guide

Proper Disposal of Cyclooctatetraene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of cyclooctatetraene (COT), catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

This compound is a highly flammable, irritating, and potentially hazardous chemical that requires careful handling and disposal.[1][2] This guide outlines the necessary steps for its safe management from use to final disposal.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that all safety measures are in place. This includes wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably an explosion-proof fume hood.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may also be necessary.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory.[1]
Respiratory Protection If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[3]

Handling and Storage:

  • Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4][5]

  • Ground and bond containers and receiving equipment to prevent static electricity discharge.[1][3][4]

  • Use only non-sparking tools when handling.[1][3][4]

Spill & Leak Procedures

In the event of a this compound spill, immediate and decisive action is required to mitigate risks.

Step-by-Step Spill Cleanup:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2][4]

  • Eliminate Ignition Sources: Remove all sources of ignition from the immediate vicinity.[1][2][4][5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[2]

  • Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or activated charcoal adsorbent.[2][4][5]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][2][3]

  • Decontaminate: Wash the spill area thoroughly once the material has been collected.[4][5]

Waste Disposal Protocol

Proper disposal of this compound waste is crucial and must be conducted in accordance with local, regional, and national regulations.

Key Disposal Steps:

  • Labeling: Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste: this compound".

  • Containerization: Use the original container or a compatible, tightly sealed container for waste storage. Do not mix with other waste materials.

  • Licensed Disposal: Arrange for the disposal of surplus and non-recyclable solutions through a licensed disposal company.

  • Contaminated Materials: Handle uncleaned containers and any contaminated materials (e.g., absorbent, PPE) as you would the product itself and dispose of them as hazardous waste.

This compound Hazard Profile

Hazard ClassificationDescription
Physical Hazards Highly flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air.[2][3]
Health Hazards May be fatal if swallowed and enters airways.[1] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]
Environmental Hazards Harmful to aquatic life. Discharge into the environment should be avoided.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Handling COT B Spill Occurs A->B Accident C No Spill A->C Normal Use D Evacuate & Remove Ignition Sources B->D K Generate Waste (Unused/Contaminated) C->K E Contain & Absorb Spill D->E F Collect Waste in Labeled Container E->F G Decontaminate Area F->G H Store Waste Appropriately G->H I Contact Licensed Disposal Company H->I J Dispose of Waste I->J K->H

Caption: Logical workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclooctatetraene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of cyclooctatetraene, a highly flammable and potentially hazardous compound. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

This compound is a colorless to light yellow liquid that presents several hazards, including being highly flammable, a skin and eye irritant, and potentially fatal if swallowed or inhaled.[1][2] It is also suspected of causing cancer. Therefore, a thorough understanding and implementation of safety protocols are non-negotiable.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is necessary to mitigate the risks associated with this compound. The following table summarizes the required PPE.

Body PartEquipmentSpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] A face shield should be used in conjunction with goggles when there is a splash hazard.[3]
Skin Flame-Retardant and Impervious ClothingWear fire/flame resistant and impervious clothing to protect against splashes and fire hazards.[1]
Chemical-Resistant GlovesHandle with gloves that have been inspected prior to use.[1] Safety equipment suppliers can provide recommendations on the most protective glove material.[3]
Respiratory Full-Face RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., Filter type ABEK) is required.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to post-experiment cleanup, is crucial.

1. Preparation:

  • Ensure a well-ventilated handling area, preferably a chemical fume hood.[1]

  • Verify that an eye wash fountain and emergency shower are readily accessible.[3]

  • Remove all potential ignition sources from the work area, including open flames, sparks, and hot surfaces.[1][4]

  • Use only non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1]

2. Handling:

  • Wear all required PPE as detailed in the table above.

  • Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[1][5]

  • When transferring the liquid, do so carefully to minimize splashing.

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][3]

3. Post-Handling:

  • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[3]

  • Contaminated clothing should be removed immediately and laundered by trained personnel before reuse.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Characterization: this compound is considered a hazardous waste.[3]

  • Containerization: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, closed, and clearly labeled container.[1] Do not mix with other waste streams.[5]

  • Disposal Method: Arrange for disposal through a licensed hazardous waste disposal company.[5] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal environmental regulations.[3][5]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill:

    • Evacuate all non-essential personnel from the area.[3]

    • Eliminate all ignition sources.[3][4]

    • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[2][5]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[1][4]

    • Ventilate the area and wash the spill site after cleanup is complete.[3]

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[6]

Cyclooctatetraene_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE handle_transfer Transfer this compound prep_ppe->handle_transfer prep_area Prepare Well-Ventilated Area prep_area->handle_transfer prep_safety Check Safety Equipment prep_safety->handle_transfer prep_ignition Remove Ignition Sources prep_ignition->handle_transfer handle_storage Store Properly handle_transfer->handle_storage post_wash Wash Hands handle_storage->post_wash post_decontaminate Decontaminate Clothing post_wash->post_decontaminate dispose_collect Collect Waste post_decontaminate->dispose_collect dispose_label Label Waste Container dispose_collect->dispose_label dispose_transfer Transfer to Licensed Disposer dispose_label->dispose_transfer

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.